Amiflamine
Description
Properties
IUPAC Name |
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-9-7-12(14(3)4)6-5-11(9)8-10(2)13/h5-7,10H,8,13H2,1-4H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQMYSHATTXRTC-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N(C)C)C[C@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00228222 | |
| Record name | Amiflamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77518-07-1 | |
| Record name | Amiflamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77518-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amiflamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077518071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amiflamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMIFLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE25WV9C8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Amiflamine's Mechanism of Action on Monoamine Oxidase-A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of amiflamine, a selective and reversible inhibitor of monoamine oxidase-A (MAO-A). This compound, and its active N-demethylated metabolite FLA 788(+), exhibit competitive inhibition of MAO-A, with a pronounced selectivity for the enzyme within serotonergic neurons. This selectivity is attributed to its uptake via the serotonin transporter. This document synthesizes key kinetic data, details common experimental protocols for assessing MAO-A inhibition, and provides visual representations of the signaling pathways and experimental workflows.
Introduction
Monoamine oxidase-A (MAO-A) is a critical enzyme in the catabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1] Inhibition of MAO-A increases the synaptic availability of these neurotransmitters, a mechanism that has been successfully targeted for the treatment of depression and other neurological disorders. This compound, specifically its (+)-enantiomer, is a potent, reversible, and selective inhibitor of MAO-A.[2][3] Understanding the precise mechanism of its interaction with MAO-A is crucial for the development of next-generation therapeutics with improved efficacy and safety profiles.
Core Mechanism of Action
This compound functions as a competitive inhibitor of MAO-A.[2] This means that this compound binds to the active site of the MAO-A enzyme, the same site where endogenous monoamine substrates bind. By occupying the active site, this compound prevents the breakdown of neurotransmitters like serotonin. This inhibition is reversible, meaning that this compound can dissociate from the enzyme, allowing MAO-A to regain its function.[2] The MAO activity returns to normal within 24 hours after the final dose of this compound.[4]
A key feature of this compound's action is its selectivity for MAO-A within serotonergic neurons.[1][5] This is a consequence of its preferential uptake into these neurons via the serotonin transporter (SERT).[1] At lower doses, this compound is effectively concentrated in serotonergic neurons, leading to a localized inhibition of MAO-A and a subsequent increase in serotonin levels.[6]
This compound is metabolized in the body to its N-demethylated form, FLA 788(+), which is also a potent and selective competitive inhibitor of MAO-A.[2][7] In fact, FLA 788(+) is even more potent than the parent compound in vitro.[2] Following oral administration of this compound, the plasma concentration of FLA 788(+) can exceed that of this compound, suggesting that this metabolite significantly contributes to the overall MAO-A inhibitory effect in vivo.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its related compounds on MAO-A and other amine oxidases.
Table 1: In Vitro Inhibition of Monoamine Oxidase-A (MAO-A)
| Compound | Enzyme Source | Substrate | Inhibition Type | Ki (μM) |
| This compound (FLA 336(+)) | Rat Testis | Not Specified | Competitive | 7 |
| FLA 788(+) | Rat Testis | Not Specified | Competitive | 0.26 |
Data sourced from Morikawa et al., 1986.[7]
Table 2: In Vivo Efficacy of this compound (FLA 336(+))
| Parameter | Tissue/Neuron Type | Value (μmol/kg, p.o.) |
| ED50 (Acute) | Hypothalamus & Duodenum (MAO-A) | ~7 |
| ED50 (Repeated) | Hypothalamus & Duodenum (MAO-A) | ~7 |
| ED50 of protection (Acute) | Serotonergic Neurons | 1.3 |
| ED50 of protection (Repeated) | Serotonergic Neurons | 0.75 |
Data sourced from Fowler et al., 1984.[4]
Table 3: Stereoselective and Off-Target Inhibition
| Compound | Enzyme | Inhibition Type | Ki (μM) |
| This compound (FLA 336(+)) | Semicarbazide-Sensitive Amine Oxidase (SSAO) | Competitive | 200 |
| FLA 336(-) | MAO-A | Not Specified | ~10x less potent than (+) enantiomer |
| FLA 336(-) | Semicarbazide-Sensitive Amine Oxidase (SSAO) | Competitive | 4.6 |
Data sourced from Fowler et al., 1984.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound on MAO-A.
In Vitro MAO-A Inhibition Assay (Spectrophotometric Method)
This protocol outlines a common method for determining the inhibitory potential and kinetics of a compound on MAO-A in vitro.
4.1.1. Materials and Reagents:
-
Enzyme Source: Mitochondrial fraction isolated from rat brain or human placenta, or recombinant human MAO-A.
-
Substrate: Kynuramine or serotonin (5-hydroxytryptamine).
-
Inhibitor: this compound (and its derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Detection Reagents: For kynuramine, a spectrophotometer to measure the formation of 4-hydroxyquinoline at ~316 nm. For serotonin, a coupled enzyme assay with aldehyde dehydrogenase and NAD+, measuring NADH production, or HPLC with electrochemical detection to measure the product, 5-hydroxyindoleacetic acid (5-HIAA).
-
96-well UV-transparent plates.
4.1.2. Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme preparation, and the this compound dilutions (or vehicle control).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (e.g., kynuramine) to all wells.
-
Immediately measure the absorbance (or fluorescence) at the appropriate wavelength in a kinetic mode for a set period (e.g., 30 minutes) at 37°C.
-
Calculate the initial reaction velocities (V0) from the linear portion of the absorbance/fluorescence versus time curve.
4.1.3. Data Analysis:
-
IC50 Determination: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
-
Kinetic Analysis (for determining Ki and inhibition type): Perform the assay with varying concentrations of both the substrate and this compound. Analyze the data using Lineweaver-Burk or Dixon plots to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki). For competitive inhibition, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.
Ex Vivo MAO-A Inhibition Assay
This protocol is used to assess the inhibitory effect of this compound after in vivo administration.
4.2.1. Materials and Reagents:
-
Animals: Rats or mice.
-
Test Compound: this compound administered orally (p.o.) or via another relevant route.
-
Radiolabeled Substrate: 14C-serotonin or other suitable radiolabeled MAO-A substrate.
-
Tissue Homogenization Buffer: e.g., ice-cold sucrose solution.
-
Scintillation fluid and counter.
4.2.2. Procedure:
-
Administer this compound or vehicle to the animals at various doses.
-
At a specified time point after administration, euthanize the animals and rapidly dissect the brain region of interest (e.g., hypothalamus).
-
Prepare a crude mitochondrial fraction from the brain tissue by homogenization and differential centrifugation.
-
Resuspend the mitochondrial pellet in a suitable buffer.
-
Perform the MAO-A activity assay by incubating the mitochondrial preparation with the radiolabeled substrate at 37°C.
-
Stop the reaction (e.g., by adding acid).
-
Extract the deaminated metabolites using an organic solvent.
-
Quantify the amount of radioactive metabolite formed using a liquid scintillation counter.
4.2.3. Data Analysis:
-
Calculate the percentage of MAO-A inhibition for each dose of this compound compared to the vehicle-treated group.
-
Determine the ED50 value by plotting the percentage of inhibition against the dose of this compound.
Visualizations
The following diagrams illustrate the core mechanism of action of this compound and a typical experimental workflow for its characterization.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. (+)-4-Dimethylamino-2,alpha-dimethylphenethylamine (FLA 336(+)), a selective inhibitor of the A form of monoamine oxidase in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective inhibition of monoamine oxidase and semicarbazide-sensitive amine oxidase by 4-dimethylamino-2,alpha-dimethylphenethylamine (FLA 336) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of acute and repeated administration of this compound on monoamine oxidase inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for a selective inhibition by FLA 336(+) of the monoamine oxidase in serotonergic neurones in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [medbox.iiab.me]
- 7. Inhibition of monoamine oxidase A-form and semicarbazide-sensitive amine oxidase by selective and reversible monoamine oxidase-A inhibitors, this compound and FLA 788(+) - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-Amiflamine enantiomer biological activity
An In-depth Technical Guide on the Biological Activity of (+)-Amiflamine
Introduction
(+)-Amiflamine, also known as FLA-336(+), is the active stereoisomer of amiflamine, a derivative of the phenethylamine and amphetamine chemical classes.[1] It functions primarily as a potent and selective reversible inhibitor of monoamine oxidase A (MAO-A), classifying it as a RIMA (Reversible Inhibitor of Monoamine Oxidase A).[1][2][3][4] Its biological activity has been a subject of research due to its potential therapeutic applications, particularly in the realm of antidepressants. This guide provides a detailed overview of the quantitative pharmacology, experimental methodologies, and key biological pathways associated with (+)-amiflamine.
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters defining the biological activity of (+)-amiflamine and its related compounds.
| Parameter | Compound | Value | Enzyme/Receptor | Tissue/Model | Citation |
| pIC50 | (±)-Amiflamine | 5.57 | MAO-A | Not Specified | [3] |
| ED50 (acute) | (+)-Amiflamine | ~7 µmol/kg (p.o.) | MAO-A | Rat Hypothalamus & Duodenum | [2] |
| ED50 (repeated) | (+)-Amiflamine | ~7 µmol/kg (p.o.) | MAO-A | Rat Hypothalamus & Duodenum | [2] |
| ED50 (acute, neuronal protection) | (+)-Amiflamine | 1.3 µmol/kg (p.o.) | Serotonergic Neurons | Rat Hypothalamus | [2] |
| ED50 (repeated, neuronal protection) | (+)-Amiflamine | 0.75 µmol/kg (p.o.) | Serotonergic Neurons | Rat Hypothalamus | [2] |
| Ki (competitive) | (+)-Amiflamine | 200 µmol/L | SSAO | Rat | [5] |
| Ki (competitive) | (-)-Amiflamine | 4.6 µmol/L | SSAO | Rat | [5] |
| Potency Comparison | (-)-Amiflamine | 10x less potent than (+) | MAO-A | Rat | [5] |
Pharmacodynamics: Mechanism of Action
(+)-Amiflamine's primary mechanism of action is the selective and reversible inhibition of MAO-A.[1][4] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters, particularly serotonin and norepinephrine.[6][7] By inhibiting MAO-A, (+)-amiflamine leads to an increase in the intracellular concentrations of these neurotransmitters.[2][7]
Neuronal Selectivity
A distinguishing feature of (+)-amiflamine is its preferential inhibition of MAO-A within serotonergic neurons as compared to noradrenergic and dopaminergic neurons, particularly at lower doses.[1][2] This selectivity is attributed to its higher affinity for the serotonin transporter (SERT) over the norepinephrine transporter (NET) and dopamine transporter (DAT).[1] The transporter-mediated uptake is a prerequisite for this compound to access the intraneuronal MAO-A enzymes.[1] Consequently, it is more effectively transported into serotonin-releasing neurons. Studies have shown that this compound is approximately three times less potent within noradrenergic neurons than in serotonergic neurons.[2][3]
Other Pharmacological Activities
In addition to its MAO-A inhibitory effects, (+)-amiflamine also acts as a serotonin releasing agent (SRA).[1] This action is similar to compounds like p-chloroamphetamine (PCA) and contributes to the overall increase in synaptic serotonin levels.[8] Furthermore, it exhibits inhibitory activity towards semicarbazide-sensitive amine oxidase (SSAO), although to a lesser extent than its action on MAO-A.[1][5] The inhibition of SSAO by (+)-amiflamine has both a reversible competitive component (Ki = 200 µmol/L) and a minor irreversible component.[5] In contrast, its optical isomer, (-)-amiflamine, is a much more potent inhibitor of SSAO (Ki = 4.6 µmol/L) while being tenfold less potent at inhibiting MAO-A.[5]
Metabolites
(+)-Amiflamine is metabolized in the body to an N-demethylated metabolite, FLA 788(+), and an N,N-demethylated metabolite, FLA 668(+).[2][8] After a single dose, the plasma and brain concentrations of FLA 788(+) can exceed that of the parent compound.[2] Importantly, the inhibitory effect on MAO-A shows a significant correlation with the concentration of FLA 788(+) in both plasma and the brain.[2] Both (+)-amiflamine and FLA 788(+) inhibit the accumulation of serotonin and noradrenaline through a releasing mechanism.[8]
Pharmacokinetics
Studies in rats have shown that after oral administration, (+)-amiflamine and its metabolites achieve a brain-to-plasma concentration ratio of about 20:1, indicating significant penetration into the central nervous system.[2] The inhibition of MAO-A is reversible, with enzyme activity returning to normal levels within 24 hours after the final dose.[2]
Experimental Protocols
The characterization of (+)-amiflamine's biological activity has involved a range of in vitro, ex vivo, and in vivo experimental procedures.
In Vitro MAO Inhibition Assay
-
Objective: To determine the potency and selectivity of (+)-amiflamine for inhibiting MAO-A and MAO-B.
-
Methodology:
-
Tissue Preparation: Homogenates of rat brain or liver are prepared.
-
Substrates: Specific substrates are used to measure the activity of each MAO isoform. Serotonin (5-HT) or kynuramine are commonly used for MAO-A, while phenylethylamine (PEA) or benzylamine are used for MAO-B.
-
Incubation: The tissue homogenate is incubated with the substrate in the presence of varying concentrations of (+)-amiflamine.
-
Measurement: The rate of product formation (e.g., 5-hydroxyindoleacetic acid for serotonin metabolism) is measured, often using radiolabeled substrates or spectrophotometric methods.
-
Data Analysis: IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) and Ki values are calculated to quantify inhibitory potency. The inhibition is determined to be competitive.[3]
-
Ex Vivo MAO Inhibition and Neurotransmitter Analysis
-
Objective: To assess the in vivo efficacy and duration of action of (+)-amiflamine on MAO activity and monoamine levels in the brain.
-
Methodology:
-
Animal Dosing: Rats are administered (+)-amiflamine orally (p.o.) at various doses, either as a single dose (acute) or over a period of time (e.g., twice daily for two weeks for repeated administration studies).[2]
-
Tissue Collection: At specific time points after the last dose, the animals are euthanized, and brains are rapidly dissected. Regions of interest such as the hypothalamus, hippocampus, and striatum are collected.[2]
-
MAO Activity Measurement: Brain tissue is sliced or homogenized, and MAO-A and MAO-B activity is measured as described in the in vitro protocol.[2]
-
Neurotransmitter and Metabolite Analysis: The concentrations of monoamines (serotonin, dopamine) and their metabolites (5-HIAA, DOPAC, HVA) in the brain tissue are quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[2][4]
-
Electrophysiological Studies
-
Objective: To investigate the effects of (+)-amiflamine administration on the firing activity of serotonergic and noradrenergic neurons in the central nervous system.
-
Methodology:
-
Animal Preparation: Rats are anesthetized, and microelectrodes are stereotaxically implanted into the dorsal raphe nucleus (for 5-HT neurons) or the locus coeruleus (for NE neurons).
-
Drug Administration: (+)-Amiflamine is administered, and the firing rate of individual neurons is recorded before and after treatment.
-
Data Analysis: Changes in the firing frequency of these neurons are analyzed to understand the functional consequences of MAO-A inhibition and increased neurotransmitter levels. Repeated administration for 21 days showed a return to normal firing activity in 5-HT neurons, while the firing of NE neurons was decreased.[4]
-
Visualizations
Signaling Pathway of (+)-Amiflamine in a Serotonergic Neuron
Caption: Mechanism of (+)-amiflamine in serotonergic neurons.
Experimental Workflow for Ex Vivo Analysis
Caption: Workflow for ex vivo analysis of (+)-amiflamine effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of acute and repeated administration of this compound on monoamine oxidase inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (±)-Amiflamine | MAO | Monoamine Oxidase | TargetMol [targetmol.com]
- 4. Effect of repeated this compound administration on serotonergic and noradrenergic neurotransmission: electrophysiological studies in the rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective inhibition of monoamine oxidase and semicarbazide-sensitive amine oxidase by 4-dimethylamino-2,alpha-dimethylphenethylamine (FLA 336) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound and related compounds on the accumulation of biogenic monoamines in rat brain slices in vitro and ex vivo in relation to their behavioural effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Amiflamine as a Serotonin-Releasing Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amiflamine ((+)-4-(dimethylamino)-α,2-dimethylphenethylamine), also known as FLA-336, is a psychoactive compound with a dual mechanism of action as a reversible inhibitor of monoamine oxidase A (MAO-A) and a serotonin-releasing agent (SRA). This technical guide provides an in-depth analysis of the serotonergic activity of this compound and its primary metabolites. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents targeting the serotonin system. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms of action.
Introduction
This compound is a phenethylamine and amphetamine derivative that has demonstrated a unique pharmacological profile.[1] Its primary actions are the reversible inhibition of MAO-A, the enzyme responsible for the degradation of monoamine neurotransmitters, and the release of serotonin from presynaptic neurons.[1] The (+)-enantiomer of this compound is the more active stereoisomer.[1] A key characteristic of this compound is its preferential activity within serotonergic neurons, which is attributed to its higher affinity for the serotonin transporter (SERT) compared to the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2] This transporter-mediated uptake is a prerequisite for its intracellular actions.[2] This guide focuses on the serotonin-releasing properties of this compound, providing a comprehensive overview of its mechanism, potency, and the experimental methodologies used to characterize its effects.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and its metabolites concerning their interaction with the serotonergic system.
Table 1: Monoamine Oxidase A (MAO-A) Inhibition
| Compound | Parameter | Value | Species | Tissue/System | Citation |
| This compound | ED50 (acute) | ~7 µmol/kg (p.o.) | Rat | Hypothalamus and duodenum | [1] |
| This compound | ED50 (repeated) | ~7 µmol/kg (p.o.) | Rat | Hypothalamus and duodenum | [1] |
| This compound | ED50 (protection in serotonergic neurons, acute) | 1.3 µmol/kg (p.o.) | Rat | Brain | [1] |
| This compound | ED50 (protection in serotonergic neurons, repeated) | 0.75 µmol/kg (p.o.) | Rat | Brain | [1] |
Table 2: Monoamine Transporter Interaction (Binding Affinity)
Table 3: Serotonin Release Potency
Mechanism of Action: Serotonin Release
This compound's action as a serotonin-releasing agent is intrinsically linked to the serotonin transporter (SERT). The proposed mechanism involves the following steps:
-
Uptake into Presynaptic Neuron: this compound is recognized as a substrate by SERT and is transported from the synaptic cleft into the presynaptic neuron.[2]
-
Disruption of Vesicular Storage: Once inside the neuron, this compound disrupts the vesicular storage of serotonin, likely by interacting with the vesicular monoamine transporter 2 (VMAT2). This leads to an increase in the cytoplasmic concentration of serotonin.
-
Reversal of SERT Function: The elevated cytoplasmic serotonin concentration, in conjunction with the presence of this compound, induces a conformational change in SERT, causing it to reverse its direction of transport.
-
Serotonin Efflux: As a result, SERT moves serotonin from the cytoplasm into the synaptic cleft, independent of neuronal firing and extracellular calcium.[3] This efflux of serotonin leads to an increase in its concentration in the synapse, thereby enhancing serotonergic neurotransmission.
This mechanism is consistent with that of other well-characterized serotonin-releasing agents like p-chloroamphetamine (PCA). The serotonin release induced by this compound is a calcium-independent process.[3]
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound-induced serotonin release.
Experimental Protocols
The following section details a representative experimental protocol for assessing the serotonin-releasing properties of this compound in vitro, based on methodologies described in the literature.[3]
In Vitro [³H]Serotonin Release from Rat Brain Slices
Objective: To measure the ability of this compound and its metabolites to induce the release of preloaded [³H]serotonin from rat brain tissue slices.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Krebs-Ringer bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.7), gassed with 95% O₂ / 5% CO₂
-
[³H]Serotonin (specific activity ~20-30 Ci/mmol)
-
Pargyline hydrochloride (MAO inhibitor)
-
This compound and its metabolites (e.g., FLA 788(+))
-
Citalopram (selective serotonin reuptake inhibitor)
-
Superfusion system
-
Scintillation counter and vials
-
Tissue chopper
Procedure:
-
Tissue Preparation:
-
Rats are euthanized by decapitation.
-
The brain is rapidly removed and placed in ice-cold Krebs-Ringer buffer.
-
The occipital cortex is dissected and sliced into 0.3 mm thick sections using a tissue chopper.
-
-
Preloading with [³H]Serotonin:
-
Slices are pre-incubated in Krebs-Ringer buffer containing 0.1 µM [³H]serotonin and 50 µM pargyline for 30 minutes at 37°C under continuous gassing with 95% O₂ / 5% CO₂. Pargyline is included to prevent the metabolism of the released [³H]serotonin.
-
-
Superfusion:
-
After pre-incubation, the slices are transferred to superfusion chambers and continuously perfused with pre-warmed (37°C) and gassed Krebs-Ringer buffer at a flow rate of 0.5 mL/min.
-
The superfusate is collected in fractions (e.g., every 5 minutes).
-
-
Drug Application:
-
After a washout period to establish a stable baseline of [³H]serotonin release (e.g., 60 minutes), the buffer is switched to one containing the test compound (this compound or its metabolites) at various concentrations.
-
To confirm SERT-mediated release, a separate set of experiments is conducted where slices are co-perfused with the test compound and a SERT inhibitor like citalopram.
-
-
Quantification of Release:
-
At the end of the experiment, the radioactivity remaining in the tissue slices is extracted (e.g., with a solubilizing agent).
-
The radioactivity in each superfusate fraction and in the tissue extract is determined by liquid scintillation counting.
-
The amount of [³H]serotonin released in each fraction is expressed as a percentage of the total radioactivity present in the tissue at the beginning of that collection period.
-
Data Analysis:
-
The effect of the drug on [³H]serotonin release is calculated by comparing the release during drug application to the baseline release.
-
Concentration-response curves can be generated to determine the EC50 value for serotonin release.
Experimental Workflow Diagram
Caption: Workflow for in vitro [³H]serotonin release assay.
Structure-Activity Relationships
The serotonin-releasing activity of this compound and its analogues is dependent on their ability to be transported by SERT and to subsequently mobilize vesicular serotonin.[3] Compounds that are not effectively transported into serotonergic neurons are poor serotonin releasers.[3] The N-demethylated metabolite of this compound, FLA 788(+), also exhibits serotonin-releasing properties. Further research is needed to fully elucidate the specific structural features that govern the potency and efficacy of this compound derivatives as serotonin-releasing agents.
Conclusion
This compound exhibits a dual pharmacological action as a reversible MAO-A inhibitor and a serotonin-releasing agent. Its preferential action in serotonergic neurons is a key feature, driven by its affinity for the serotonin transporter. The release of serotonin is a carrier-mediated process that is independent of extracellular calcium. While qualitative evidence strongly supports its role as an SRA, further research is required to quantify its potency (EC50) for serotonin release and to fully characterize its binding affinities (Ki) at the monoamine transporters. The experimental protocols and mechanistic understanding presented in this guide provide a framework for future investigations into this compound and related compounds as potential therapeutic agents targeting the serotonin system.
References
The Neurochemical Profile of Amiflamine (FLA-336): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amiflamine (FLA-336), specifically its active (+)-enantiomer, is a reversible inhibitor of monoamine oxidase A (MAO-A) and a serotonin-releasing agent.[1] Its unique neurochemical profile is characterized by a preferential inhibition of MAO-A within serotonergic neurons at lower doses, a selectivity attributed to its higher affinity for the serotonin transporter (SERT) compared to the norepinephrine (NET) and dopamine (DAT) transporters.[1][2] This document provides a comprehensive overview of the neurochemical characteristics of this compound, including its enzymatic and transporter interactions, effects on neurotransmitter levels, and the methodologies used to elucidate these properties.
Core Mechanism of Action
This compound's primary mechanism of action is the reversible and competitive inhibition of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3][4] By inhibiting MAO-A, this compound increases the intracellular concentrations of these neurotransmitters, leading to enhanced monoaminergic neurotransmission.
Furthermore, this compound acts as a serotonin-releasing agent (SRA).[1] This action is dependent on its uptake into serotonergic neurons via the serotonin transporter (SERT).[1] Once inside the neuron, it is thought to disrupt the vesicular storage of serotonin and reverse the action of SERT, leading to the non-exocytotic release of serotonin into the synaptic cleft.
Quantitative Pharmacological Data
The following tables summarize the known quantitative data for this compound and its metabolites.
Table 1: Enzyme Inhibition Profile of this compound and its Isomers
| Compound | Target | Inhibition Type | K_i_ (μM) | pIC_50_ | Species | Reference(s) |
| This compound (FLA-336(+)) | MAO-A | Competitive, Reversible | ~7 | 5.57 | Rat | [3][5] |
| SSAO | Competitive, Reversible | 200 | - | Rat | [3] | |
| FLA-336(-) | MAO-A | - | ~70 (10x less potent than (+)) | - | Rat | [3] |
| SSAO | Competitive | 4.6 | - | Rat | [3] |
Note: SSAO refers to Semicarbazide-Sensitive Amine Oxidase.
Table 2: In Vivo Efficacy of this compound
| Effect | Parameter | Value (p.o.) | Species | Reference(s) |
| MAO-A Inhibition (hypothalamus and duodenum) | ED_50_ (acute) | ~7 μmol/kg | Rat | [2] |
| MAO-A Inhibition (hypothalamus and duodenum) | ED_50_ (repeated) | ~7 μmol/kg | Rat | [2] |
| Protection of MAO-A in serotonergic neurons | ED_50_ (acute) | 1.3 μmol/kg | Rat | [2] |
| Protection of MAO-A in serotonergic neurons | ED_50_ (repeated) | 0.75 μmol/kg | Rat | [2] |
Table 3: Monoamine Transporter Affinity of this compound
| Compound | Target | K_i_ or IC_50_ (nM) | Species | Reference(s) |
| This compound (FLA-336(+)) | SERT | Not explicitly reported, but higher affinity than NET and DAT | - | [1] |
| NET | Not explicitly reported | - | [1] | |
| DAT | Not explicitly reported | - | [1] |
Note: While the higher affinity of this compound for SERT is a key aspect of its pharmacology, specific K_i_ or IC_50_ values for the monoamine transporters were not available in the reviewed literature.
Effects on Neurotransmitter Systems
-
Serotonergic System: this compound significantly impacts the serotonergic system. By inhibiting MAO-A within serotonergic neurons and acting as a serotonin-releasing agent, it leads to a substantial increase in extracellular serotonin levels.[2][6] This is evidenced by increased brain concentrations of serotonin and decreased concentrations of its metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[2]
-
Noradrenergic and Dopaminergic Systems: The effects on the norepinephrine and dopamine systems are less pronounced at lower doses due to its lower affinity for NET and DAT.[1][2] However, at higher doses, this compound loses its selectivity and also increases norepinephrine and dopamine levels.[1] Repeated administration has been shown to decrease the firing rate of norepinephrine neurons.[6] It also causes a decrease in the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC).[2]
Mandatory Visualizations
Signaling Pathway of MAO-A Inhibition
Caption: Inhibition of serotonin metabolism by this compound.
Proposed Mechanism of Serotonin Release
Caption: Proposed transporter-mediated serotonin release by this compound.
Experimental Workflow: In Vitro MAO Inhibition Assay
Caption: General workflow for an in vitro MAO inhibition assay.
Detailed Experimental Protocols
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory activity of a compound against MAO-A and MAO-B.
-
Materials:
-
Source of MAO-A and MAO-B (e.g., rat brain mitochondria, recombinant human enzyme)
-
Substrates: Kynuramine (for MAO-A) or Benzylamine (for MAO-B)
-
Test compound: this compound (FLA-336)
-
Reference inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Spectrophotometer or fluorometer
-
96-well plates
-
-
Procedure:
-
Enzyme Preparation: Homogenize tissue (if used) in cold buffer and prepare a mitochondrial fraction by differential centrifugation. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add buffer, the enzyme preparation, and various concentrations of this compound or the reference inhibitor. Include control wells with no inhibitor (for 100% activity) and no enzyme (for background).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Measurement: Monitor the formation of the product over time using a spectrophotometer at the appropriate wavelength (e.g., 316 nm for the product of kynuramine deamination).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC_50_ value. The K_i_ value can be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
Radioligand Binding Assay for Monoamine Transporters
This protocol describes a method to determine the affinity of this compound for SERT, NET, and DAT.
-
Materials:
-
Cell membranes prepared from cells expressing human SERT, NET, or DAT.
-
Radioligands: e.g., [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Test compound: this compound (FLA-336).
-
Non-specific binding displacer: e.g., a high concentration of a known selective inhibitor for each transporter.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Assay Setup: In test tubes or a 96-well plate, add a fixed concentration of the radioligand, the cell membrane preparation, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to calculate the IC_50_ value. The K_i_ value can be derived using the Cheng-Prusoff equation.
-
In Vivo Microdialysis for Measurement of Extracellular Monoamines
This protocol outlines the in vivo measurement of neurotransmitter levels in the brain of a freely moving animal following this compound administration.
-
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
HPLC system with electrochemical detection.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound (FLA-336) for administration.
-
-
Procedure:
-
Probe Implantation: Anesthetize the animal and surgically implant a microdialysis probe into the brain region of interest (e.g., striatum, hippocampus) using a stereotaxic apparatus.
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 μL/min) using a syringe pump.
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection or orally).
-
Post-treatment Collection: Continue collecting dialysate samples to monitor the drug-induced changes in neurotransmitter levels.
-
Sample Analysis: Analyze the dialysate samples using HPLC with electrochemical detection to quantify the concentrations of serotonin, dopamine, norepinephrine, and their metabolites.
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and plot them over time.
-
Conclusion
This compound (FLA-336) exhibits a complex neurochemical profile, acting as a selective, reversible MAO-A inhibitor with a unique preference for serotonergic neurons at lower doses. This selectivity is driven by its affinity for the serotonin transporter, which also facilitates its action as a serotonin-releasing agent. The combined effects of MAO-A inhibition and serotonin release result in a robust enhancement of serotonergic neurotransmission. Further research is warranted to precisely quantify its affinity for the monoamine transporters to provide a more complete understanding of its pharmacological profile. The detailed methodologies provided herein offer a framework for the continued investigation of this compound and other novel neuropharmacological agents.
References
- 1. Stereoselective inhibition of monoamine oxidase and semicarbazide-sensitive amine oxidase by 4-dimethylamino-2,alpha-dimethylphenethylamine (FLA 336) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of acute and repeated administration of this compound on monoamine oxidase inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (±)-Amiflamine | MAO | Monoamine Oxidase | TargetMol [targetmol.com]
- 4. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Effect of repeated this compound administration on serotonergic and noradrenergic neurotransmission: electrophysiological studies in the rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Pharmacology of Amiflamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early pharmacological studies of Amiflamine (FLA-336), a reversible inhibitor of monoamine oxidase A (MAO-A). The document focuses on its core mechanism of action, pharmacokinetic profile, and its effects on monoamine neurotransmitter systems, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action
This compound is a selective and reversible inhibitor of monoamine oxidase A (MAO-A), the primary enzyme responsible for the degradation of serotonin and norepinephrine within the presynaptic neuron.[1][2][3] Its inhibitory action leads to an increase in the synaptic availability of these neurotransmitters. The (+)-enantiomer of this compound is the active stereoisomer.[1] Early studies identified this compound as being particularly effective in inhibiting MAO-A within serotonergic neurons compared to noradrenergic neurons.[4] This selectivity is attributed to its affinity for the serotonin transporter, which facilitates its entry into serotonergic nerve terminals.[1][2]
Signaling Pathway of this compound's Action
Caption: this compound's mechanism of MAO-A inhibition in a serotonergic neuron.
Quantitative Pharmacological Data
The following tables summarize key quantitative data from early in vitro and in vivo studies on this compound.
Table 1: In Vitro and Ex Vivo MAO-A Inhibition
| Parameter | Value | Species | Tissue | Reference |
| MAO-A Inhibition (Ex Vivo) | ||||
| ED50 (Acute, p.o.) | ~7 µmol/kg | Rat | Hypothalamus, Duodenum | [4][5] |
| ED50 (Repeated, p.o.) | ~7 µmol/kg | Rat | Hypothalamus, Duodenum | [4][5] |
| Protection within Serotonergic Neurons (Ex Vivo) | ||||
| ED50 (Acute, p.o.) | 1.3 µmol/kg | Rat | Hypothalamus | [4][5] |
| ED50 (Repeated, p.o.) | 0.75 µmol/kg | Rat | Hypothalamus | [4][5] |
| MAO-A Inhibition vs. SSAO Inhibition (In Vitro) | ||||
| This compound (FLA 336(+)) Ki for SSAO | 200 µmol/L (competitive) | Rat | [6] | |
| FLA 336(-) Ki for SSAO | 4.6 µmol/L (competitive) | Rat | [6] |
Table 2: Effects on Monoamine and Metabolite Concentrations in Rat Brain
| Treatment | Brain Region | 5-HT | 5-HIAA | DA | DOPAC | HVA | Reference |
| Acute & Repeated this compound | Hypothalamus, Hippocampus, Striatum | Increase | Decrease | Increase (weaker) | Decrease | Decrease (weaker) | [4][5] |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Brain to Plasma Ratio (this compound & Metabolites) | ~20:1 | [4][5] |
| Relative Plasma/Brain Concentration of Metabolites | FLA 788(+) > this compound > FLA 668(+) | [4][5] |
Experimental Protocols
This section details the methodologies used in the key experiments cited in this guide.
Ex Vivo Monoamine Oxidase (MAO) Activity Assay
This protocol describes the measurement of MAO-A and MAO-B activity in brain tissue slices following in vivo administration of this compound.
Objective: To determine the in vivo potency and selectivity of this compound in inhibiting MAO-A and MAO-B.
Materials:
-
Rats
-
This compound
-
Vibratome or tissue chopper
-
Incubation buffer (e.g., Krebs-Ringer phosphate buffer)
-
Radiolabeled substrates: [14C]5-HT (for MAO-A) and [14C]β-phenylethylamine (for MAO-B)
-
Scintillation counter
-
Reagents for stopping the reaction and extracting metabolites.
Procedure:
-
Animal Dosing: Administer this compound or vehicle to rats via oral gavage at various doses.
-
Tissue Collection: At a specified time post-administration, euthanize the animals and rapidly dissect the brain regions of interest (e.g., hypothalamus, striatum).
-
Slice Preparation: Prepare thin slices (e.g., 300 µm) of the brain tissue using a vibratome or tissue chopper in ice-cold buffer.
-
Enzyme Assay:
-
Pre-incubate the brain slices in oxygenated incubation buffer.
-
Add the radiolabeled substrate ([14C]5-HT or [14C]β-phenylethylamine) to initiate the reaction.
-
Incubate for a defined period at 37°C.
-
Stop the reaction (e.g., by adding acid).
-
Extract the deaminated metabolites using an organic solvent.
-
-
Quantification: Measure the radioactivity of the extracted metabolites using a scintillation counter.
-
Data Analysis: Calculate the rate of MAO activity and determine the ED50 value for this compound's inhibition of MAO-A and MAO-B.
HPLC-EC for Monoamine and Metabolite Quantification
This protocol outlines the determination of monoamine and metabolite levels in brain tissue using High-Performance Liquid Chromatography with Electrochemical Detection.
Objective: To quantify the effects of this compound on the steady-state levels of serotonin, dopamine, and their major metabolites.
Materials:
-
Rat brain tissue homogenates
-
HPLC system with an electrochemical detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent)
-
Standards for 5-HT, 5-HIAA, DA, DOPAC, and HVA
-
Perchloric acid for tissue homogenization and protein precipitation.
Procedure:
-
Sample Preparation:
-
Homogenize the brain tissue in a solution of cold perchloric acid.
-
Centrifuge the homogenate to pellet the precipitated proteins.
-
Filter the supernatant.
-
-
Chromatographic Separation:
-
Inject the filtered supernatant into the HPLC system.
-
Separate the monoamines and their metabolites on the C18 column using the specified mobile phase.
-
-
Electrochemical Detection: Detect the eluted compounds using an electrochemical detector set at an appropriate oxidation potential.
-
Quantification:
-
Generate a standard curve using known concentrations of the analytes.
-
Quantify the concentrations of the monoamines and metabolites in the brain samples by comparing their peak areas to the standard curve.
-
In Vivo Electrophysiology of Dorsal Raphe 5-HT Neurons
This protocol describes the method for recording the firing activity of serotonergic neurons in the dorsal raphe nucleus of anesthetized rats following this compound administration.[3][7]
Objective: To assess the functional impact of this compound on the activity of serotonergic neurons.
Materials:
-
Anesthetized rats (e.g., with chloral hydrate)
-
Stereotaxic apparatus
-
Glass micropipettes for single-unit recording
-
Amplifier and data acquisition system
-
This compound solution for systemic administration.
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.
-
Electrode Placement: Lower a recording micropipette into the dorsal raphe nucleus using stereotaxic coordinates.
-
Neuron Identification: Identify serotonergic neurons based on their characteristic slow, regular firing pattern and long-duration action potentials.
-
Baseline Recording: Record the baseline firing rate of an identified 5-HT neuron.
-
Drug Administration: Administer this compound systemically (e.g., intravenously or intraperitoneally).
-
Post-Drug Recording: Continuously record the firing rate of the neuron to observe the effects of the drug over time.
-
Data Analysis: Analyze the changes in firing rate and pattern before and after this compound administration.
Visualizations of Experimental Workflows
This compound In Vivo Study Workflow
Caption: A typical experimental workflow for in vivo studies of this compound.
Metabolic Pathway of this compound
Caption: The metabolic pathway of this compound to its primary metabolites.
References
- 1. HPLC electrochemical detection and quantification of monoamines and their metabolites in rat brain tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective inhibition of monoamine oxidase and semicarbazide-sensitive amine oxidase by 4-dimethylamino-2,alpha-dimethylphenethylamine (FLA 336) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of acute and repeated administration of this compound on monoamine oxidase inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of monoamines and 10 of their metabolites in the brain and heart of the rat by high-pressure liquid chromatography with electrochemical detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of repeated this compound administration on serotonergic and noradrenergic neurotransmission: electrophysiological studies in the rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Amiflamine Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amiflamine ((+)-4-dimethylamino-α,2-dimethylphenethylamine), and its derivatives represent a significant class of reversible inhibitors of monoamine oxidase A (MAO-A). As MAO-A is a critical enzyme in the metabolism of key neurotransmitters, its inhibition is a valuable strategy in the treatment of depression and other neurological disorders.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, presenting quantitative data, detailed experimental protocols for MAO inhibition assays, and visual diagrams of relevant pathways and workflows to facilitate further research and development in this area.
Introduction: this compound and Monoamine Oxidase
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[2] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[2] MAO-A preferentially metabolizes serotonin and norepinephrine, making it a key target for antidepressant drugs.[2] Selective MAO-A inhibitors are sought after for treating depression and anxiety.[3]
This compound (also known as FLA 336(+)) is a potent and selective reversible inhibitor of MAO-A.[4] It belongs to the phenethylamine and amphetamine chemical classes.[4] The (+)-enantiomer is the active stereoisomer.[4] this compound exhibits a unique property of selectively inhibiting MAO-A within serotonergic neurons at lower doses, a selectivity attributed to its affinity for the serotonin transporter.[4] Understanding the relationship between the chemical structure of this compound and its inhibitory activity is crucial for the design of new, more potent, and selective MAO-A inhibitors.
Structure-Activity Relationship (SAR) of this compound Derivatives
The potency and selectivity of this compound derivatives as MAO inhibitors are highly dependent on their chemical structure. The amphetamine scaffold serves as a privileged structure for designing MAO-A inhibitors.[2] Modifications to the aromatic ring, the alkyl side chain, and the terminal amino group can significantly impact the inhibitory activity.
Quantitative Data on this compound Derivatives
The following table summarizes the in vitro MAO inhibitory activity of this compound and several of its key analogues. The data has been compiled from various studies to provide a comparative overview.
| Compound | R₂ | R₄ | Rα | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity (MAO-B/MAO-A) | Reference |
| Amphetamine | H | H | CH₃ | 15 | 3.2 | 0.21 | [2] |
| This compound (FLA 336 (+)) | CH₃ | N(CH₃)₂ | CH₃ | 0.11 | 14 | 127 | [2] |
| FLA 788 (+) | CH₃ | NHCH₃ | CH₃ | 0.07 | 10 | 143 | [2][5] |
| FLA 668 (+) | CH₃ | NH₂ | CH₃ | 0.12 | 16 | 133 | [2][5] |
| FLA 289 | H | N(CH₃)₂ | CH₃ | 0.28 | >100 | >357 | [2] |
| FLA 336 (-) | CH₃ | N(CH₃)₂ | CH₃ | 1.1 | 100 | 91 | [2][5] |
IC₅₀ values were determined using rat brain mitochondrial MAO.
Key SAR Insights:
-
Substitution on the Aromatic Ring: The presence of a methyl group at the ortho (R₂) position and a dimethylamino group at the para (R₄) position of the phenyl ring in this compound significantly increases both the potency and selectivity for MAO-A inhibition compared to the unsubstituted amphetamine.[2]
-
N-Demethylation: The N-demethylated metabolite of this compound, FLA 788 (+), shows slightly increased potency for MAO-A inhibition.[2][5][6] The N,N-demethylated metabolite, FLA 668 (+), has comparable potency to this compound itself.[2][5] This suggests that the N-methyl groups are not essential for high-affinity binding to MAO-A.
-
Stereochemistry: The (S)-(+)-isomer of this compound is approximately 10 times more potent as an MAO-A inhibitor than the (R)-(-)-isomer (FLA 336 (-)), highlighting the stereoselective nature of the interaction with the enzyme.[2][5]
-
Cyclic Analogues: The synthesis of cyclic analogues, such as 5-(2-aminopropyl)-2,3-dihydroindole derivatives, has yielded compounds with MAO-A inhibitory potency comparable to this compound.[7] This indicates that constraining the conformation of the side chain can be a successful strategy in designing new inhibitors.
Experimental Protocols for MAO Inhibition Assays
A variety of methods are available to assess the inhibitory activity of compounds against MAO-A and MAO-B. Below are detailed protocols for commonly used in vitro assays.
In Vitro Fluorometric MAO Inhibition Assay
This assay measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidative deamination of a substrate by MAO.[8]
Materials and Reagents:
-
Recombinant human MAO-A or MAO-B
-
p-Tyramine (substrate)
-
Amplex Red reagent (fluorescent probe)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds and a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplates
Procedure:
-
Compound Preparation: Dissolve test compounds in a suitable solvent like DMSO to create stock solutions. Prepare serial dilutions in the assay buffer.
-
Assay Setup: In a 96-well plate, add the test compound dilutions. Include controls: a no-enzyme control, a no-inhibitor (vehicle) control, and a positive control with a known inhibitor.
-
Pre-incubation: Add the MAO enzyme to all wells except the no-enzyme control. Pre-incubate the plate with the enzyme and test compounds for a specified time (e.g., 15 minutes at 37°C).
-
Reaction Initiation: Prepare a reaction mixture containing the substrate (p-tyramine), Amplex Red, and HRP in the assay buffer. Add this mixture to all wells to start the reaction.
-
Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission) at multiple time points.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Spectrophotometric MAO Inhibition Assay
This method relies on measuring the change in absorbance of a substrate or product.
Materials and Reagents:
-
MAO-A or MAO-B enzyme preparation
-
Kynuramine (for MAO-A) or benzylamine (for MAO-B) as substrates
-
Spectrophotometer
-
Assay buffer
-
Test compounds
Procedure:
-
Assay Mixture: Prepare an assay mixture containing the assay buffer, substrate, and MAO enzyme.
-
Inhibitor Addition: Add various concentrations of the test compound to the assay mixture.
-
Reaction Monitoring: Monitor the reaction by measuring the change in absorbance at a specific wavelength (e.g., 316 nm for the formation of 4-hydroxyquinoline from kynuramine by MAO-A, or 250 nm for the formation of benzaldehyde from benzylamine by MAO-B).
-
Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations. Calculate the IC₅₀ values as described for the fluorometric assay. The pattern of inhibition (e.g., competitive, non-competitive) can be analyzed using Lineweaver-Burk plots.
Visualizations
Signaling Pathway: MAO-A in Neurotransmitter Metabolism
Caption: MAO-A metabolizes serotonin and norepinephrine after reuptake into the presynaptic neuron. This compound inhibits this process.
Experimental Workflow: In Vitro MAO Inhibition Assay
Caption: A typical workflow for determining the IC₅₀ value of a test compound in an in vitro MAO inhibition assay.
Logical Relationship: SAR of this compound Derivatives
Caption: Key structural features of this compound derivatives influencing MAO-A inhibitory potency and selectivity.
References
- 1. inhibition ic50 values: Topics by Science.gov [science.gov]
- 2. Amphetamine Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Stereoselective inhibition of monoamine oxidase and semicarbazide-sensitive amine oxidase by 4-dimethylamino-2,alpha-dimethylphenethylamine (FLA 336) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of acute and repeated administration of this compound on monoamine oxidase inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective monoamine oxidase inhibitors. 3. Cyclic compounds related to 4-aminophenethylamine. Preparation and neuron-selective action of some 5-(2-aminoethyl)-2,3-dihydroindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Synthesis, Characterization, and MAO Inhibitory Activities of Three New Drug-like N-Acylhydrazone Derivatives | Semantic Scholar [semanticscholar.org]
In Vitro Characterization of Amiflamine: A Technical Guide to its MAO-A Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiflamine, also known as (+)-4-dimethylamino-2,α-dimethylphenethylamine or FLA 336(+), is a potent and selective inhibitor of monoamine oxidase-A (MAO-A).[1][2] As a reversible and competitive inhibitor, this compound has been a subject of interest in neuropharmacology.[1][3] This technical guide provides an in-depth overview of the in vitro characterization of this compound's MAO-A inhibitory activity, compiling quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.
Quantitative Data Summary
The inhibitory potency of this compound and its primary metabolite, FLA 788(+), against MAO-A has been quantified in various in vitro systems. The following tables summarize the key inhibition constants.
Table 1: IC50 Values for Inhibition of MAO-A
| Compound | Enzyme Source | Substrate | IC50 (µM) | Reference |
| This compound ((+)-FLA 336) | Rat hypothalamic mitochondria | [14C]5-Hydroxytryptamine | 0.7 | [1] |
| FLA 788(+) (N-demethylated metabolite) | Rat hypothalamic mitochondria | [14C]5-Hydroxytryptamine | 0.25 | [1] |
Table 2: Ki Values for Inhibition of MAO-A
| Compound | Enzyme Source | Inhibition Type | Ki (µmol/l) | Reference |
| This compound | Rat testis MAO-A | Competitive | 7 |
Signaling Pathway of MAO-A in Neurotransmitter Metabolism
Monoamine oxidase-A is a key enzyme in the catabolism of monoamine neurotransmitters, primarily serotonin and norepinephrine. By inhibiting MAO-A, this compound increases the synaptic concentration of these neurotransmitters.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the in vitro characterization of this compound's MAO-A inhibition.
Protocol 1: Determination of IC50 for MAO-A Inhibition
This protocol is adapted from studies characterizing the in vitro inhibition of MAO-A by novel compounds and is suitable for determining the IC50 of this compound.
1. Materials and Reagents:
-
Enzyme Source: Mitochondrial fraction isolated from rat hypothalamus.
-
Substrate: [14C]5-Hydroxytryptamine (Serotonin).
-
Inhibitor: this compound ((+)-FLA 336).
-
Positive Control: Clorgyline.
-
Buffer: 0.1 M potassium phosphate buffer, pH 7.4.
-
Scintillation Cocktail.
-
Other Reagents: Reagents for protein determination (e.g., Bradford assay).
2. Enzyme Preparation:
-
Homogenize rat hypothalami in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the mitochondrial fraction.
-
Resuspend the mitochondrial pellet in fresh buffer and determine the protein concentration.
3. Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction tube, add the following in order:
-
Assay buffer.
-
This compound solution of varying concentrations (or buffer for control).
-
Mitochondrial enzyme preparation.
-
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding the [14C]5-hydroxytryptamine substrate.
-
Incubate for a defined period (e.g., 20 minutes) at 37°C.
-
Terminate the reaction by adding a strong acid (e.g., 2N HCl).
-
Extract the radioactive metabolite using an organic solvent (e.g., ethyl acetate).
-
Measure the radioactivity of the extracted metabolite using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Protocol 2: Determination of Ki and Mode of Inhibition
This protocol outlines the procedure for determining the inhibition constant (Ki) and the mode of inhibition of this compound.
1. Experimental Design:
-
Perform the MAO-A inhibition assay as described in Protocol 1, but with a matrix of varying concentrations of both the substrate ([14C]5-hydroxytryptamine) and the inhibitor (this compound).
2. Data Analysis:
-
For each concentration of this compound, determine the initial reaction velocities at different substrate concentrations.
-
Construct a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
Analyze the plot to determine the mode of inhibition:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).
-
-
Calculate the Ki value using the appropriate equation derived from the Michaelis-Menten kinetics for the determined mode of inhibition. For competitive inhibition, the relationship is: Km_app = Km(1 + [I]/Ki), where Km_app is the apparent Km in the presence of the inhibitor at concentration [I].
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for characterizing an MAO-A inhibitor and the logical relationship of competitive inhibition.
References
- 1. (+)-4-Dimethylamino-2,alpha-dimethylphenethylamine (FLA 336(+)), a selective inhibitor of the A form of monoamine oxidase in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of the A form of monoamine oxidase by 4-dimethylamino-alpha-methylphenylalkylamine derivatives in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the reversibility of reversible MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of Amiflamine in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of Amiflamine, a reversible and selective inhibitor of monoamine oxidase A (MAO-A), in rodent models. This document synthesizes available data on the absorption, distribution, metabolism, and excretion of this compound, with a focus on providing detailed experimental protocols and visual representations of key processes to aid in the design and interpretation of preclinical studies.
Introduction to this compound
This compound, also known as FLA 336(+), is a potent and selective reversible inhibitor of monoamine oxidase-A (MAO-A). This enzyme is a key regulator of the metabolic degradation of monoamine neurotransmitters such as serotonin and norepinephrine. By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters, which underlies its potential therapeutic effects in conditions like depression. Rodent models, particularly rats and mice, are crucial for the preclinical evaluation of the pharmacokinetic and pharmacodynamic properties of this compound and its metabolites.
Pharmacokinetic Profile
While comprehensive quantitative pharmacokinetic data for this compound in rodent models is limited in publicly available literature, existing studies provide valuable qualitative and semi-quantitative insights into its metabolic fate and distribution.
Metabolism
In rats, this compound undergoes N-demethylation to form its primary metabolites. The N-demethylated metabolite, FLA 788(+), is also pharmacologically active. A further demethylation step results in the N,N-demethylated metabolite, FLA 668(+).
After a single oral dose in rats, the plasma and brain concentrations of the active metabolite FLA 788(+) have been observed to be higher than those of the parent drug, this compound. The concentration of FLA 668(+) is generally found to be low[1]. The inhibitory effect of this compound on MAO-A shows a significant correlation with the plasma and brain concentrations of FLA 788(+)[1].
Distribution
This compound and its metabolites exhibit a high degree of penetration into the central nervous system. Studies in rats have demonstrated a brain-to-plasma concentration ratio of approximately 20:1 for both this compound and its metabolites[1]. This indicates extensive distribution to the brain, a critical characteristic for a centrally acting agent.
Quantitative Pharmacokinetic Parameters
Table 1: Summary of Qualitative Pharmacokinetic Data for this compound in Rats
| Parameter | Finding | Reference |
| Major Metabolites | FLA 788(+) (N-demethylated), FLA 668(+) (N,N-demethylated) | [1] |
| Active Metabolite | FLA 788(+) | [1] |
| Relative Plasma and Brain Concentrations (Single Oral Dose) | [FLA 788(+)] > [this compound] | [1] |
| Brain-to-Plasma Ratio (this compound and metabolites) | ~20:1 | [1] |
| Elimination Half-life | 5-12 hours (in humans, rodent data not specified) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound pharmacokinetics and pharmacodynamics in rodent models.
Rodent Pharmacokinetic Study Protocol
This protocol outlines a typical experimental workflow for determining the pharmacokinetic profile of this compound in rats.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound and its major metabolite, FLA 788(+), following oral administration in rats.
Animals: Male Sprague-Dawley rats (200-250 g).
Drug Formulation: this compound is dissolved in a suitable vehicle, such as 0.5% carboxymethylcellulose in sterile water.
Dosing:
-
Fast the rats overnight with free access to water.
-
Administer this compound orally via gavage at a predetermined dose (e.g., 10 mg/kg).
Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the tail vein or via a cannula at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
Brain Tissue Collection (optional, for brain concentration analysis):
-
At the end of the blood collection period (or in a separate cohort of animals at specific time points), euthanize the rats.
-
Perfuse the circulatory system with ice-cold saline to remove blood from the brain.
-
Excise the brain, weigh it, and homogenize it in a suitable buffer.
-
Store the brain homogenate at -80°C until analysis.
Sample Analysis: Analyze plasma and brain homogenate samples for this compound and FLA 788(+) concentrations using a validated analytical method, such as the one described in Protocol 3.2.
Pharmacokinetic Analysis: Use non-compartmental analysis to determine the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F, Vd/F) from the plasma concentration-time data.
Experimental workflow for a rodent pharmacokinetic study.
Analytical Method for this compound and Metabolites in Plasma and Brain (Representative HPLC-MS/MS Method)
This protocol provides a representative high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous quantification of this compound and FLA 788(+). Note: This is a hypothetical protocol based on methods for similar analytes and would require validation.
Instrumentation:
-
HPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 5% B for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion > Product ion (to be determined based on compound fragmentation).
-
FLA 788(+): Precursor ion > Product ion (to be determined based on compound fragmentation).
-
Internal Standard (e.g., a structurally similar compound): Precursor ion > Product ion.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma or brain homogenate supernatant, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject a portion of the reconstituted sample into the HPLC-MS/MS system.
Calibration and Quantification:
-
Prepare calibration standards and quality control samples by spiking known concentrations of this compound and FLA 788(+) into blank plasma or brain homogenate.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify the unknown samples using the calibration curve.
Ex Vivo Monoamine Oxidase-A (MAO-A) Activity Assay
This protocol describes a method to measure MAO-A activity in rodent brain tissue following this compound administration.
Objective: To assess the in vivo inhibition of MAO-A by this compound.
Materials:
-
Rat brain tissue (e.g., hypothalamus, striatum).
-
Homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
MAO-A substrate (e.g., [14C]-Serotonin or a fluorogenic substrate).
-
MAO-B inhibitor (e.g., Pargyline) to ensure measurement of only MAO-A activity.
-
Scintillation cocktail (if using a radiolabeled substrate) or a fluorescence plate reader.
Procedure:
-
Administer this compound or vehicle to rats.
-
At a specified time point, euthanize the animals and rapidly dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.
-
Use the resulting supernatant for the enzyme assay.
-
Pre-incubate an aliquot of the supernatant with a selective MAO-B inhibitor (e.g., pargyline) to block any MAO-B activity.
-
Initiate the reaction by adding the MAO-A substrate.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction (e.g., by adding acid).
-
Quantify the product formed. If using [14C]-Serotonin, the deaminated product can be extracted with an organic solvent and quantified by liquid scintillation counting. If using a fluorogenic substrate, the fluorescence can be measured using a plate reader.
-
Calculate MAO-A activity and express it as a percentage of the activity in the vehicle-treated control group to determine the degree of inhibition.
Measurement of Serotonin and Norepinephrine in Brain Tissue
This protocol outlines a method for quantifying the levels of serotonin and norepinephrine and their metabolites in rodent brain tissue.
Objective: To determine the pharmacodynamic effect of this compound on neurotransmitter levels.
Procedure:
-
Following this compound or vehicle administration, collect and homogenize brain tissue as described in Protocol 3.3.
-
Perform protein precipitation on the brain homogenate (e.g., with perchloric acid).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for serotonin, norepinephrine, and their respective metabolites (5-HIAA and MHPG) using a validated HPLC method with electrochemical or fluorescence detection, or an LC-MS/MS method. A detailed HPLC-fluorescence method has been described for the simultaneous determination of these monoamines and their metabolites in rat brain extracts[2][3].
Signaling Pathway and Experimental Workflow Diagrams
This compound's Mechanism of Action: MAO-A Inhibition
This compound exerts its effects by reversibly inhibiting the enzyme MAO-A. This inhibition leads to a decrease in the breakdown of serotonin (5-HT) and norepinephrine (NE), resulting in their increased availability in the synapse.
Mechanism of this compound's action via MAO-A inhibition.
Integrated Pharmacokinetic and Pharmacodynamic Study Workflow
A comprehensive understanding of this compound's effects requires integrating pharmacokinetic and pharmacodynamic assessments.
Integrated workflow for PK/PD studies of this compound.
Conclusion
This technical guide summarizes the key pharmacokinetic and pharmacodynamic characteristics of this compound in rodent models based on the available scientific literature. While there is a clear understanding of its mechanism of action as a reversible MAO-A inhibitor and its significant brain penetration, a notable gap exists in the public domain regarding detailed quantitative pharmacokinetic data. The provided experimental protocols and workflows offer a robust framework for researchers to conduct further studies to elucidate the complete pharmacokinetic profile of this compound and its active metabolites, which is essential for its continued development and translation to clinical applications.
References
The Discovery and Synthesis of Amiflamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amiflamine (FLA 336), and specifically its active (+)-enantiomer, is a reversible inhibitor of monoamine oxidase A (MAO-A), placing it in the RIMA (Reversible Inhibitor of Monoamine Oxidase A) class of compounds. It exhibits a unique preference for inhibiting MAO-A within serotonergic neurons, a property attributed to its affinity for the serotonin transporter. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological properties of this compound. Detailed experimental protocols for key assays, quantitative data on its inhibitory activity and pharmacokinetics, and visualizations of its signaling pathway and experimental workflows are presented to support further research and development.
Introduction
The development of monoamine oxidase inhibitors (MAOIs) has been a significant milestone in the treatment of depressive disorders. The discovery of two isoforms of MAO, MAO-A and MAO-B, led to the development of selective inhibitors with improved side-effect profiles compared to older, non-selective MAOIs. This compound emerged from research focused on developing selective and reversible MAO-A inhibitors. Its unique characteristic is its preferential inhibition of MAO-A in serotonergic neurons at lower doses, which is a result of its higher affinity for the serotonin transporter compared to norepinephrine and dopamine transporters. This neuronal selectivity offers the potential for a more targeted therapeutic effect with a reduced side-effect profile.
Discovery and Chemical Properties
This compound, chemically known as (+)-4-(dimethylamino)-α,2-dimethylphenethylamine, is a derivative of the phenethylamine and amphetamine chemical classes. The (+)-enantiomer is the active stereoisomer.
Chemical Structure:
-
IUPAC Name: 4-[(2S)-2-Aminopropyl]-N,N,3-trimethylaniline[1]
-
Chemical Formula: C₁₂H₂₀N₂
-
Molar Mass: 192.306 g·mol⁻¹[1]
Synthesis of this compound
A general synthetic strategy for related chiral N,α-dimethylphenethylamines involves the following key steps:
-
Acylation: Reaction of an appropriate ephedrine precursor with an acylating agent.
-
Deoxygenation: Removal of the hydroxyl group, often using a catalyst like Raney Nickel.
-
Hydrolysis: Removal of the acyl group to yield the final amine.
Below is a conceptual workflow for the synthesis of a chiral phenethylamine derivative, which could be adapted for this compound.
Mechanism of Action
This compound is a potent, selective, and reversible inhibitor of MAO-A. MAO-A is a key enzyme in the metabolism of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the synaptic availability of these neurotransmitters.
A distinguishing feature of this compound is its preferential inhibition of MAO-A within serotonergic neurons. This selectivity is attributed to its higher affinity for the serotonin transporter (SERT) compared to the norepinephrine transporter (NET) and the dopamine transporter (DAT). This compound is taken up into serotonergic neurons via SERT, leading to a higher intracellular concentration and consequently, more pronounced inhibition of MAO-A in these neurons.[1]
Quantitative Data
The inhibitory potency and selectivity of this compound and its metabolites have been characterized in various studies.
Table 1: In Vitro Inhibitory Activity of this compound and its Metabolites against MAO-A and MAO-B
| Compound | Enzyme | Ki (µM) | IC50 (µM) | Species | Reference |
| (+)-Amiflamine (FLA 336) | MAO-A | 1.3 (liver) | - | Rat | [2] |
| MAO-A | 0.8 (hypothalamus) | - | Rat | ||
| SSAO | 200 | - | Rat | [2] | |
| (-)-Amiflamine | MAO-A | - | (10x less potent than (+)-isomer) | Rat | [2] |
| SSAO | 4.6 | - | Rat | [2] | |
| FLA 788(+) (N-desmethyl) | MAO-A | 0.3 (liver) | - | Rat | |
| MAO-A | 0.2 (hypothalamus) | - | Rat | ||
| FLA 668(+) (N,N-desmethyl) | MAO-A | 22 (liver) | - | Rat | |
| MAO-A | 14 (hypothalamus) | - | Rat |
Table 2: Ex Vivo/In Vivo Potency of this compound
| Parameter | Value | Species | Route of Administration | Reference |
| ED50 (MAO-A inhibition) | ~7 µmol/kg | Rat | Oral | |
| ED50 (protection in serotonergic neurons) | 1.3 µmol/kg (acute) | Rat | Oral | |
| 0.75 µmol/kg (repeated) | Rat | Oral |
Pharmacokinetic Properties
This compound is metabolized in the body to its N-desmethyl (FLA 788(+)) and N,N-desmethyl (FLA 668(+)) derivatives, both of which also possess MAO inhibitory activity.
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Notes | Reference |
| Brain to Plasma Ratio | ~20:1 | Rat | For this compound and its metabolites. | [3] |
| Metabolite Concentrations | Plasma and brain levels of FLA 788(+) exceed this compound after a single dose. FLA 668(+) is found in low concentrations. | Rat | The effect on MAO-A correlates significantly with the plasma and brain concentrations of FLA 788(+). | [3] |
| CSF Concentrations | Very low for this compound (<7 nmol/L); higher for its metabolites (22-150 nmol/L). | Rhesus Monkey | 3-6 hours after drug administration. | [4] |
Experimental Protocols
In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)
This protocol provides a general framework for determining the IC50 values of test compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP)
-
MAO-A selective inhibitor (e.g., Clorgyline) and MAO-B selective inhibitor (e.g., Pargyline) as positive controls
-
Test compound (this compound)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.
-
Assay Setup: In the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MAO enzyme (either MAO-A or MAO-B). Include control wells with no inhibitor (vehicle control) and a known inhibitor.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add a mixture of the substrate (e.g., p-tyramine) and the detection reagents (e.g., Amplex Red and HRP) to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).
-
Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~530 nm excitation and ~590 nm emission for Amplex Red).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Analysis of Monoamine Metabolites by HPLC
This protocol outlines a general procedure for the quantification of serotonin and dopamine metabolites (e.g., 5-HIAA and DOPAC) in brain tissue samples.
Materials:
-
HPLC system with an electrochemical or fluorescence detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of aqueous buffer, methanol, or acetonitrile with an ion-pairing agent)
-
Standards for the analytes of interest (e.g., 5-HIAA, DOPAC)
-
Internal standard
-
Brain tissue samples
-
Homogenizer
-
Centrifuge
Procedure:
-
Sample Preparation: Homogenize brain tissue samples in an appropriate acidic solution (e.g., perchloric acid) containing an internal standard.
-
Protein Precipitation: Centrifuge the homogenates at high speed to pellet the precipitated proteins.
-
Extraction: Collect the supernatant containing the monoamine metabolites.
-
HPLC Analysis: Inject a known volume of the supernatant onto the HPLC system.
-
Separation: The analytes are separated on the C18 column based on their hydrophobicity.
-
Detection: The eluted compounds are detected by an electrochemical or fluorescence detector.
-
Quantification: The concentration of each metabolite is determined by comparing its peak area to that of the internal standard and a standard curve generated from known concentrations of the analytes.
Conclusion
This compound is a selective, reversible MAO-A inhibitor with a unique neuronal selectivity for serotonergic neurons. Its discovery has contributed to the understanding of the role of MAO-A in the regulation of monoamine neurotransmission and has provided a valuable tool for neuropharmacological research. The data and protocols presented in this technical guide offer a foundation for further investigation into the therapeutic potential of this compound and related compounds in the treatment of neuropsychiatric disorders. Further research is warranted to fully elucidate its clinical efficacy and safety profile.
References
- 1. US20080293971A1 - A Process for the Preparation of R-(-)-N, Alpha-Dimethylphenethylamine (Levmethamfetamine) or S-(+)-N, Alpha-Dimethylphenethylamine (Methamphetamine) from D-Ephendrine, or L-Ephedrine Respectively - Google Patents [patents.google.com]
- 2. Engineering an enantioselective amine oxidase for the synthesis of pharmaceutical building blocks and alkaloid natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. CN112174837B - Method for synthesizing (R) -4-methoxy-alpha-methylphenethylamine - Google Patents [patents.google.com]
Amiflamine's Impact on Monoamine Neurotransmitter Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amiflamine ((+)-4-dimethylamino-α,2-dimethylphenethylamine, FLA-336) is a potent and selective, reversible inhibitor of monoamine oxidase A (MAO-A), also exhibiting properties of a serotonin-releasing agent. This dual mechanism of action leads to significant alterations in the levels of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—and their metabolites in the brain. This technical guide provides a comprehensive overview of the effects of this compound on these key neurotransmitter systems, with a focus on quantitative data from preclinical studies in rats. Detailed experimental methodologies for assessing these effects are provided, along with visual representations of the underlying biochemical pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.
Introduction
This compound is a psychoactive compound that has been investigated for its potential antidepressant properties. Its primary mechanism of action is the reversible inhibition of MAO-A, an enzyme crucial for the degradation of monoamine neurotransmitters.[1][2] By inhibiting MAO-A, this compound effectively increases the synaptic availability of serotonin and norepinephrine. Furthermore, this compound has been shown to act as a serotonin-releasing agent, a characteristic attributed to its affinity for the serotonin transporter (SERT), which facilitates its entry into serotonergic neurons.[3] This guide synthesizes the available quantitative data on the effects of this compound on monoamine and metabolite levels in key brain regions, outlines the experimental protocols used to generate this data, and provides visual diagrams to illustrate the relevant biological and experimental processes.
Quantitative Effects of this compound on Monoamine Neurotransmitter Levels
The administration of this compound leads to dose-dependent changes in the concentrations of monoamine neurotransmitters and their metabolites in various brain regions. The following tables summarize the key quantitative findings from preclinical studies in rats.
Table 1: In Vivo MAO-A Inhibition by this compound in Rat Brain
| Parameter | Value | Species | Administration Route | Reference |
| ED50 for MAO-A Inhibition | ~7 µmol/kg | Rat | Oral | [2] |
| MAO-A Inhibition (at 2 mg/kg) | ~50% | Rat | Twice daily | [4] |
| ED50 for MAO-A protection in serotonergic neurons (acute) | 1.3 µmol/kg | Rat | Oral | [2] |
| ED50 for MAO-A protection in serotonergic neurons (repeated) | 0.75 µmol/kg | Rat | Oral | [2] |
Table 2: Effects of this compound on Monoamine and Metabolite Levels in Rat Brain Regions
| Brain Region | Neurotransmitter/Metabolite | Effect | Magnitude of Change | Reference |
| Hypothalamus | Serotonin (5-HT) | Increase | - | [2] |
| 5-Hydroxyindoleacetic Acid (5-HIAA) | Decrease | - | [2] | |
| Hippocampus | Serotonin (5-HT) | Increase | - | [2] |
| 5-Hydroxyindoleacetic Acid (5-HIAA) | Decrease | - | [2] | |
| Striatum | Serotonin (5-HT) | Increase | - | [2] |
| 5-Hydroxyindoleacetic Acid (5-HIAA) | Decrease | - | [2] | |
| Dopamine (DA) | Increase | Weaker than 5-HT increase | [2] | |
| 3,4-Dihydroxyphenylacetic Acid (DOPAC) | Decrease | Similar to 5-HIAA decrease | [2] | |
| Homovanillic Acid (HVA) | Decrease | Weaker than DOPAC decrease | [2] | |
| Whole Brain | Serotonin (5-HT) | Increase | Greater than NE increase | [4] |
| Norepinephrine (NE) | Increase | - | [4] | |
| 5-Hydroxyindoleacetic Acid (5-HIAA) | Decrease | - | [4] | |
| 3-Methoxy-4-hydroxyphenylethyleneglycol (MHPG) | Decrease | - | [4] |
Note: While several studies report qualitative changes (increase/decrease), specific percentage changes or absolute concentration values are not consistently provided in the reviewed literature.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
Ex Vivo Monoamine Oxidase A (MAO-A) Inhibition Assay
This protocol is adapted from studies assessing the in vivo efficacy of MAO-A inhibitors.[2][4]
Objective: To determine the level of MAO-A inhibition in brain tissue following the administration of this compound.
Materials:
-
Rat brain tissue (e.g., hypothalamus, striatum)
-
Homogenization buffer (e.g., 0.25 M sucrose)
-
Kynuramine (MAO-A substrate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Spectrofluorometer or Spectrophotometer
-
Centrifuge
Procedure:
-
Animal Dosing: Administer this compound or vehicle control to rats via the desired route (e.g., oral gavage).
-
Tissue Collection: At a specified time point post-administration, euthanize the animals and rapidly dissect the brain regions of interest on ice.
-
Homogenization: Homogenize the tissue samples in ice-cold homogenization buffer.
-
Enzyme Preparation: Centrifuge the homogenate at a low speed to remove cellular debris. The resulting supernatant contains the mitochondrial fraction with MAO-A.
-
Enzyme Activity Assay:
-
Pre-incubate the brain homogenate at 37°C for 5 minutes.
-
Initiate the reaction by adding the MAO-A substrate, kynuramine.
-
Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding a strong base (e.g., 2 N NaOH).
-
-
Detection: Measure the formation of the fluorescent product, 4-hydroxyquinoline, using a spectrofluorometer (excitation ~310 nm, emission ~380 nm) or spectrophotometrically at 316 nm.[5]
-
Data Analysis: Calculate the percentage of MAO-A inhibition in the this compound-treated samples relative to the vehicle-treated controls.
Analysis of Monoamine and Metabolite Levels by HPLC with Electrochemical Detection (HPLC-ECD)
This protocol outlines a standard procedure for the quantification of monoamine neurotransmitters and their metabolites in brain tissue.[1][6]
Objective: To quantify the concentrations of dopamine, serotonin, norepinephrine, and their major metabolites (DOPAC, HVA, 5-HIAA) in brain tissue samples.
Materials:
-
Rat brain tissue (e.g., striatum, hippocampus, hypothalamus)
-
Perchloric acid (PCA) solution (e.g., 0.1 M) containing an internal standard
-
Mobile phase for HPLC (e.g., a buffered solution with an ion-pairing agent and organic modifier)
-
HPLC system equipped with a C18 reverse-phase column and an electrochemical detector
-
Homogenizer
-
Centrifuge
-
Micropunches for tissue sampling
Procedure:
-
Sample Preparation:
-
Rapidly dissect and micropunch the brain regions of interest.
-
Homogenize the tissue punches in a fixed volume of ice-cold PCA solution.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to precipitate proteins.
-
-
Chromatographic Analysis:
-
Filter the supernatant and inject a known volume into the HPLC system.
-
Separate the monoamines and their metabolites on the C18 column using an isocratic or gradient elution with the mobile phase.
-
-
Electrochemical Detection:
-
Detect the eluted compounds using an electrochemical detector set at an appropriate oxidation potential.
-
-
Quantification:
-
Identify and quantify the peaks corresponding to each analyte by comparing their retention times and peak areas/heights to those of known standards.
-
Normalize the results to the tissue weight and express the concentrations as ng/g of tissue.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Monoamine metabolism and the dual action of this compound.
Experimental Workflow Diagram
Caption: Workflow for analyzing this compound's effects on brain monoamines.
Discussion and Conclusion
This compound demonstrates a clear and potent effect on the monoaminergic systems in the brain, primarily through the reversible inhibition of MAO-A and the promotion of serotonin release. The available data consistently show an elevation of serotonin, and to a lesser extent, norepinephrine and dopamine, accompanied by a decrease in their respective metabolites. This neurochemical profile underscores its potential as an antidepressant agent.
For drug development professionals, the dual mechanism of this compound presents both opportunities and challenges. The synergistic action of MAO-A inhibition and serotonin release could lead to a rapid and robust antidepressant effect. However, the precise dose-response relationship and the time course of these effects on different monoamine systems require further detailed quantitative investigation to optimize therapeutic efficacy and minimize potential side effects.
The experimental protocols provided in this guide offer a standardized framework for conducting such preclinical studies. The use of HPLC-ECD remains a reliable and sensitive method for quantifying monoamines and their metabolites in brain tissue. Future research should focus on generating more comprehensive quantitative data, including full dose-response curves and detailed time-course studies in various brain regions, to fully elucidate the therapeutic window and neuropharmacological profile of this compound and similar compounds.
References
- 1. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 2. Effects of acute and repeated administration of this compound on monoamine oxidase inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and related compounds on the accumulation of biogenic monoamines in rat brain slices in vitro and ex vivo in relation to their behavioural effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of repeated this compound administration on serotonergic and noradrenergic neurotransmission: electrophysiological studies in the rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
Methodological & Application
Amiflamine Dosage for In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiflamine, also known as FLA-336, is a selective and reversible inhibitor of monoamine oxidase A (MAO-A). Its mechanism of action leads to an increase in the synaptic levels of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. This profile makes this compound a compound of interest for preclinical research in rodent models of neurological and psychiatric disorders, particularly depression and anxiety. These application notes provide a summary of available data on this compound dosage in rodents and detailed protocols for its administration and the assessment of its effects.
Data Presentation
The following tables summarize the available quantitative data on this compound dosage and its effects in in vivo rodent studies. It is important to note that publicly available pharmacokinetic and comprehensive behavioral data for this compound are limited. The provided data is primarily derived from studies focused on its biochemical effects.
Table 1: this compound Dosage and MAO-A Inhibition in Rats
| Parameter | Route of Administration | Dosage | Species | Key Findings | Reference(s) |
| ED50 for MAO-A Inhibition | Oral (p.o.) | ~7 µmol/kg (acute and repeated) | Rat | This compound selectively inhibits MAO-A. | [1] |
| ED50 for Neuronal Protection (Serotonergic) | Oral (p.o.) | 1.3 µmol/kg (acute) | Rat | More potent in protecting serotonergic neurons. | [1] |
| ED50 for Neuronal Protection (Serotonergic) | Oral (p.o.) | 0.75 µmol/kg (repeated) | Rat | Increased potency with repeated administration. | [1] |
| Repeated Dosing Regimen | Not specified | 2 mg/kg (twice daily for 2, 7, or 21 days) | Rat | Resulted in approximately 50% MAO-A inhibition 2 hours post-dose. | [2] |
Table 2: Neurochemical Effects of this compound in Rats
| Brain Region | Neurotransmitter/Metabolite | Effect | Dosage and Administration | Reference(s) |
| Hypothalamus, Hippocampus, Striatum | 5-HT (Serotonin) | Increase | ED50 ~7 µmol/kg (p.o.) | [1] |
| Hypothalamus, Hippocampus, Striatum | 5-HIAA (5-Hydroxyindoleacetic acid) | Decrease | ED50 ~7 µmol/kg (p.o.) | [1] |
| Striatum | Dopamine | Slight Increase | ED50 ~7 µmol/kg (p.o.) | [1] |
| Striatum | DOPAC (3,4-Dihydroxyphenylacetic acid) | Decrease | ED50 ~7 µmol/kg (p.o.) | [1] |
| Whole Brain | Norepinephrine | Increase (less than 5-HT) | 2 mg/kg (twice daily) | [2] |
Signaling Pathway
The primary mechanism of this compound is the inhibition of MAO-A, which leads to an increase in monoamine neurotransmitters. The following diagram illustrates this signaling pathway.
Experimental Protocols
The following are generalized protocols for the administration of this compound and the assessment of its potential behavioral and neurochemical effects in rodents. These should be adapted based on specific experimental goals and institutional guidelines.
Protocol 1: Oral Administration of this compound in Rats
This protocol is suitable for studies investigating the effects of acute or repeated oral dosing of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Oral gavage needles (18-20 gauge for rats)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., in mg/kg) and the number and weight of the animals.
-
Dissolve or suspend this compound in the chosen vehicle to a final concentration that allows for a dosing volume of 1-5 mL/kg. Ensure the solution is homogenous.
-
-
Animal Handling and Dosing:
-
Weigh each rat to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the rat. For a one-person procedure, hold the rat firmly by the scruff of the neck to immobilize the head.
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth into the esophagus. The needle should pass with minimal resistance.
-
Once the needle is in place, slowly administer the this compound solution.
-
Carefully withdraw the gavage needle.
-
-
Post-Dosing Monitoring:
-
Return the animal to its home cage and monitor for any signs of distress, such as labored breathing or regurgitation, for at least 30 minutes.
-
Protocol 2: Intraperitoneal (IP) Injection of this compound in Mice
This protocol is an alternative route of administration, often used for rapid systemic delivery.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline)
-
Syringes (1 mL) with needles (25-27 gauge)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile solution of this compound in the chosen vehicle. The final volume for injection should typically be 5-10 mL/kg.
-
-
Animal Handling and Injection:
-
Weigh the mouse to calculate the correct injection volume.
-
Restrain the mouse by scruffing the neck and back skin to expose the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs forward.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
-
Slowly inject the this compound solution.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and observe for any adverse reactions.
-
Protocol 3: Assessment of Antidepressant-like Effects using the Forced Swim Test (FST) in Rats
The FST is a common behavioral assay to screen for antidepressant-like activity.
Materials:
-
Cylindrical container (40-50 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm.
-
This compound and vehicle.
-
Stopwatch and video recording equipment.
Procedure:
-
Pre-test Session (Day 1):
-
Place each rat individually into the water cylinder for 15 minutes. This is for habituation.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
-
Drug Administration (Day 2):
-
Administer this compound or vehicle orally or via IP injection at a predetermined time before the test session (e.g., 60 minutes for oral).
-
-
Test Session (Day 2):
-
Place the rat in the water cylinder for a 5-minute test session.
-
Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the lack of all movement except for small motions necessary to keep the head above water.
-
-
Data Analysis:
-
Compare the duration of immobility between the this compound-treated and vehicle-treated groups. A significant decrease in immobility is indicative of an antidepressant-like effect.
-
Protocol 4: Neurochemical Analysis of Brain Tissue
This protocol outlines the steps for measuring monoamine levels in rodent brain tissue following this compound administration.
Materials:
-
This compound and vehicle.
-
Dissection tools.
-
Liquid nitrogen or dry ice.
-
Homogenizer.
-
High-Performance Liquid Chromatography (HPLC) system with electrochemical detection (ED).
Procedure:
-
Drug Administration and Tissue Collection:
-
Administer this compound or vehicle to the rodents.
-
At a specified time point post-administration, euthanize the animal according to approved institutional protocols.
-
Rapidly dissect the brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum) on an ice-cold surface.
-
Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Preparation:
-
Weigh the frozen tissue samples.
-
Homogenize the tissue in an appropriate buffer (e.g., perchloric acid).
-
Centrifuge the homogenate to pellet the protein.
-
-
HPLC-ED Analysis:
-
Filter the supernatant and inject it into the HPLC-ED system.
-
Separate and quantify the levels of serotonin, dopamine, norepinephrine, and their metabolites (5-HIAA, DOPAC, HVA).
-
-
Data Analysis:
-
Normalize the neurotransmitter concentrations to the tissue weight.
-
Compare the levels between the this compound-treated and vehicle-treated groups.
-
Conclusion
This compound is a potent and selective MAO-A inhibitor with demonstrated effects on monoamine neurotransmitter systems in the rodent brain. The provided dosages and protocols offer a foundation for designing in vivo studies to further explore its therapeutic potential. Researchers should carefully consider the specific aims of their study to select the most appropriate dosage, administration route, and outcome measures. Further research is warranted to establish a more comprehensive pharmacokinetic and behavioral profile of this compound in various rodent models.
References
- 1. Effects of acute and repeated administration of this compound on monoamine oxidase inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of repeated this compound administration on serotonergic and noradrenergic neurotransmission: electrophysiological studies in the rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amiflamine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiflamine is a reversible and selective inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters.[1][2][3] By inhibiting MAO-A, this compound effectively increases the levels of key neurotransmitters such as serotonin and norepinephrine, making it a subject of interest in neurobiological and pharmacological research.[2][3] These application notes provide a detailed protocol for the proper dissolution and use of this compound in cell culture experiments, ensuring reliable and reproducible results.
Data Presentation
The following table summarizes the key quantitative data for this compound:
| Property | Value | Source |
| Molecular Weight | 192.29 g/mol | N/A |
| Solubility in DMSO | 32.5 mg/mL (169.01 mM) | [4] |
| Storage (Powder) | -20°C for up to 3 years | [4] |
| Storage (in Solvent) | -80°C for up to 1 year | [4] |
| Mechanism of Action | Reversible inhibitor of MAO-A | [1][2][3] |
Experimental Protocols
Protocol for Dissolving this compound and Preparing Working Solutions
This protocol details the steps for preparing a stock solution of this compound and subsequent working solutions for cell culture applications. The primary solvent for this compound is Dimethyl Sulfoxide (DMSO).[4] It is critical to maintain a low final concentration of DMSO in the cell culture medium to avoid cytotoxicity, typically below 0.5%, with 0.1% being a widely accepted safe level for most cell lines.[5][6][7]
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Sonicator (recommended)
-
Cell culture medium (pre-warmed to 37°C)
-
Sterile, light-protected storage vials
Procedure:
1. Preparation of a High-Concentration Stock Solution (e.g., 100 mM in DMSO):
-
Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a 100 mM stock solution. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 19.23 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly to dissolve the powder. Sonication is recommended to ensure complete dissolution.[4]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -80°C for up to one year.[4]
2. Preparation of Working Solutions in Cell Culture Medium:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentration.
-
Important: To avoid precipitation, it is recommended to first dilute the DMSO stock solution in a small volume of medium, mix well, and then add this intermediate dilution to the final culture volume.[5]
-
Ensure the final concentration of DMSO in the cell culture medium is as low as possible (ideally ≤ 0.1%).
-
Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the experimental conditions.
3. Stability in Cell Culture Media:
The stability of small molecules like this compound can vary in cell culture media due to factors such as pH, temperature, and the presence of serum.[5][8][9] It is advisable to conduct a stability assessment under your specific experimental conditions, especially for long-term experiments.[9][10] This can be done by incubating the this compound-containing medium at 37°C for various time points and then analyzing the concentration of the compound using methods like HPLC or LC-MS/MS.
Mandatory Visualization
This compound Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway of this compound
Caption: this compound inhibits MAO-A, increasing monoamine levels.
References
- 1. Stereoselective inhibition of monoamine oxidase and semicarbazide-sensitive amine oxidase by 4-dimethylamino-2,alpha-dimethylphenethylamine (FLA 336) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of acute and repeated administration of this compound on monoamine oxidase inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of repeated this compound administration on serotonergic and noradrenergic neurotransmission: electrophysiological studies in the rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (±)-Amiflamine | MAO | Monoamine Oxidase | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Serotonin Syndrome with Amiflamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin syndrome is a potentially life-threatening condition resulting from excessive serotonergic activity in the central nervous system.[1] It is characterized by a triad of symptoms: altered mental status, autonomic dysfunction, and neuromuscular excitation.[1] Amiflamine, a selective and reversible inhibitor of monoamine oxidase-A (MAO-A), serves as a valuable research tool for investigating the pathophysiology of serotonin syndrome.[2][3] MAO-A is a key enzyme responsible for the degradation of serotonin; its inhibition by this compound leads to an increase in synaptic serotonin levels, providing a model to study the downstream effects of serotonergic hyperstimulation.[2][4]
These application notes provide a comprehensive guide for utilizing this compound to induce and study serotonin syndrome in a research setting. Detailed protocols for in vivo experiments, including behavioral assessment and neurochemical analysis, are outlined to ensure reproducible and robust findings.
Mechanism of Action
This compound selectively and reversibly inhibits the A-form of monoamine oxidase (MAO-A).[2] This inhibition leads to a decrease in the metabolism of serotonin, resulting in its accumulation in the presynaptic neuron and enhanced release into the synaptic cleft.[2][4] this compound exhibits a preference for inhibiting MAO-A within serotonergic neurons.[3] This selectivity is attributed to its uptake by the serotonin transporter.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, crucial for designing and interpreting experiments related to serotonin syndrome.
| Parameter | Value | Species | Reference |
| ED₅₀ for MAO-A Inhibition | ~7 µmol/kg (oral, acute & repeated) | Rat | [1] |
| ED₅₀ for MAO-A Protection (Serotonergic Neurons) | 1.3 µmol/kg (oral, acute) | Rat | [1] |
| 0.75 µmol/kg (oral, repeated) | Rat | [1] | |
| Ki for SSAO Inhibition | 200 µmol/L (competitive) | Rat | [5] |
Table 1: Pharmacodynamic Properties of this compound
| Parameter | Value | Species | Reference |
| Brain to Plasma Ratio | ~20:1 | Rat | [1] |
Table 2: Pharmacokinetic Properties of this compound
| Treatment | Brain Region | Change in Serotonin Levels | Species | Reference |
| Repeated this compound (2 mg/kg, twice daily) | Whole Brain | Increased | Rat | [2] |
| Acute & Repeated this compound (~7 µmol/kg, oral) | Hypothalamus, Hippocampus, Striatum | Increased | Rat | [1] |
Table 3: Effects of this compound on Brain Serotonin Levels
Experimental Protocols
Protocol 1: Induction of Serotonin Syndrome in Rats using this compound and 5-HTP
This protocol describes a method to induce serotonin syndrome in rats by co-administering this compound with the serotonin precursor, 5-hydroxytryptophan (5-HTP).
Materials:
-
This compound
-
5-Hydroxytryptophan (5-HTP)
-
Vehicle (e.g., sterile saline)
-
Male Sprague-Dawley rats (250-300g)
-
Administration supplies (syringes, needles)
-
Observation cages
-
Rectal thermometer
Procedure:
-
Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.
-
Drug Preparation:
-
Dissolve this compound in the chosen vehicle to the desired concentration.
-
Dissolve 5-HTP in sterile saline. Prepare fresh on the day of the experiment.
-
-
Administration:
-
Administer this compound (e.g., 1-10 mg/kg, oral or intraperitoneal).
-
After a pretreatment period of 60 minutes to allow for sufficient MAO-A inhibition, administer 5-HTP (e.g., 25-75 mg/kg, intraperitoneal).[6]
-
A control group should receive vehicle injections following the same timeline.
-
-
Observation and Scoring:
-
Immediately after 5-HTP administration, place the animal in an observation cage.
-
Continuously monitor for the first 60 minutes and then at 30-minute intervals for up to 4 hours.[6]
-
Assess and score behavioral and autonomic signs of serotonin syndrome using a validated scoring scale (see Table 4).
-
Measure rectal temperature at regular intervals.
-
Behavioral Scoring:
A validated scoring scale is essential for quantifying the severity of serotonin syndrome. The following scale, adapted from previously published methods, can be used.[7]
| Sign | Score 0 (Absent) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Tremor | No tremor | Fine tremor of head or forelimbs | Whole body tremor, intermittent | Severe, continuous whole-body tremor |
| Forepaw Treading | No treading | Occasional, brief episodes of forepaw treading | Frequent, sustained episodes of forepaw treading | Continuous forepaw treading |
| Hindlimb Abduction | Normal posture | Slight abduction of hindlimbs | Moderate abduction, wide stance | Severe abduction, hindlimbs splayed |
| Straub Tail | Tail relaxed | Tail partially elevated | Tail fully erect and rigid | Tail arched over the back |
| Immobility | Active exploration | Reduced exploration | Largely immobile, but responsive to stimuli | Unresponsive, catatonic-like posture |
Table 4: Behavioral Rating Scale for Serotonin Syndrome in Rats
Protocol 2: In Vivo Microdialysis for Measuring Extracellular Serotonin Levels
This protocol outlines the procedure for in vivo microdialysis to measure real-time changes in extracellular serotonin concentrations in the brain of freely moving rats following this compound administration.
Materials:
-
Microdialysis probes
-
Guide cannula
-
Surgical instruments for stereotaxic surgery
-
Dental cement
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection (HPLC-ECD)
-
This compound and other necessary drugs
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat according to approved institutional protocols.
-
Secure the rat in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., striatum, hippocampus, or prefrontal cortex).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
-
Perfusion and Baseline Collection:
-
Drug Administration and Sample Collection:
-
Administer this compound (and 5-HTP if applicable) as described in Protocol 1.
-
Continue to collect dialysate fractions at regular intervals (e.g., every 20 minutes) for the duration of the experiment.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using an HPLC-ECD system.[9]
-
Quantify the concentrations by comparing the peak areas to a standard curve.
-
Visualizations
Signaling Pathway of this compound-Induced Serotonin Syndrome
Caption: this compound's mechanism in inducing serotonin syndrome.
Experimental Workflow for this compound-Induced Serotonin Syndrome Study
Caption: Workflow for an this compound-induced serotonin syndrome study.
References
- 1. Effects of acute and repeated administration of this compound on monoamine oxidase inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of repeated this compound administration on serotonergic and noradrenergic neurotransmission: electrophysiological studies in the rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Animal models of the serotonin syndrome: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective inhibition of monoamine oxidase and semicarbazide-sensitive amine oxidase by 4-dimethylamino-2,alpha-dimethylphenethylamine (FLA 336) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of 5-hydroxytryptamine efflux in rat brain during a mild, moderate and severe serotonin-toxicity syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in Intensity of Serotonin Syndrome Caused by Adverse Interaction between Monoamine Oxidase Inhibitors and Serotonin Reuptake Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of serotonin in microdialysis samples from rat brain by microbore column liquid chromatography with post-column derivatization and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Amiflamine: A Versatile Tool for Monoamine Oxidase-A Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Amiflamine, also known as FLA-336(+), is a potent, reversible, and selective inhibitor of monoamine oxidase-A (MAO-A), making it a valuable pharmacological tool for research in neurobiology and drug development.[1] Its unique properties, including a preference for inhibiting MAO-A within serotonergic neurons at lower doses, allow for the nuanced investigation of the role of MAO-A in the central nervous system.[1] These application notes provide a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols, and a visualization of its mechanism of action to guide researchers in its effective use.
Pharmacological Profile of this compound
This compound's utility as a research tool stems from its specific interaction with MAO-A. The following tables summarize key quantitative data for this compound and its primary active metabolite, FLA 788(+).
Table 1: In Vitro Inhibitory Potency of this compound and its Metabolites
| Compound | Target | Species | Preparation | Inhibition Type | Ki (μM) |
| This compound (FLA 336(+)) | MAO-A | Rat | Testis homogenate | Competitive | 7 |
| FLA 788(+) | MAO-A | Rat | Testis homogenate | Competitive | 0.26 |
| This compound (FLA 336(+)) | SSAO | Rat | Testis/Lung homogenates | Competitive | 135 |
| FLA 788(+) | SSAO | Rat | Testis/Lung homogenates | Noncompetitive | 180 |
Data compiled from multiple sources.[2][3]
Table 2: In Vivo Efficacy of this compound in Rats
| Parameter | Route of Administration | Acute Treatment | Repeated Treatment |
| MAO-A Inhibition (ED50) | Oral | ~7 µmol/kg | ~7 µmol/kg |
| Protection in Serotonergic Neurons (ED50) | Oral | 1.3 µmol/kg | 0.75 µmol/kg |
Data from studies on rat brain slices following oral administration.[4]
Table 3: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value |
| Brain to Plasma Ratio (this compound and metabolites) | ~20:1 |
| Primary Active Metabolite | N-demethylated metabolite (FLA 788(+)) |
| MAO Activity Recovery | Normal within 24 hours after final dosing |
Following oral administration.[4]
Signaling Pathways and Mechanism of Action
This compound exerts its effects by preventing the breakdown of monoamine neurotransmitters, primarily serotonin, by MAO-A. This leads to an accumulation of these neurotransmitters in the presynaptic terminal and an subsequent increase in their concentration in the synaptic cleft upon neuronal firing. The elevated levels of neurotransmitters then lead to enhanced activation of postsynaptic receptors, triggering downstream signaling cascades.
References
- 1. Effect of repeated this compound administration on serotonergic and noradrenergic neurotransmission: electrophysiological studies in the rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. resources.bio-techne.com [resources.bio-techne.com]
Application Notes and Protocols for the HPLC-Based Detection of Amiflamine and Its Metabolites
These application notes provide a comprehensive guide for the quantitative analysis of Amiflamine (FLA-336) and its primary metabolites, FLA-788 and FLA-668, using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Introduction
This compound, also known as FLA-336, is a reversible inhibitor of monoamine oxidase A (MAO-A). Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile and overall efficacy. The primary metabolic pathway for this compound is N-dealkylation, leading to the formation of the N-demethylated metabolite FLA-788 and the N,N-demethylated metabolite FLA-668.[1][2] The concentration of FLA-788 in plasma and brain tissue has been observed to be higher than that of the parent drug after a single dose, while FLA-668 is typically found in lower concentrations.[1][2] Accurate and sensitive analytical methods are therefore essential for the simultaneous quantification of this compound and its metabolites in biological matrices.
Metabolic Pathway of this compound
The metabolic conversion of this compound primarily involves sequential N-demethylation of its dimethylamino group.
Experimental Protocols
This section details the proposed experimental procedures for the analysis of this compound and its metabolites by HPLC.
Materials and Reagents
-
This compound, FLA-788, and FLA-668 reference standards
-
HPLC-grade acetonitrile and methanol
-
Analytical grade formic acid
-
Ammonium acetate
-
Ultrapure water
-
Biological matrix (e.g., plasma, brain homogenate)
-
Internal standard (e.g., a structurally similar compound not present in the sample)
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is recommended for the cleanup and concentration of analytes from biological matrices.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: Load 500 µL of the biological sample (e.g., plasma) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound and its metabolites with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Proposed HPLC Method
A reversed-phase HPLC method with UV detection is proposed for the separation and quantification of this compound and its metabolites.
| Parameter | Proposed Condition |
| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 10 mM Ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | 0-2 min: 10% B; 2-10 min: 10-70% B; 10-12 min: 70% B; 12-13 min: 70-10% B; 13-18 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV at 254 nm |
Rationale for Method Selection:
-
Reversed-Phase C18 Column: this compound and its metabolites are moderately polar compounds, making a C18 column suitable for their retention and separation.
-
Acidified Mobile Phase: The addition of formic acid to the mobile phase helps to protonate the amine groups, leading to improved peak shape and retention on the reversed-phase column.
-
Gradient Elution: A gradient elution is proposed to effectively separate the parent drug and its metabolites, which are expected to have different polarities, within a reasonable run time.
-
UV Detection: Aromatic compounds like this compound and its metabolites are expected to have significant UV absorbance. A wavelength of 254 nm is a common starting point for aromatic compounds; however, the optimal wavelength should be determined by analyzing the UV spectra of the individual compounds.
Data Presentation
The following table summarizes the expected and required quantitative data for the HPLC method validation.
| Analyte | Expected Retention Time (min) | Linearity (r²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | To be determined | >0.99 | To be determined | To be determined | 90-110 | <15 |
| FLA-788 | To be determined | >0.99 | To be determined | To be determined | 90-110 | <15 |
| FLA-668 | To be determined | >0.99 | To be determined | To be determined | 90-110 | <15 |
Method Validation
For use in regulated environments, the proposed HPLC method should be fully validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention times of the analytes in blank matrix samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations by plotting the peak area against the concentration and determining the correlation coefficient (r²).
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by analyzing samples with known concentrations of the analytes.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The proposed HPLC method provides a solid foundation for the development of a validated analytical procedure for the simultaneous determination of this compound and its major metabolites, FLA-788 and FLA-668. The combination of solid-phase extraction for sample cleanup and reversed-phase HPLC with UV detection offers a sensitive and reliable approach for pharmacokinetic and drug metabolism studies. Researchers are encouraged to optimize and validate this method according to their specific laboratory conditions and regulatory requirements.
References
Application of Amiflamine in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiflamine (FLA-336) is a selective and reversible inhibitor of monoamine oxidase-A (MAO-A), an enzyme pivotal in the degradation of key monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] The inhibition of MAO-A leads to an increase in the synaptic availability of these neurotransmitters.[1][2][3] This mechanism holds therapeutic potential for neurodegenerative diseases like Alzheimer's and Parkinson's, where dysregulation of neurotransmitter systems and oxidative stress are contributing factors to the pathology.[4][5][6][7][8][9][10] Elevated MAO-A activity has been observed in the brains of patients with neurodegenerative diseases and is associated with increased oxidative stress, which can accelerate neurodegeneration.[4][9][10]
While direct preclinical studies evaluating this compound in specific neurodegenerative disease models are not extensively documented in publicly available literature, its established mechanism of action provides a strong rationale for its investigation. These application notes and protocols are designed to guide researchers in exploring the potential neuroprotective effects of this compound in relevant animal models. The methodologies are based on established protocols for other MAO-A inhibitors and common neurodegenerative disease models.
Mechanism of Action and Therapeutic Rationale
This compound's primary mode of action is the selective and reversible inhibition of MAO-A.[1] This leads to a series of downstream effects that are theoretically beneficial in the context of neurodegenerative diseases:
-
Increased Neurotransmitter Levels: By preventing the breakdown of serotonin, norepinephrine, and to a lesser extent, dopamine, this compound can help restore neurotransmitter balance, which is often disrupted in neurodegenerative conditions.[1][2][3]
-
Reduction of Oxidative Stress: MAO-A activity is a significant source of oxidative stress in the brain due to the production of hydrogen peroxide as a byproduct of monoamine metabolism.[4][10] By inhibiting MAO-A, this compound can reduce the generation of reactive oxygen species, thereby protecting neurons from oxidative damage.[11][12]
-
Potential Anti-inflammatory Effects: Neuroinflammation is a key component of neurodegenerative diseases.[13][14] By modulating monoamine levels, which can influence glial cell activation, this compound may exert anti-inflammatory effects.[14]
Data Presentation: Expected Outcomes of this compound Treatment
The following tables summarize the expected quantitative outcomes of this compound treatment in rodent models of Alzheimer's and Parkinson's disease, based on findings from studies with other MAO-A inhibitors and the known pharmacology of this compound.
Table 1: Expected Effects of this compound in a Mouse Model of Alzheimer's Disease (e.g., APP/PS1)
| Parameter | Expected Outcome with this compound Treatment | Method of Measurement |
| Cognitive Function | ||
| Escape Latency (Morris Water Maze) | Decreased latency to find the hidden platform | Behavioral Testing |
| Time in Target Quadrant (Morris Water Maze) | Increased time spent in the quadrant where the platform was located | Behavioral Testing |
| Spontaneous Alternation (Y-Maze) | Increased percentage of spontaneous alternations | Behavioral Testing |
| Neurochemical Changes (Hippocampus/Cortex) | ||
| Serotonin (5-HT) Levels | Increased | High-Performance Liquid Chromatography (HPLC) |
| 5-Hydroxyindoleacetic Acid (5-HIAA) Levels | Decreased | HPLC |
| Norepinephrine (NE) Levels | Increased | HPLC |
| Dopamine (DA) Levels | Modest Increase | HPLC |
| Homovanillic Acid (HVA) Levels | Decreased | HPLC |
| Pathological Markers | ||
| Soluble Amyloid-β (Aβ) Levels | Potential Reduction | ELISA |
| Amyloid Plaque Load | Potential Reduction | Immunohistochemistry/Thioflavin S Staining |
| Phosphorylated Tau Levels | Potential Reduction | Western Blot/Immunohistochemistry |
| Markers of Oxidative Stress | ||
| Malondialdehyde (MDA) Levels | Decreased | Colorimetric Assay |
| Glutathione (GSH) Levels | Increased | Colorimetric Assay |
| Markers of Neuroinflammation | ||
| Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-1β) | Decreased | ELISA/qPCR |
Table 2: Expected Effects of this compound in a Mouse Model of Parkinson's Disease (e.g., MPTP-induced)
| Parameter | Expected Outcome with this compound Treatment | Method of Measurement |
| Motor Function | ||
| Time on Rotarod | Increased latency to fall | Behavioral Testing |
| Pole Test Performance | Decreased time to turn and descend | Behavioral Testing |
| Spontaneous Locomotor Activity (Open Field Test) | Increased distance traveled and rearing frequency | Behavioral Testing |
| Neurochemical Changes (Striatum) | ||
| Dopamine (DA) Levels | Increased | HPLC |
| Dihydroxyphenylacetic Acid (DOPAC) Levels | Decreased | HPLC |
| Homovanillic Acid (HVA) Levels | Decreased | HPLC |
| Serotonin (5-HT) Levels | Increased | HPLC |
| Dopaminergic Neuron Survival | ||
| Tyrosine Hydroxylase (TH)-positive neurons in Substantia Nigra | Increased survival | Immunohistochemistry/Stereology |
| Markers of Oxidative Stress | ||
| 4-Hydroxynonenal (4-HNE) Levels | Decreased | Immunohistochemistry/Western Blot |
| Superoxide Dismutase (SOD) Activity | Increased | Enzymatic Assay |
| Markers of Neuroinflammation | ||
| Microglial Activation (Iba1 Staining) | Decreased | Immunohistochemistry |
| Astrocyte Activation (GFAP Staining) | Decreased | Immunohistochemistry |
Experimental Protocols
The following are detailed protocols for the administration of this compound in rodent models of Alzheimer's and Parkinson's disease.
Protocol 1: this compound Administration in a Transgenic Mouse Model of Alzheimer's Disease (e.g., APP/PS1)
1.1. Animal Model:
-
APP/PS1 transgenic mice and wild-type littermates.
-
Age: 6-8 months (when amyloid pathology is typically established).
-
House animals under standard laboratory conditions with ad libitum access to food and water.
1.2. This compound Preparation and Dosing:
-
Compound: this compound (FLA-336).
-
Vehicle: Sterile saline (0.9% NaCl) or 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Dosage: Based on previous studies with this compound in rats, a starting dose of 2 mg/kg can be used.[1] A dose-response study (e.g., 1, 2, and 5 mg/kg) is recommended to determine the optimal therapeutic dose.
-
Preparation: Dissolve this compound in the chosen vehicle to the desired concentration. Ensure complete dissolution. Prepare fresh daily.
-
Route of Administration: Oral gavage (p.o.) or intraperitoneal (i.p.) injection. Oral gavage is often preferred for chronic studies to mimic clinical administration.
-
Frequency and Duration: Administer once daily for a period of 4-8 weeks to assess effects on established pathology and cognitive deficits.
1.3. Experimental Groups:
-
Wild-type + Vehicle
-
Wild-type + this compound (e.g., 2 mg/kg)
-
APP/PS1 + Vehicle
-
APP/PS1 + this compound (e.g., 2 mg/kg)
1.4. Behavioral Testing (perform during the last week of treatment):
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-Maze: To evaluate short-term spatial working memory.
-
Novel Object Recognition Test: To assess recognition memory.
1.5. Post-mortem Tissue Analysis:
-
At the end of the treatment period, euthanize animals and collect brain tissue.
-
Divide the brain sagittally. Use one hemisphere for biochemical analysis and the other for immunohistochemistry.
-
Biochemical Analysis: Homogenize brain regions (hippocampus and cortex) for analysis of neurotransmitter levels (HPLC), Aβ and tau levels (ELISA, Western blot), and markers of oxidative stress and neuroinflammation.
-
Immunohistochemistry: Fix, section, and stain brain tissue for amyloid plaques (Thioflavin S or anti-Aβ antibodies), phosphorylated tau, and markers of glial activation (Iba1 for microglia, GFAP for astrocytes).
Protocol 2: this compound Administration in a Neurotoxin-induced Mouse Model of Parkinson's Disease (e.g., MPTP)
2.1. Animal Model:
-
C57BL/6 mice (known for their sensitivity to MPTP).
-
Age: 8-10 weeks.
-
House animals under standard laboratory conditions.
2.2. MPTP Induction:
-
Warning: MPTP is a potent neurotoxin. Handle with extreme caution in a certified chemical fume hood with appropriate personal protective equipment.
-
Protocol: Administer MPTP hydrochloride at a dose of 20-30 mg/kg (i.p.) daily for 4-5 consecutive days. This induces a significant loss of dopaminergic neurons in the substantia nigra.
2.3. This compound Treatment:
-
Prophylactic Regimen: Start this compound administration (e.g., 2 mg/kg, p.o. or i.p.) daily for 3-5 days prior to MPTP induction and continue throughout the MPTP administration period.
-
Therapeutic Regimen: Begin this compound administration 24 hours after the final MPTP injection and continue for 2-3 weeks.
-
Preparation and Dosing: As described in Protocol 1.2.
2.4. Experimental Groups:
-
Saline + Vehicle
-
Saline + this compound
-
MPTP + Vehicle
-
MPTP + this compound
2.5. Behavioral Testing (perform 1-2 weeks after the final MPTP injection):
-
Rotarod Test: To assess motor coordination and balance.
-
Pole Test: To evaluate bradykinesia.
-
Open Field Test: To measure spontaneous locomotor activity and exploratory behavior.
2.6. Post-mortem Tissue Analysis:
-
At the end of the study, euthanize animals and collect brain tissue.
-
Biochemical Analysis: Dissect the striatum for HPLC analysis of dopamine and its metabolites (DOPAC and HVA).
-
Immunohistochemistry: Section the midbrain and stain for tyrosine hydroxylase (TH) to visualize and quantify dopaminergic neurons in the substantia nigra pars compacta. Also, stain for markers of glial activation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in the presynaptic neuron.
Caption: Experimental workflow for testing this compound in an Alzheimer's disease mouse model.
Caption: Experimental workflow for testing this compound in a Parkinson's disease mouse model.
Caption: Logical relationships of this compound's potential neuroprotective effects.
Disclaimer: The application of this compound in specific neurodegenerative disease models has not been extensively reported in peer-reviewed literature. The protocols and expected outcomes presented here are based on the known mechanism of action of this compound and established methodologies for other MAO-A inhibitors. Researchers should conduct pilot studies to determine optimal dosing and treatment regimens for their specific experimental conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Effect of repeated this compound administration on serotonergic and noradrenergic neurotransmission: electrophysiological studies in the rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of acute and repeated administration of this compound on monoamine oxidase inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment with the MAO-A inhibitor clorgyline elevates monoamine neurotransmitter levels and improves affective phenotypes in a mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of monoamine oxidase inhibitors in chronic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BEHAVIORAL OUTCOMES OF MONOAMINE OXIDASE DEFICIENCY: PRECLINICAL AND CLINICAL EVIDENCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Behavioral outcomes of monoamine oxidase deficiency: preclinical and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoamine oxidase inhibitors as neuroprotective agents in age-dependent neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comprehensive review of monoamine oxidase inhibitors as Anti-Alzheimer's disease agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monoamine oxidase and neurodegeneration: Mechanisms, inhibitors and natural compounds for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monoamine metabolism provides an antioxidant defense in the brain against oxidant- and free radical-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monoamine Metabolism Provides an Antioxidant Defense in the Brain against Oxidant- and Free Radical-Induced Damage - University of Health and Rehabilitation Sciences [scholars.uhrs.edu.cn]
- 13. Small molecule therapeutics for neuroinflammation-mediated neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
Amiflamine Administration in Behavioral Neuroscience: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiflamine, a selective and reversible inhibitor of monoamine oxidase A (MAO-A), has been a subject of interest in behavioral neuroscience research due to its preferential action on serotonin metabolism.[1] By inhibiting MAO-A, this compound increases the synaptic availability of monoamine neurotransmitters, particularly serotonin, which plays a crucial role in the regulation of mood, anxiety, and cognition. These application notes provide a comprehensive overview of the administration of this compound in rodent models for behavioral studies, including detailed protocols for common behavioral assays and a summary of its neurochemical effects.
Mechanism of Action
This compound exerts its effects by reversibly binding to and inhibiting the MAO-A enzyme. This enzyme is primarily responsible for the degradation of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the presynaptic neuron.[1] Inhibition of MAO-A leads to an accumulation of these neurotransmitters in the cytoplasm, resulting in increased vesicular packaging and subsequent release into the synaptic cleft. This enhanced neurotransmission is believed to underlie the behavioral effects observed following this compound administration.
Data Presentation
Neurochemical Effects of this compound in Rats
The following tables summarize the quantitative data on the effects of this compound on MAO-A inhibition and neurotransmitter levels in the rat brain.
| Parameter | Treatment | Value | Animal Model | Reference |
| MAO-A Inhibition (ED50) | Acute (p.o.) | ~7 µmol/kg | Rat | [2] |
| Repeated (p.o., twice daily for two weeks) | ~7 µmol/kg | Rat | [2] | |
| MAO-A Inhibition in Serotonergic Neurons (ED50) | Acute (p.o.) | 1.3 µmol/kg | Rat | [2] |
| Repeated (p.o.) | 0.75 µmol/kg | Rat | [2] |
| Brain Region | Neurotransmitter/Metabolite | Treatment | Change | Animal Model | Reference |
| Whole Brain | Serotonin (5-HT) | Repeated (2 mg/kg, twice daily) | Increased | Rat | [1] |
| Norepinephrine (NE) | Repeated (2 mg/kg, twice daily) | Increased | Rat | [1] | |
| 5-Hydroxyindoleacetic acid (5-HIAA) | Repeated (2 mg/kg, twice daily) | Decreased | Rat | [1] | |
| 3-Methoxy-4-hydroxyphenylethyleneglycol (MHPG) | Repeated (2 mg/kg, twice daily) | Decreased | Rat | [1] | |
| Hypothalamus | 5-HT | Acute or Repeated | Increased | Rat | [2] |
| 5-HIAA | Acute or Repeated | Decreased | Rat | [2] | |
| Hippocampus | 5-HT | Acute or Repeated | Increased | Rat | [2] |
| 5-HIAA | Acute or Repeated | Decreased | Rat | [2] | |
| Striatum | 5-HT | Acute or Repeated | Increased | Rat | [2] |
| 5-HIAA | Acute or Repeated | Decreased | Rat | [2] | |
| Dopamine (DA) | Acute or Repeated | Slight Increase | Rat | [2] | |
| 3,4-Dihydroxyphenylacetic acid (DOPAC) | Acute or Repeated | Decreased | Rat | [2] | |
| Homovanillic acid (HVA) | Acute or Repeated | Weaker Decrease | Rat | [2] |
Behavioral Effects of this compound in Rats
| Behavioral Test | Parameter | Treatment | Observation | Animal Model | Reference |
| Observational Assessment | Serotonin Syndrome | Acute or Repeated | Induction of behavioral changes characteristic of serotonin syndrome (e.g., tremor, forepaw treading, hindlimb abduction).[3][4] | Rat | [3] |
Experimental Protocols
General Considerations for this compound Administration
-
Vehicle: this compound can be dissolved in saline (0.9% NaCl) or distilled water for administration.
-
Route of Administration: Oral (p.o.) gavage and intraperitoneal (i.p.) injections are common routes.
-
Dosage: Effective doses for MAO-A inhibition in rats range from approximately 0.75 to 7 µmol/kg.[2] A common dose used in repeated administration studies is 2 mg/kg.[1]
Protocol 1: Assessment of Locomotor Activity
Objective: To evaluate the effect of this compound on spontaneous locomotor activity and stereotyped behaviors.
Materials:
-
This compound solution
-
Vehicle (saline or distilled water)
-
Open field arena equipped with automated activity monitoring system (e.g., infrared beams)
-
Syringes and needles for administration
-
Male Wistar rats (250-300g)
Procedure:
-
Habituate the rats to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle to the rats via the chosen route (e.g., i.p. injection).
-
Place the rat in the center of the open field arena immediately after injection.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) and stereotyped behaviors (e.g., sniffing, grooming, head weaving) for a predefined period (e.g., 60 minutes).
-
Clean the arena thoroughly between each animal to eliminate olfactory cues.
Data Analysis:
-
Total distance traveled (cm)
-
Time spent in the center versus the periphery of the arena (s)
-
Frequency and duration of specific stereotyped behaviors
Protocol 2: Forced Swim Test (FST)
Objective: To assess the antidepressant-like effects of this compound.
Materials:
-
This compound solution
-
Vehicle (saline or distilled water)
-
Cylindrical water tank (e.g., 40 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm
-
Video recording equipment
-
Syringes and needles for administration
-
Male Sprague-Dawley rats (200-250g)
Procedure:
-
On day 1 (pre-test session), place each rat in the water tank for 15 minutes.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
On day 2 (test session), administer this compound or vehicle 30-60 minutes before the test.
-
Place the rat in the water tank for a 5-minute test session.
-
Record the entire session using a video camera.
-
Score the duration of immobility (the period when the rat makes only the minimal movements necessary to keep its head above water).
Data Analysis:
-
Total duration of immobility (s)
Protocol 3: Elevated Plus Maze (EPM)
Objective: To evaluate the anxiolytic or anxiogenic effects of this compound.
Materials:
-
This compound solution
-
Vehicle (saline or distilled water)
-
Elevated plus maze apparatus (two open arms and two closed arms elevated from the floor)
-
Video recording and analysis software
-
Syringes and needles for administration
-
Male C57BL/6 mice (8-12 weeks old)
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle 30 minutes prior to testing.
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session with a video camera.
-
Analyze the recording to determine the time spent in and the number of entries into the open and closed arms.
Data Analysis:
-
Percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100
-
Percentage of entries into the open arms: (Entries into open arms / Total entries into all arms) x 100
-
Total number of arm entries (as a measure of general activity)
Protocol 4: Morris Water Maze (MWM)
Objective: To assess the effects of this compound on spatial learning and memory.
Materials:
-
This compound solution
-
Vehicle (saline or distilled water)
-
Circular water tank (e.g., 150 cm diameter) filled with opaque water (e.g., using non-toxic white paint) at 22 ± 1°C
-
Submerged escape platform
-
Visual cues placed around the room
-
Video tracking system
-
Syringes and needles for administration
-
Male Wistar rats (3-4 months old)
Procedure:
Acquisition Phase (e.g., 5 days):
-
Administer this compound or vehicle daily, 30-60 minutes before the training session.
-
Conduct four trials per day for each rat.
-
For each trial, gently place the rat into the water at one of four randomly chosen starting positions.
-
Allow the rat to swim and find the hidden platform. If the rat does not find the platform within 60 seconds, guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
Probe Trial (e.g., Day 6):
-
Remove the escape platform from the tank.
-
Administer this compound or vehicle as in the acquisition phase.
-
Place the rat in the tank at a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
Data Analysis:
-
Acquisition: Escape latency (s) and path length (cm) across training days.
-
Probe Trial: Percentage of time spent in the target quadrant.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of acute and repeated administration of this compound on monoamine oxidase inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and related compounds on the accumulation of biogenic monoamines in rat brain slices in vitro and ex vivo in relation to their behavioural effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in Intensity of Serotonin Syndrome Caused by Adverse Interaction between Monoamine Oxidase Inhibitors and Serotonin Reuptake Blockers - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based Assays for Measuring Amiflamine Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiflamine, also known as FLA-336(+), is a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin and norepinephrine.[1][2] Its inhibitory action leads to an increase in the synaptic levels of these neurotransmitters, making it a compound of interest in neuropharmacology. Furthermore, this compound exhibits a notable preference for inhibiting MAO-A within serotonergic neurons, a selectivity attributed to its affinity for the serotonin transporter (SERT), which facilitates its entry into these specific neurons.[1]
These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, focusing on its primary mechanism of MAO-A inhibition, its interaction with neurotransmitter transporters, and its potential cytotoxic effects.
Data Presentation: Quantitative Analysis of this compound Activity
| Parameter | Value | Species/System | Method | Reference(s) |
| MAO-A Inhibition | ||||
| Ki | 0.8 µM | Rat Hypothalamus | Competitive Enzyme Inhibition | [3] |
| Ki | 1.3 µM | Rat Liver | Competitive Enzyme Inhibition | [3] |
| ED50 | ~7 µmol/kg (oral) | Rat Hypothalamus & Duodenum | ex vivo MAO-A activity | [3] |
| Neurotransmitter Transporter Interaction | ||||
| Affinity Preference | SERT > NET > DAT | - | Inferred from selective uptake | [1] |
| Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition | ||||
| Ki | 200 µM | Rat | Reversible, Competitive Inhibition | [4] |
Note: IC50 (Half-maximal inhibitory concentration) values from cell-based assays are essential for a comprehensive understanding of a compound's potency in a cellular context. Researchers are encouraged to determine these values using the protocols outlined below.
Signaling Pathway and Experimental Overview
Monoamine Oxidase A (MAO-A) Signaling Pathway
Caption: Mechanism of this compound action on the MAO-A pathway.
Experimental Protocols
Cell-based MAO-A Inhibition Assay
This protocol is designed to determine the IC50 value of this compound for MAO-A in a human neuroblastoma cell line, SH-SY5Y, which endogenously expresses MAO-A. Commercial fluorometric assay kits are widely available and provide a robust platform for this measurement.
Principle: MAO-A catalyzes the oxidative deamination of a substrate (e.g., tyramine or a proprietary substrate), producing H₂O₂ as a byproduct. The H₂O₂, in the presence of a horseradish peroxidase (HRP), reacts with a probe to generate a fluorescent product. The rate of fluorescence increase is proportional to MAO-A activity.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
MAO-A inhibitor screening kit (fluorometric)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (e.g., Ex/Em = 535/587 nm)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.
-
Cell Lysate Preparation:
-
Wash cells with PBS and harvest by scraping.
-
Centrifuge the cell suspension and resuspend the pellet in cold lysis buffer.
-
Homogenize the cells on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell lysate to each well (normalize by protein amount).
-
Add the this compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the MAO-A substrate and HRP/probe mixture provided in the kit.
-
Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of this compound.
-
Normalize the rates to the vehicle control (0% inhibition) and a known potent MAO-A inhibitor like clorgyline (100% inhibition).
-
Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow: MAO-A Inhibition Assay
Caption: Workflow for determining the IC50 of this compound for MAO-A.
Neurotransmitter Transporter Uptake Assay
This assay is critical for confirming the selectivity of this compound's uptake into serotonergic versus noradrenergic neurons. It measures the inhibition of serotonin (5-HT) and norepinephrine (NE) uptake by their respective transporters, SERT and NET.
Principle: HEK293 cells stably overexpressing human SERT or NET are used. A fluorescent substrate that mimics monoamine neurotransmitters is taken up by the cells via these transporters, leading to an increase in intracellular fluorescence. This compound's ability to block this uptake is quantified by a reduction in the fluorescence signal.
Materials:
-
HEK293 cells stably expressing hSERT or hNET
-
Appropriate cell culture medium
-
Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye)
-
This compound
-
Known SERT inhibitor (e.g., fluoxetine) and NET inhibitor (e.g., desipramine) as positive controls
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader (bottom-read capable)
Protocol:
-
Cell Plating: Seed the HEK-hSERT and HEK-hNET cells into separate 96- or 384-well plates and culture overnight to form a confluent monolayer.
-
Compound Addition:
-
Prepare serial dilutions of this compound.
-
Remove the culture medium from the wells and replace it with assay buffer containing the this compound dilutions.
-
Include wells for vehicle control (no inhibitor) and positive controls (fluoxetine for SERT, desipramine for NET).
-
Incubate for 10-20 minutes at 37°C.
-
-
Uptake Measurement:
-
Add the fluorescent substrate/masking dye solution from the kit to all wells.
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence kinetically over 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of substrate uptake from the kinetic data.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of this compound concentration for both SERT and NET expressing cells.
-
Determine the IC50 values for SERT and NET inhibition. A lower IC50 for SERT would confirm its preferential interaction.
-
Cytotoxicity Assay (MTT Assay)
This assay assesses the potential of this compound to reduce cell viability or induce cell death.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
SH-SY5Y or other relevant neuronal cell line
-
Cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplate
-
Microplate spectrophotometer (absorbance at ~570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add the this compound dilutions to the cells.
-
Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Express the absorbance values as a percentage of the vehicle-treated control cells (100% viability).
-
Plot the percent viability against the logarithm of this compound concentration to determine the CC50 (cytotoxic concentration 50%).
-
Logical Interpretation of Assay Results
Caption: Logical framework for interpreting this compound assay data.
Conclusion
The cell-based assays described provide a comprehensive framework for evaluating the pharmacological activity of this compound. By determining its inhibitory potency against MAO-A, its selectivity for neurotransmitter transporters, and its cytotoxic profile, researchers can gain a thorough understanding of its mechanism of action and therapeutic potential. These protocols are adaptable for high-throughput screening and detailed mechanistic studies, making them valuable tools in drug discovery and development.
References
- 1. Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Effects of acute and repeated administration of this compound on monoamine oxidase inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective inhibition of monoamine oxidase and semicarbazide-sensitive amine oxidase by 4-dimethylamino-2,alpha-dimethylphenethylamine (FLA 336) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis with Amiflamine Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiflamine, also known as FLA-336, is a reversible inhibitor of monoamine oxidase A (MAO-A) and a serotonin releasing agent (SRA).[1] Its unique dual mechanism of action makes it a compound of interest for neuropharmacological research, particularly in the study of mood disorders and other conditions related to monoamine neurotransmitter dysregulation. In vivo microdialysis is a powerful technique used to measure the levels of endogenous substances, such as neurotransmitters, in the extracellular fluid of specific brain regions of freely moving animals.[2] This document provides detailed application notes and protocols for conducting in vivo microdialysis studies to investigate the effects of this compound administration on the extracellular levels of dopamine (DA), serotonin (5-HT), and norepinephrine (NE).
Data Presentation
Due to the limited availability of specific in vivo microdialysis data for this compound in publicly accessible literature, the following tables provide representative quantitative data based on the known effects of reversible MAO-A inhibitors and serotonin releasing agents. This data is intended to be illustrative of the expected outcomes of an in vivo microdialysis experiment with this compound.
Table 1: Animal and Surgical Parameters
| Parameter | Specification |
| Animal Model | Male Wistar rats |
| Body Weight | 250-300 g |
| Anesthesia | Isoflurane (2-3% for induction, 1-2% for maintenance) |
| Stereotaxic Frame | Standard rat stereotaxic apparatus |
| Post-operative Analgesia | Carprofen (5 mg/kg, s.c.) |
| Recovery Period | 24-48 hours post-surgery |
Table 2: Stereotaxic Coordinates for Guide Cannula Implantation (from Bregma)
| Brain Region | Anterior-Posterior (AP) | Medial-Lateral (ML) | Dorsal-Ventral (DV) from dura |
| Striatum | +1.0 mm | ±2.5 mm | -3.5 mm |
| Medial Prefrontal Cortex | +3.2 mm | ±0.5 mm | -2.5 mm |
Table 3: Microdialysis Probe and Perfusion Parameters
| Parameter | Specification |
| Microdialysis Probe | Concentric probe with 2 mm membrane length |
| Molecular Weight Cut-Off | 20 kDa |
| Perfusion Fluid | Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4 with 0.2 mM phosphate buffer |
| Flow Rate | 1.5 µL/min |
| Sample Collection Interval | 20 minutes |
Table 4: HPLC-ECD Analytical Parameters for Monoamine Detection
| Parameter | Specification |
| HPLC System | Isocratic pump, autosampler with cooling, electrochemical detector |
| Column | C18 reverse-phase column (e.g., 150 x 2.1 mm, 3 µm particle size) |
| Mobile Phase | 100 mM sodium phosphate, 0.5 mM EDTA, 0.35 mM sodium octyl sulfate, 12% methanol, pH 3.1 |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 20 µL |
| ECD Potential | +0.65 V vs. Ag/AgCl reference electrode |
Table 5: Illustrative Quantitative Effects of this compound on Extracellular Monoamine Levels
| Treatment Group | Brain Region | Neurotransmitter | Baseline (fmol/20µL) | Peak Effect (% of Baseline) |
| Vehicle (Saline) | Striatum | Dopamine | 5.2 ± 0.8 | 105 ± 10% |
| Serotonin | 0.9 ± 0.2 | 110 ± 15% | ||
| Norepinephrine | 1.5 ± 0.3 | 102 ± 8% | ||
| This compound (2 mg/kg, i.p.) | Striatum | Dopamine | 5.4 ± 0.9 | 180 ± 25% |
| Serotonin | 1.1 ± 0.3 | 450 ± 50% | ||
| Norepinephrine | 1.6 ± 0.4 | 250 ± 30% | ||
| This compound (2 mg/kg, i.p.) | mPFC | Dopamine | 1.8 ± 0.4 | 220 ± 30% |
| Serotonin | 0.5 ± 0.1 | 550 ± 60% | ||
| Norepinephrine | 2.1 ± 0.5 | 300 ± 40% |
Note: The data presented in this table is hypothetical and serves as an example of expected results based on the pharmacology of reversible MAO-A inhibitors and serotonin releasing agents. Actual results may vary.
Experimental Protocols
Surgical Implantation of Guide Cannula
-
Anesthetize the rat using isoflurane and place it in a stereotaxic frame.
-
Ensure the skull is level between bregma and lambda.
-
Make a midline incision on the scalp and expose the skull.
-
Drill a small hole at the desired stereotaxic coordinates for the target brain region (refer to Table 2).
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Administer post-operative analgesia and allow the animal to recover for 24-48 hours.
In Vivo Microdialysis Procedure
-
Gently handle the rat and remove the dummy cannula from the guide cannula.
-
Slowly insert the microdialysis probe into the guide cannula.
-
Connect the probe's inlet tubing to a microsyringe pump and the outlet tubing to a collection vial.
-
Place the animal in a freely moving animal container.
-
Begin perfusing the probe with aCSF at a constant flow rate of 1.5 µL/min.
-
Allow for a 2-hour equilibration period to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound (e.g., 2 mg/kg, intraperitoneally) or vehicle.
-
Continue collecting dialysate samples every 20 minutes for the desired duration of the experiment (e.g., 3-4 hours).
-
At the end of the experiment, euthanize the animal and perfuse the brain for histological verification of the probe placement.
Sample Analysis by HPLC-ECD
-
Immediately after collection, add an antioxidant solution (e.g., 0.1 M perchloric acid) to the dialysate samples and store them at -80°C until analysis.
-
On the day of analysis, thaw the samples and centrifuge them.
-
Prepare a series of standard solutions of dopamine, serotonin, and norepinephrine of known concentrations.
-
Set up the HPLC-ECD system according to the parameters in Table 4 and allow the baseline to stabilize.
-
Inject a fixed volume of the standards and samples into the HPLC system.
-
Identify and quantify the neurotransmitter peaks in the chromatograms based on their retention times and peak heights/areas compared to the standards.
Mandatory Visualization
Caption: Signaling pathway of this compound in a serotonergic neuron.
Caption: Experimental workflow for in vivo microdialysis with this compound.
References
- 1. Effects of this compound and related compounds on the accumulation of biogenic monoamines in rat brain slices in vitro and ex vivo in relation to their behavioural effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assays of Amiflamine Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amiflamine, also known as FLA-336, is a reversible inhibitor of monoamine oxidase A (MAO-A) and a serotonin-releasing agent.[1] Its primary targets of interest are MAO-A and the serotonin transporter (SERT). To a lesser extent, it also inhibits semicarbazide-sensitive amine oxidase (SSAO).[1] The (+)-enantiomer of this compound is the more active stereoisomer.[1] Understanding the binding characteristics of this compound to these targets is crucial for elucidating its pharmacological profile and guiding further drug development.
Data Presentation
The following table summarizes the binding affinities of this compound and its more active metabolite, FLA 788(+), for their primary targets.
| Compound | Target | Assay Type | Ki (μM) | Reference |
| This compound | MAO-A | Enzyme Inhibition | 7 | [3] |
| FLA 788(+) | MAO-A | Enzyme Inhibition | 0.26 | [3] |
| This compound | SSAO | Enzyme Inhibition | 135 (Kislope) | [3] |
| FLA 788(+) | SSAO | Enzyme Inhibition | 180 | [3] |
Experimental Protocols
Radioligand Binding Assay for Monoamine Oxidase A (MAO-A)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for MAO-A using [3H]Ro 41-1049 as the radioligand.[4][5]
Materials:
-
Biological Source: Rat brain cortex or human placenta membranes.
-
Radioligand: [3H]Ro 41-1049 (specific activity ~70-90 Ci/mmol).
-
Non-specific Binding Determinant: Clorgyline (10 µM).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Homogenize fresh or frozen tissue in 10-20 volumes of ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Set up the assay in a 96-well plate with a final volume of 250 µL per well.
-
Add the following to each well in triplicate:
-
Total Binding: 50 µL of [3H]Ro 41-1049 (final concentration ~1-2 nM), 50 µL of assay buffer, and 150 µL of membrane suspension.
-
Non-specific Binding: 50 µL of [3H]Ro 41-1049, 50 µL of clorgyline (final concentration 10 µM), and 150 µL of membrane suspension.
-
Competitive Binding: 50 µL of [3H]Ro 41-1049, 50 µL of this compound at various concentrations (e.g., 10-10 M to 10-4 M), and 150 µL of membrane suspension.
-
-
Incubate the plate at 37°C for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor. The Kd for [3H]Ro 41-1049 in rat cerebral cortex is approximately 10.7 nM.[4]
-
Radioligand Binding Assay for Serotonin Transporter (SERT)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for SERT using --INVALID-LINK---citalopram as the radioligand.[6][7]
Materials:
-
Biological Source: Rat brain cortical membranes or cells expressing human SERT.
-
Radioligand: --INVALID-LINK---citalopram (specific activity ~70-90 Ci/mmol).
-
Non-specific Binding Determinant: Fluoxetine (10 µM) or unlabeled (S)-citalopram (1 µM).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% PEI.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Follow the same procedure as for the MAO-A membrane preparation.
-
-
Binding Assay:
-
Set up the assay in a 96-well plate with a final volume of 250 µL per well.
-
Add the following to each well in triplicate:
-
Total Binding: 50 µL of --INVALID-LINK---citalopram (final concentration ~1-2 nM), 50 µL of assay buffer, and 150 µL of membrane suspension.
-
Non-specific Binding: 50 µL of --INVALID-LINK---citalopram, 50 µL of fluoxetine (final concentration 10 µM), and 150 µL of membrane suspension.
-
Competitive Binding: 50 µL of --INVALID-LINK---citalopram, 50 µL of this compound at various concentrations (e.g., 10-10 M to 10-4 M), and 150 µL of membrane suspension.
-
-
Incubate the plate at room temperature (22-25°C) for 60 minutes.
-
-
Filtration and Counting:
-
Follow the same procedure as for the MAO-A assay.
-
-
Data Analysis:
-
Follow the same data analysis procedure as for the MAO-A assay. The Kd for --INVALID-LINK---citalopram for rat cortical SERT is approximately 1.4 nM.[6]
-
Enzyme Inhibition Assay for Semicarbazide-Sensitive Amine Oxidase (SSAO)
Materials:
-
Biological Source: Rat aorta or lung homogenates.
-
Substrate: Benzylamine (1 mM).
-
Inhibitor: Semicarbazide (1 mM) for determining SSAO-specific activity.
-
Test Compound: this compound.
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.6.
-
Detection Reagent: Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) and horseradish peroxidase (HRP).
-
96-well black microplate.
-
Fluorometric microplate reader.
Protocol:
-
Homogenate Preparation:
-
Homogenize fresh or frozen tissue in 10 volumes of ice-cold assay buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Use the supernatant for the assay. Determine protein concentration.
-
-
Enzyme Inhibition Assay:
-
Set up the assay in a 96-well black microplate with a final volume of 200 µL per well.
-
Prepare a reaction mixture containing Amplex® Red reagent (50 µM) and HRP (0.1 U/mL) in assay buffer.
-
Add the following to each well in triplicate:
-
Total Activity: 50 µL of homogenate, 50 µL of assay buffer, and 100 µL of reaction mixture with benzylamine (final concentration 1 mM).
-
Non-SSAO Activity: 50 µL of homogenate pre-incubated with semicarbazide (1 mM) for 30 minutes, 50 µL of assay buffer, and 100 µL of reaction mixture with benzylamine.
-
Inhibition: 50 µL of homogenate, 50 µL of this compound at various concentrations, and 100 µL of reaction mixture with benzylamine.
-
-
Incubate the plate at 37°C, protected from light.
-
-
Measurement:
-
Measure the fluorescence at various time points (e.g., every 5 minutes for 30 minutes) using a microplate reader with excitation at 530-560 nm and emission at ~590 nm.
-
-
Data Analysis:
-
Calculate the rate of H2O2 production from the linear portion of the fluorescence versus time curve.
-
Determine SSAO-specific activity by subtracting the non-SSAO activity from the total activity.
-
Plot the percentage of SSAO inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value. As this is an enzyme inhibition assay, the Ki can be determined using the appropriate kinetic models (e.g., Michaelis-Menten kinetics and the relevant inhibition model - competitive, non-competitive, etc.).
-
Visualizations
Caption: Workflow for Radioligand Binding Assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 3. Inhibition of monoamine oxidase A-form and semicarbazide-sensitive amine oxidase by selective and reversible monoamine oxidase-A inhibitors, this compound and FLA 788(+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative enzyme radioautography with 3H-Ro 41-1049 and 3H-Ro 19-6327 in vitro: localization and abundance of MAO-A and MAO-B in rat CNS, peripheral organs, and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the binding of [3H]Ro 41-1049 to the active site of human monoamine oxidase-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [(3)H] citalopram binding to serotonin transporter sites in minnow brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Amiflamine for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Amiflamine in in vitro assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the solubility and stability of this compound to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters. Its primary mechanism of action is to prevent the breakdown of serotonin and norepinephrine, leading to their increased concentration in the synaptic cleft.
Q2: In which solvents can I dissolve this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO). Based on the general properties of amine compounds, it is also expected to be soluble in ethanol and other organic solvents. Its solubility in aqueous solutions like water and phosphate-buffered saline (PBS) is limited.
Q3: What is the recommended final concentration of DMSO in my cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically not exceeding 0.1% (v/v).
Q4: My this compound solution precipitated after being added to the cell culture medium. What should I do?
Precipitation can occur due to several factors, including high final concentration, improper mixing, or interactions with media components. Please refer to the Troubleshooting Guide below for detailed solutions.
Q5: How should I store my this compound stock solution?
This compound stock solutions prepared in DMSO should be stored at -20°C or -80°C to ensure stability. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Solubility Data
The solubility of this compound in various solvents is a critical factor for successful in vitro experiments. The following table summarizes the available quantitative data and provides estimates based on the properties of structurally similar amine compounds.
| Solvent | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | 192.30 | 32.5 | 169.01 | Sonication is recommended to aid dissolution. |
| Ethanol | 192.30 | Estimated: >10 | Estimated: >52 | Based on the solubility of similar amine compounds. |
| Water | 192.30 | Estimated: <1 | Estimated: <5.2 | Amine compounds often have limited solubility in neutral aqueous solutions. |
| PBS (pH 7.4) | 192.30 | Estimated: <1 | Estimated: <5.2 | Similar to water, solubility is expected to be low. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for in vitro assays.
Materials:
-
This compound powder (Molar Mass: 192.30 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 192.30 g/mol * (1000 mg / 1 g) = 1.923 mg
-
-
Weigh this compound: In a sterile microcentrifuge tube, accurately weigh 1.923 mg of this compound powder using a calibrated analytical balance.
-
Add DMSO: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve: Vortex the tube thoroughly for 1-2 minutes until the this compound is completely dissolved. If needed, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.
-
Aliquot and Store: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the this compound stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or conical tubes
-
Pipettes and sterile tips
Procedure:
-
Determine the final desired concentration: Decide on the final concentrations of this compound you will be testing in your assay.
-
Calculate the dilution: Calculate the volume of the 10 mM stock solution required to achieve the desired final concentration in your cell culture volume. Remember to keep the final DMSO concentration below 0.1%.
-
Example for a 10 µM final concentration in 1 mL of media:
-
Volume of stock = (10 µM * 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
This results in a final DMSO concentration of 0.1%.
-
-
-
Prepare the working solution: Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.
-
Mix thoroughly: Immediately after adding the stock solution, gently mix the medium by pipetting up and down or by gentle swirling to ensure a homogenous solution and prevent localized high concentrations that could lead to precipitation.
-
Apply to cells: Add the prepared working solution to your cell cultures.
Troubleshooting Guide
Encountering issues with this compound solubility in your in vitro assays? This guide provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition to media | High final concentration: The concentration of this compound exceeds its solubility limit in the aqueous cell culture medium. | - Lower the final concentration of this compound. - Perform a serial dilution to gradually introduce the compound to the media. |
| Poor mixing: Inadequate mixing can lead to localized high concentrations and precipitation. | - Add the this compound stock solution to pre-warmed media while gently vortexing or swirling. - Pipette the media up and down several times after adding the stock solution. | |
| Low temperature: Adding a cold stock solution to warmer media can cause the compound to come out of solution. | - Allow the this compound stock solution to equilibrate to room temperature before adding it to pre-warmed (37°C) cell culture media. | |
| Interaction with media components: Components in the cell culture medium, such as salts or proteins, may interact with this compound and cause it to precipitate. | - Test the solubility of this compound in a small volume of your specific cell culture medium before proceeding with the full experiment. - Consider using a serum-free medium if compatible with your cell line. | |
| Inconsistent experimental results | Degradation of this compound: The compound may be unstable in the stock solution or in the cell culture medium over the course of the experiment. | - Prepare fresh stock solutions regularly. - Store stock solutions in single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. - For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals. |
Signaling Pathways and Workflows
This compound Mechanism of Action and Downstream Signaling
This compound's primary effect is the inhibition of MAO-A, which leads to an increase in the levels of serotonin and norepinephrine. These neurotransmitters then activate their respective receptors, triggering downstream signaling cascades.
Overcoming Amiflamine off-target effects in experiments
This guide provides researchers with troubleshooting strategies and frequently asked questions to identify, understand, and mitigate the off-target effects of Amiflamine (FLA-336) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary on- and off-target effects?
This compound (also known as FLA-336) is a potent, reversible, and selective inhibitor of monoamine oxidase A (MAO-A).[1] Its primary on-target effect is the inhibition of MAO-A, an enzyme crucial for the breakdown of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[2] However, researchers should be aware of several key off-target activities that can influence experimental outcomes:
-
Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition: this compound is known to inhibit SSAO, although to a much lesser extent than MAO-A.[3]
-
Serotonin Releasing Agent (SRA): The compound can act as a serotonin releasing agent, which may produce effects independent of MAO-A inhibition.[4]
-
Monoamine Transporter Interaction: this compound's entry into serotonergic neurons is dependent on the serotonin transporter (SERT). It has a higher affinity for SERT compared to norepinephrine (NET) and dopamine (DAT) transporters, which contributes to its selective action in serotonergic systems at low doses. At higher concentrations, this selectivity is diminished.
Q2: I'm observing effects inconsistent with MAO-A inhibition alone. Could these be off-target effects?
Yes, unexpected phenotypes may arise from this compound's off-target activities. For example, an unusually rapid increase in extracellular serotonin might be attributable to its properties as a serotonin releasing agent rather than solely the slower accumulation from MAO-A inhibition.[4] Similarly, effects in tissues with high SSAO expression could be influenced by this secondary target.[3]
Q3: How can I be sure my observed results are due to MAO-A inhibition?
Validating that your experimental phenotype is a direct result of MAO-A inhibition is critical. The most robust approach involves a combination of strategies:
-
Use a Structurally Unrelated MAO-A Inhibitor: Replicate the key experiment using a different selective MAO-A inhibitor (e.g., Clorgyline). If the effect is reproduced, it strengthens the evidence for on-target activity.
-
Employ a Negative Control: Use a structurally similar but inactive analog of this compound. If this compound fails to produce the effect, it suggests the phenotype is not due to the chemical scaffold itself.
-
Genetic Knockdown/Knockout: The gold standard for target validation is to use genetic tools like siRNA or CRISPR to reduce or eliminate MAO-A expression. The on-target effect of this compound should be absent in these models.
-
Dose-Response Analysis: Off-target effects are more likely at higher concentrations. Perform a dose-response curve and use the lowest effective concentration of this compound that achieves MAO-A inhibition to minimize engagement with lower-affinity off-targets.
Troubleshooting Guide
Issue 1: Results suggest serotonin release rather than just inhibition of breakdown.
-
Symptom: In microdialysis or cell culture experiments, you observe a rapid, transient spike in extracellular serotonin shortly after this compound administration, which is faster than expected from enzyme inhibition alone.[4]
-
Possible Cause: This is likely due to this compound's activity as a serotonin releasing agent (SRA).
-
Troubleshooting Steps:
-
Control for Transporter Activity: Pre-treat your system with a selective serotonin reuptake inhibitor (SSRI) that blocks SERT. This can help dissect the effects of transporter-mediated release from MAO inhibition.
-
Perform a Neurotransmitter Release Assay: Directly measure serotonin release from pre-loaded synaptosomes or platelets in response to this compound versus a control compound. (See Protocol 3).
-
Compare with a Non-SRA Inhibitor: Repeat the experiment using a selective MAO-A inhibitor that is not known to be a serotonin releasing agent.
-
Issue 2: Unexpected effects in vascular or adipose tissue experiments.
-
Symptom: You observe physiological responses in tissues like blood vessels or fat cells that are not readily explained by MAO-A inhibition.
-
Possible Cause: These tissues have high expression of Semicarbazide-Sensitive Amine Oxidase (SSAO), a known low-affinity target of this compound.[3]
-
Troubleshooting Steps:
-
Check this compound Concentration: Ensure your working concentration is well below the reported Ki for SSAO (see data table below).
-
Use a Selective SSAO Inhibitor: Employ a potent and selective SSAO inhibitor as a control to see if it can block the unexpected effect.
-
Perform an SSAO Activity Assay: Directly measure the inhibitory effect of your this compound concentration on SSAO activity in your tissue preparation of interest. (See Protocol 2).
-
Quantitative Data Summary
The following table summarizes the known inhibitory constants and affinities for this compound. This data is essential for designing experiments with appropriate concentrations to maximize on-target effects.
| Target | Value Type | Value (approx.) | Selectivity vs. MAO-A | Reference |
| Monoamine Oxidase A (MAO-A) | pIC₅₀ | 5.57 | - | This value is for the racemic (±)-Amiflamine. The (+)-enantiomer is the active stereoisomer. |
| Semicarbazide-Sensitive Amine Oxidase (SSAO) | Ki | 200 µM | ~74-fold lower | This compound acts as a competitive inhibitor at SSAO.[3] |
| Monoamine Oxidase B (MAO-B) | IC₅₀ | >100 µM | >37-fold lower | While a precise IC₅₀ value is not consistently reported in the literature, this compound is widely characterized as a "very selective" inhibitor of MAO-A with significantly lower potency against MAO-B.[1] |
| Serotonin Transporter (SERT) | Affinity | Moderate | N/A | This compound requires transport via SERT to enter serotonergic neurons. This indicates a functional interaction, but specific Ki values for transporter binding are not readily available. Its affinity is higher for SERT than for NET or DAT. |
| Norepinephrine Transporter (NET) | Affinity | Low | N/A | This compound has a lower affinity for NET compared to SERT. |
| Dopamine Transporter (DAT) | Affinity | Low | N/A | This compound has a lower affinity for DAT compared to SERT. |
Note: pIC₅₀ of 5.57 corresponds to an IC₅₀ of 10⁻⁵.⁵⁷ M, which is approximately 2.69 µM.
Visualizations
Key Experimental Protocols
Protocol 1: In Vitro MAO-A/MAO-B Inhibition Assay
This protocol determines the IC₅₀ of this compound for MAO-A and MAO-B to confirm its selectivity.
-
Objective: To quantify the inhibitory potency of this compound on MAO-A and MAO-B activity.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
MAO substrate (e.g., Kynuramine or a fluorescent probe like Amplex Red).
-
Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B).
-
96-well black, flat-bottom microplates.
-
Fluorescence plate reader.
-
-
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be 10 nM to 100 µM. Prepare dilutions of positive controls as well.
-
Plate Setup: In separate plates for MAO-A and MAO-B, add the diluted this compound, controls, or vehicle (DMSO in buffer) to triplicate wells.
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme solution to each well (except for "no enzyme" blank controls) and incubate for 15 minutes at 37°C to allow the inhibitor to bind.
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Signal Detection: Incubate the plate at 37°C, protecting it from light. Measure the fluorescence at regular intervals (e.g., every 5 minutes for 30-60 minutes) using an appropriate excitation/emission wavelength (e.g., ~535/587 nm for Amplex Red).
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence over time) for each well. Normalize the rates to the vehicle control (100% activity). Plot the percent inhibition against the log of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 2: SSAO Inhibition Assay
This protocol assesses the inhibitory effect of this compound on SSAO activity.
-
Objective: To determine if this compound inhibits SSAO at the concentrations used in the main experiment.
-
Materials:
-
SSAO enzyme source (e.g., tissue homogenate, microsomes, or purified enzyme).
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Pargyline (MAO-B inhibitor, to block competing reactions).
-
SSAO Substrate (e.g., Benzylamine).
-
Detection reagents (e.g., Amplex Red and Horseradish Peroxidase, HRP).
-
This compound and a known SSAO inhibitor (e.g., Semicarbazide) as a positive control.
-
-
Methodology:
-
Sample Preparation: If using tissue homogenates, pre-incubate the samples with Pargyline (e.g., 0.5 mM) for 30 minutes at 37°C to inhibit any MAO-B activity.
-
Inhibitor Incubation: In a 96-well plate, add the SSAO enzyme source, this compound (at the experimental concentration), positive control, or vehicle. Incubate for 15-30 minutes at 37°C.
-
Reaction Mix Preparation: Prepare a working solution containing the SSAO substrate (Benzylamine), Amplex Red, and HRP in Assay Buffer.
-
Reaction Initiation & Detection: Add the reaction mix to all wells. Immediately begin measuring fluorescence as described in the MAO assay protocol.
-
Data Analysis: Calculate the rate of SSAO activity. Compare the activity in the presence of this compound to the vehicle control to determine the percentage of inhibition.
-
Protocol 3: Serotonin Release Assay
This protocol directly measures whether this compound induces serotonin release from neuronal preparations.
-
Objective: To distinguish between MAO-A inhibition and serotonin releasing activity.
-
Materials:
-
Synaptosomes or platelets prepared from animal tissue or healthy donors.
-
Buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
¹⁴C-labeled Serotonin or non-labeled serotonin.
-
This compound and a known SRA (e.g., Fenfluramine) as a positive control.
-
Scintillation counter (for ¹⁴C) or HPLC system with a fluorescent detector.
-
-
Methodology:
-
Preparation Loading: Incubate the synaptosomes or platelets with ¹⁴C-Serotonin to allow for uptake and loading into vesicles.
-
Washing: Wash the preparations multiple times with fresh buffer to remove extracellular ¹⁴C-Serotonin.
-
Baseline Measurement: Take a sample of the supernatant to measure the baseline level of spontaneous release.
-
Stimulation: Add this compound (at the experimental concentration), positive control, or vehicle to the preparations. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Sample Collection: Pellet the synaptosomes/platelets by centrifugation. Collect the supernatant, which contains the released ¹⁴C-Serotonin.
-
Quantification:
-
Radiolabeled: Add the supernatant to a scintillation cocktail and measure radioactivity using a scintillation counter.
-
Non-labeled: Quantify serotonin in the supernatant using HPLC with fluorescence detection.
-
-
Data Analysis: Calculate the percentage of serotonin released relative to the total amount initially loaded. Compare the release caused by this compound to the baseline and the positive control.
-
References
- 1. (+)-4-Dimethylamino-2,alpha-dimethylphenethylamine (FLA 336(+)), a selective inhibitor of the A form of monoamine oxidase in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Stereoselective inhibition of monoamine oxidase and semicarbazide-sensitive amine oxidase by 4-dimethylamino-2,alpha-dimethylphenethylamine (FLA 336) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for a selective inhibition by FLA 336(+) of the monoamine oxidase in serotonergic neurones in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amiflamine Concentration for Neuronal Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Amiflamine in neuronal cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a reversible and selective inhibitor of monoamine oxidase-A (MAO-A).[1][2] MAO-A is an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[3][4] By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain.[1][5] It shows a particular preference for inhibiting MAO-A within serotonergic neurons.[1]
Q2: What are the known metabolites of this compound?
The primary metabolites of this compound are FLA 788(+) (N-demethylated) and FLA 668(+) (N,N-demethylated). FLA 788(+) also exhibits potent inhibition of MAO-A.[5]
Q3: In which neuronal cell lines can I test the effects of this compound?
While specific data on this compound in a wide range of cell lines is limited, common neuronal cell lines used for studying MAO inhibition and neurochemical effects include:
-
SH-SY5Y (human neuroblastoma): A widely used model for neurotoxicity and studies of dopaminergic neurons.
-
PC12 (rat pheochromocytoma): Responsive to nerve growth factor and used to study neuronal differentiation and function. PC12 cells have been used to measure intracellular MAO-A inhibition.[6]
-
Primary neuronal cultures: Provide a more physiologically relevant model but can be more challenging to maintain.
Q4: How should I prepare a stock solution of this compound for cell culture experiments?
For cell culture applications, it is recommended to prepare a concentrated stock solution in a sterile solvent such as Dimethyl Sulfoxide (DMSO) or ethanol, as direct dissolution in culture medium can lead to precipitation. Always test the solubility of a small amount of this compound in your chosen solvent before preparing a large stock. The final concentration of the solvent in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Inconsistent or No MAO-A Inhibition Observed
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Based on in vivo studies, the effective concentrations can be low, so a wide range of concentrations should be tested. |
| Incorrect Assay Conditions | Ensure that the substrate concentration in your MAO-A activity assay is appropriate. For competitive inhibitors like this compound, the measured potency (IC50) can be influenced by the substrate concentration. |
| Degradation of this compound | Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Low MAO-A Expression in Cell Line | Confirm the expression of MAO-A in your neuronal cell line using techniques such as Western blotting or qPCR. |
Issue 2: High Cell Death or Unexpected Cytotoxicity
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound Concentration is Too High | Determine the cytotoxic profile of this compound in your specific neuronal cell line using a cell viability assay (e.g., MTT, LDH, or Calcein-AM/EthD-1 staining). This will help you establish a non-toxic working concentration range. |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.5%). Run a vehicle control (medium with solvent only) to assess solvent toxicity. |
| Contamination | Regularly check your cell cultures for microbial contamination (e.g., mycoplasma). |
| Suboptimal Cell Health | Ensure your cells are healthy and in the exponential growth phase before starting the experiment. Check the incubator's CO2, temperature, and humidity levels. |
Data Presentation
Table 1: Summary of this compound Characteristics
| Characteristic | Description | Reference |
| Drug Name | This compound | |
| Synonyms | FLA 336(+) | [1] |
| Mechanism of Action | Reversible, selective MAO-A inhibitor | [1][2] |
| Primary Target | Monoamine Oxidase A (MAO-A) | [1] |
| Preferential Action | Within serotonergic neurons | [1] |
| Metabolites | FLA 788(+), FLA 668(+) | [5] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound for MAO-A Inhibition in Neuronal Cell Lysates
This protocol is adapted from general procedures for measuring MAO-A activity.
Materials:
-
Neuronal cells (e.g., PC12, SH-SY5Y)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
MAO-A substrate (e.g., kynuramine)
-
MAO-A inhibitor control (e.g., clorgyline)
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Lysis:
-
Culture neuronal cells to 80-90% confluency.
-
Wash cells with cold PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a protein assay.
-
-
MAO-A Inhibition Assay:
-
Dilute the cell lysate to a standardized protein concentration in the assay buffer.
-
In a 96-well plate, add the diluted lysate to wells containing serial dilutions of this compound or a vehicle control.
-
Include a positive control with a known MAO-A inhibitor (e.g., clorgyline).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Initiate the reaction by adding the MAO-A substrate (e.g., kynuramine).
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a strong base).
-
Measure the product formation using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of MAO-A inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Assessing this compound-Induced Cytotoxicity using the MTT Assay
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plate
-
Plate reader (absorbance)
Procedure:
-
Cell Seeding:
-
Seed neuronal cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or a vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the CC50 (half-maximal cytotoxic concentration) value.
-
Visualizations
Caption: Mechanism of this compound action in a neuron.
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. Effects of acute and repeated administration of this compound on monoamine oxidase inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of repeated this compound administration on serotonergic and noradrenergic neurotransmission: electrophysiological studies in the rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of this compound and related compounds on the accumulation of biogenic monoamines in rat brain slices in vitro and ex vivo in relation to their behavioural effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of monoamine oxidase (MAO) by β-carbolines and their interactions in live neuronal (PC12) and liver (HuH-7 and MH1C1) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Amiflamine
Welcome to the technical support center for Amiflamine (FLA-336). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot inconsistent results and provide guidance on the effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
Q1: My observed MAO-A inhibition is lower than expected. What are the potential causes?
A1: Lower-than-expected MAO-A inhibition can stem from several factors related to the compound itself, its preparation, and the experimental setup.
-
Compound Stereochemistry: this compound's activity resides primarily in the (+)-enantiomer.[1] The (-)-enantiomer is approximately ten times less potent as an MAO-A inhibitor.[2] Using a racemic mixture ((±)-Amiflamine) will result in a lower apparent potency compared to using the pure, active (+)-isomer.
-
Compound Degradation: Improper storage can lead to degradation. This compound powder should be stored at -20°C.[3][4] Stock solutions in DMSO can be stored at -80°C for up to a year, but repeated freeze-thaw cycles should be avoided.[3] For maximum consistency, prepare fresh solutions or use aliquots stored for no longer than one month at -20°C.[4]
-
Solubility Issues: this compound is soluble in DMSO.[3] If preparing solutions, ensure the compound is fully dissolved. Sonication may be recommended to achieve complete dissolution.[3] Precipitation of the compound in aqueous media can significantly reduce its effective concentration.
-
Reversibility of Inhibition: this compound is a reversible MAO-A inhibitor.[1] Its inhibitory effect can diminish over time. In animal models, MAO activity was shown to return to normal 24 hours after the final dose.[5] Ensure that your assay endpoint is timed appropriately to capture the inhibitory effect.
Q2: I'm seeing significant variability in results between different experimental models (e.g., cell lines, tissues). Why is this happening?
A2: This is a key challenge related to this compound's specific mechanism of action.
-
Serotonin Transporter (SERT) Dependence: this compound's entry into serotonergic neurons, where it exerts its primary effect, is dependent on the serotonin transporter (SERT).[1] Its selectivity for MAO-A in these neurons is due to a higher affinity for SERT compared to dopamine or norepinephrine transporters.[1] Therefore, results will vary dramatically depending on the expression level of SERT in your chosen model. Cell lines or tissues with low or no SERT expression will show significantly reduced this compound uptake and, consequently, lower MAO-A inhibition.
-
Metabolism: In in vivo studies, this compound is metabolized to an active N-demethylated form, FLA 788(+), which contributes significantly to the overall MAO-A inhibition.[3][5] The metabolic capacity of your animal model or tissue preparation can therefore influence the observed effect. This also explains why ex vivo results, where metabolism may be limited, can sometimes underestimate the compound's inhibitory effect.[3]
Q3: My results are inconsistent at different concentrations. How do I select the optimal dose?
A3: this compound's selectivity is dose-dependent.
At lower doses, it selectively inhibits MAO-A within serotonergic neurons.[1] As the concentration increases, it loses this selectivity and will begin to inhibit MAO-A in other neuron types, such as noradrenergic and dopaminergic neurons.[1][3] This can lead to a complex, and sometimes biphasic, dose-response curve depending on the specific endpoint being measured. It is crucial to perform a thorough dose-response study to identify the optimal concentration range for your desired effect and experimental system.
Q4: I suspect off-target effects are confounding my results. What are the known off-target activities of this compound?
A4: Besides its primary target of MAO-A, this compound has several other known activities.
-
Semicarbazide-Sensitive Amine Oxidase (SSAO): this compound is known to inhibit SSAO, although to a lesser extent than MAO-A.[1][2] Interestingly, the less active (-)-enantiomer is a more potent inhibitor of SSAO than the active (+)-enantiomer.[2] If using a racemic mixture, SSAO inhibition could be a significant confounding factor.
-
Serotonin Releasing Agent (SRA): this compound can act as a serotonin releasing agent, which could influence serotonergic signaling independently of MAO-A inhibition.[1]
-
Monoamine Oxidase B (MAO-B): this compound is highly selective for MAO-A, and inhibition of MAO-B is generally not observed at typical experimental concentrations.[5][6]
To mitigate off-target effects, consider using the lowest effective concentration of the pure (+)-enantiomer and including appropriate controls, such as other selective MAO-A inhibitors or cell lines lacking the suspected off-target.
Data Presentation
Table 1: Summary of this compound Properties and Potential Issues
| Property | Description | Troubleshooting Consideration |
| Primary Target | Monoamine Oxidase A (MAO-A)[1][7] | Ensure your assay specifically measures MAO-A activity. |
| Mechanism | Reversible, Competitive Inhibitor[1][3] | Assay timing is critical; prolonged incubation may reduce observed effect. |
| Active Isomer | (+)-enantiomer[1] | Verify the stereoisomer used. Racemic mixtures have lower potency.[2] |
| Neuronal Uptake | Requires Serotonin Transporter (SERT)[1] | Results are highly dependent on SERT expression in the model system. |
| Metabolism | N-demethylated metabolite (FLA 788(+)) is active[5] | In vivo effects may be stronger than in vitro due to metabolic activation. |
| Off-Targets | SSAO, Serotonin Release[1][2] | Consider potential confounding effects, especially when using high concentrations or racemic mixtures. |
Table 2: Recommended Storage and Handling
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years[3] | Keep tightly sealed in a dry environment. |
| DMSO Stock Solution | -80°C | Up to 1 year[3] | Prepare aliquots to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -20°C | Up to 1 month[4] | Recommended for short-term storage of working aliquots. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate Amount: Determine the required mass of this compound powder to achieve the desired stock concentration (e.g., 10 mM). This compound's molar mass is 192.31 g/mol .
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Ensure Complete Solubilization: Vortex the solution thoroughly. If necessary, use a sonicator bath for 5-10 minutes to ensure the compound is fully dissolved.[3]
-
Storage: Dispense the stock solution into single-use aliquots in tightly sealed vials. Store immediately at -80°C for long-term storage or -20°C for short-term use.
-
Working Solution: On the day of the experiment, thaw an aliquot at room temperature. Prepare further dilutions in the appropriate cell culture medium or assay buffer immediately before use. Avoid keeping diluted aqueous solutions for extended periods.
Protocol 2: General Protocol for In Vitro MAO-A Inhibition Assay in Cultured Cells
This protocol provides a general framework. Specific cell densities, incubation times, and substrate concentrations should be optimized for your specific cell line and assay kit.
-
Cell Plating: Plate cells (e.g., SH-SY5Y, which endogenously express MAO-A) in a suitable multi-well plate at a predetermined density to achieve ~80-90% confluency on the day of the assay.
-
Acclimation: Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment:
-
Prepare serial dilutions of this compound in fresh, serum-free cell culture medium.
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the this compound-containing medium to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Clorgyline).
-
Incubate for the desired time (e.g., 1-2 hours) at 37°C.
-
-
MAO-A Activity Measurement:
-
Measure MAO-A activity using a commercial assay kit (e.g., a fluorescence- or luminescence-based kit) according to the manufacturer's instructions. This typically involves adding a specific MAO-A substrate and measuring the product formation over time.
-
-
Data Analysis:
-
Normalize the MAO-A activity in treated wells to the vehicle control wells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response).
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Stereoselective inhibition of monoamine oxidase and semicarbazide-sensitive amine oxidase by 4-dimethylamino-2,alpha-dimethylphenethylamine (FLA 336) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (±)-Amiflamine | MAO | Monoamine Oxidase | TargetMol [targetmol.com]
- 4. (±)-Amiflamine|77502-96-6|COA [dcchemicals.com]
- 5. Effects of acute and repeated administration of this compound on monoamine oxidase inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of repeated this compound administration on serotonergic and noradrenergic neurotransmission: electrophysiological studies in the rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Amiflamine Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of Amiflamine in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned a yellowish-brown color. What is the likely cause?
A1: Discoloration of solutions containing phenylethylamine derivatives like this compound is often a sign of oxidative degradation. The amine functional groups and the electron-rich aromatic ring in this compound's structure are susceptible to oxidation, which can be triggered by exposure to atmospheric oxygen, light, or the presence of trace metal ions. This oxidation can lead to the formation of colored byproducts.[1]
Q2: I am observing a decrease in the potency of my this compound stock solution over time. What could be the reason?
A2: A loss of potency is a direct consequence of the degradation of the active pharmaceutical ingredient. For this compound, this can occur through several pathways, including oxidation and photodegradation.[1] To ensure accurate and reproducible experimental results, it is crucial to handle and store this compound solutions under conditions that minimize degradation.
Q3: What are the primary factors that influence the stability of this compound in solution?
A3: The stability of this compound in solution is mainly affected by the following factors:
-
pH: The pH of the solution can influence the rate of degradation. For many amine-containing compounds, a slightly acidic to neutral pH is often optimal for stability.[1]
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation.[1]
-
Temperature: Higher temperatures accelerate the rate of most chemical degradation reactions.[1]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1]
Q4: How can I prevent the degradation of my this compound solutions?
A4: To minimize this compound degradation, consider the following preventative measures:
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1]
-
Control Temperature: Store stock solutions at low temperatures, such as 2-8°C or -20°C.
-
Use Antioxidants: For solutions prone to oxidation, consider adding an antioxidant like ascorbic acid or sodium metabisulfite.[1][2]
-
Control pH: Prepare solutions using buffers to maintain a stable pH. A slightly acidic pH is often preferable for the stability of phenylethylamine derivatives.[1]
-
Deoxygenate Solvents: For highly sensitive experiments, sparging solvents with an inert gas like nitrogen or argon can remove dissolved oxygen.[1]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution(s) |
| Solution Discoloration (Yellowing/Browning) | Oxidative degradation | Store the solution protected from light.[1]Use deoxygenated solvents for preparation.[1]Consider adding an antioxidant (e.g., 0.1% ascorbic acid).[1][2] |
| Loss of Potency / Inconsistent Assay Results | Chemical degradation (Oxidation, Photodegradation) | Prepare fresh solutions before use.Store stock solutions at low temperatures (-20°C) and protect from light.[1]Ensure the pH of the solution is maintained with a suitable buffer.[1] |
| Appearance of Unexpected Peaks in HPLC Analysis | Formation of degradation products | Conduct a forced degradation study to identify potential degradants.Optimize the HPLC method to ensure separation of the parent compound from all degradation products. |
Quantitative Data on Degradation of Structurally Related Compounds
Table 1: Illustrative Degradation of Methamphetamine under UV/H₂O₂ Stress
| Time (minutes) | Methamphetamine Remaining (%) |
| 0 | 100 |
| 15 | ~50 |
| 30 | ~20 |
| 60 | <1 |
Data is extrapolated from a study on the degradation of methamphetamine by the UV/H₂O₂ system. Conditions: Initial concentration 100 µg/L, H₂O₂ 500 µM, pH 7.0, T = 25 ± 1 °C.[3]
Table 2: Illustrative Degradation of Amphetamine-Type Stimulants by Chemical Oxidation
| Oxidant | Compound | Degradation Efficiency after 72h (%) |
| Ozone | Methamphetamine | 95 |
| Ozone | Amphetamine | 86 |
| Sodium Hypochlorite | Methamphetamine | Highly effective |
| Sodium Hypochlorite | Amphetamine | Highly effective |
Data from a study on the oxidative degradation of amphetamine-type stimulants.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
This protocol outlines a general procedure for conducting a forced degradation study on an this compound solution to identify potential degradation products and pathways.
1. Materials:
-
This compound
-
HPLC-grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours in the dark.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil.
4. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.
Visualizations
References
Technical Support Center: Addressing Amiflamine Toxicity in Primary Neuron Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding Amiflamine-induced toxicity in primary neuron cultures. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro neurotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a reversible inhibitor of monoamine oxidase A (MAO-A) and a serotonin-releasing agent.[1] Its primary function is to increase the levels of monoamine neurotransmitters, such as serotonin and norepinephrine, in the brain by preventing their breakdown and promoting their release.[1][2]
Q2: What are the potential mechanisms of this compound-induced toxicity in primary neurons?
The neurotoxic effects of this compound are likely multifactorial and stem from its pharmacological activity. The primary suspected mechanisms include:
-
Oxidative Stress: Increased monoamine levels can lead to the generation of reactive oxygen species (ROS), overwhelming the neuron's antioxidant capacity and causing damage to cellular components.[3][4][5]
-
Mitochondrial Dysfunction: Disruption of mitochondrial function can result from oxidative stress, leading to decreased ATP production, altered mitochondrial membrane potential (ΔΨm), and the release of pro-apoptotic factors.[6][7]
-
Apoptosis: The culmination of cellular stress can trigger programmed cell death, or apoptosis, characterized by the activation of caspases and DNA fragmentation.[6][8]
-
Excitotoxicity: Alterations in neurotransmitter levels can lead to overstimulation of neuronal receptors, causing an influx of calcium and subsequent excitotoxic cell death.
-
Serotonin Syndrome-like Effects: At high concentrations, the excessive increase in serotonin can lead to a state resembling serotonin syndrome, characterized by autonomic dysfunction and neuromuscular abnormalities, which can be cytotoxic to neurons.[1][9][10]
Q3: What are the typical signs of this compound toxicity in primary neuron cultures?
Researchers may observe several indicators of toxicity, including:
-
Reduced cell viability and attachment.
-
Changes in neuronal morphology, such as neurite retraction or blebbing.[8]
-
Increased markers of cell death (e.g., LDH release, positive TUNEL staining).
-
Decreased neuronal activity (e.g., reduced firing rate in microelectrode array assays).
Troubleshooting Guide
Problem 1: Significant decrease in neuronal viability after this compound treatment.
-
Question: I am observing a sharp drop in the number of viable neurons in my primary culture after applying this compound. What could be the cause and how can I address it?
-
Answer: This is a common issue when working with potentially neurotoxic compounds. Here’s a systematic approach to troubleshoot:
-
Verify Compound Concentration: Ensure the final concentration of this compound is accurate. Serial dilution errors are a frequent source of unexpectedly high toxicity.
-
Solvent Toxicity Control: Run a control with the vehicle (e.g., DMSO) at the same concentration used to dissolve this compound to rule out solvent-induced toxicity.
-
Dose-Response and Time-Course: Perform a dose-response experiment to determine the IC50 value and a time-course experiment to understand the kinetics of cell death. This will help in selecting appropriate concentrations and time points for your experiments.
-
Assess Cell Health Pre-treatment: Ensure your primary neuron cultures are healthy and show typical morphology and connectivity before adding the compound. Unhealthy cultures are more susceptible to stress.[11]
-
Culture Media Composition: The composition of your culture medium can influence neuronal vulnerability. Ensure you are using a medium optimized for long-term neuronal survival, such as Neurobasal medium supplemented with B27.[11]
-
Problem 2: Inconsistent results in neurotoxicity assays.
-
Question: My results from cell viability and apoptosis assays are highly variable between experiments. What are the possible reasons for this inconsistency?
-
Answer: Variability in neurotoxicity assays can be frustrating. Consider the following factors:
-
Plating Density: Inconsistent initial cell plating density can lead to variability in assay readouts. Ensure a uniform cell density across all wells and experiments.
-
Reagent Preparation and Handling: Prepare fresh reagents for each experiment whenever possible. Pay close attention to incubation times and temperatures as specified in the protocols.
-
Assay-Specific Controls: Include appropriate positive and negative controls for each assay. For example, use a known neurotoxin as a positive control and untreated cells as a negative control.
-
Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can affect cell health and compound concentration. To minimize edge effects, avoid using the outermost wells for experimental conditions or ensure proper humidification during incubation.
-
Data on this compound and Related Compounds
While specific quantitative data for this compound toxicity in primary neuron cultures is limited in publicly available literature, the following table provides representative IC50 values for related monoamine oxidase inhibitors and monoamine-releasing agents in neuronal cell lines (SH-SY5Y and PC12), which can serve as a preliminary guide.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Amitriptyline | SH-SY5Y | MTT | ~30 (72h) | [12] |
| Methamphetamine | CATH.a | LDH | >1000 | [13] |
| MDMA | CATH.a | LDH | >1000 | [13] |
| 2C-I | CATH.a | LDH | 250 | [13] |
| 2C-T-2 | CATH.a | LDH | 150 | [13] |
Disclaimer: The data in this table is derived from studies on neuronal cell lines and may not directly translate to primary neuron cultures. It is crucial to determine the IC50 of this compound empirically in your specific primary neuron culture system.
Experimental Protocols
Detailed methodologies for key experiments to assess this compound-induced neurotoxicity are provided below.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of viable cells.
-
Cell Plating: Seed primary neurons in a 96-well plate at an optimal density and allow them to adhere and mature for the desired period.
-
Compound Treatment: Treat the neurons with various concentrations of this compound for the desired duration. Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 2: Cytotoxicity Assessment (LDH Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Medium Collection: Carefully collect a portion of the culture medium from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected medium with the LDH reaction mixture (containing substrate, cofactor, and dye solution) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).
Protocol 3: Apoptosis Assessment (Caspase-3 Activity Assay)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Cell Lysis: Lyse the neurons using a buffer provided with a commercial caspase-3 assay kit.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each sample and the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Express caspase-3 activity as a fold change relative to the untreated control.
Protocol 4: Mitochondrial Membrane Potential Assessment (TMRM Assay)
This assay uses the fluorescent dye TMRM to measure changes in mitochondrial membrane potential (ΔΨm).
-
Cell Plating and Treatment: Grow and treat neurons on glass-bottom dishes or plates suitable for fluorescence microscopy.
-
TMRM Staining: Incubate the cells with a low concentration of TMRM (e.g., 20-100 nM) in a suitable buffer for 30-45 minutes at 37°C.
-
Imaging: Acquire fluorescence images using a fluorescence microscope with appropriate filters for TMRM (Excitation/Emission: ~548/573 nm).
-
Data Analysis: Quantify the fluorescence intensity in the mitochondrial regions of the cells. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
Visualizing this compound's Potential Toxic Pathways
The following diagrams illustrate the potential signaling pathways and experimental workflows related to this compound toxicity.
Caption: Putative signaling cascade of this compound-induced neurotoxicity.
Caption: Experimental workflow for assessing this compound neurotoxicity.
Caption: Logical troubleshooting flow for unexpected this compound toxicity.
References
- 1. Effects of this compound and related compounds on the accumulation of biogenic monoamines in rat brain slices in vitro and ex vivo in relation to their behavioural effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of repeated this compound administration on serotonergic and noradrenergic neurotransmission: electrophysiological studies in the rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Oxidative Stress in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of Oxidative Stress and Synapse Dysfunction in the Pathogenesis of Alzheimer’s Disease: Understanding the Therapeutics Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. Psychiatric drugs impact mitochondrial function in brain and other tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of neuronal death in the central nervous system using a new apoptosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. dendrotek.ca [dendrotek.ca]
- 12. The Antidepressant Drug Amitriptyline Affects Human SH-SY5Y Neuroblastoma Cell Proliferation and Modulates Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Amiflamine Delivery Methods for Animal Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the administration of amiflamine in animal studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the preparation and administration of this compound formulations.
Formulation and Preparation
| Problem | Possible Cause | Solution |
| This compound powder will not dissolve. | Poor solubility in the chosen vehicle. | - Consult the this compound solubility data in common preclinical vehicles.[1] - If using an aqueous vehicle, ensure the pH is appropriate for this compound, which is a phenethylamine derivative.[1] - For poorly water-soluble compounds, consider using co-solvents such as DMSO or PEG400.[2] A common formulation for in vivo studies is 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS.[1] - Sonication may be recommended to aid dissolution in some solvents like DMSO.[1] |
| Precipitation occurs after preparation. | The solution is supersaturated or has low stability. | - Prepare a fresh solution before each administration. - Store the solution at an appropriate temperature; for some formulations, refrigeration at 4°C may improve stability.[3][4] - If precipitation persists, consider reformulating with a different vehicle or a combination of solubilizing agents. |
| Formulation appears cloudy or discolored. | Contamination or degradation of the compound or vehicle. | - Discard the solution and prepare a fresh batch using sterile techniques and high-purity reagents. - Ensure the this compound powder has been stored correctly, typically at -20°C for long-term storage.[1] |
Administration
| Problem | Route | Possible Cause | Solution |
| Animal exhibits signs of distress during or after administration (e.g., coughing, choking). | Oral Gavage | Improper gavage technique, leading to administration into the trachea. | - Ensure personnel are thoroughly trained in oral gavage techniques. - Use a flexible gavage tube of the appropriate size for the animal. - Administer the solution slowly and steadily. - If signs of distress are observed, stop the procedure immediately and monitor the animal closely. |
| Regurgitation of the administered dose. | Oral Gavage | Excessive dosing volume or stress. | - Adhere to the recommended maximum administration volumes for the specific animal model. - Handle animals gently to minimize stress. |
| Leakage from the injection site. | Intravenous (IV) | Improper needle placement or excessive injection volume. | - Ensure the needle is correctly inserted into the vein. The lateral tail vein is commonly used in rodents. - Administer the injection slowly. - Adhere to recommended injection volumes. |
| Swelling or signs of irritation at the injection site. | Subcutaneous (SC) / Intramuscular (IM) | The formulation is not isotonic or has an inappropriate pH. | - Ensure the formulation is as close to physiological pH (~7.4) and isotonic as possible. - If the formulation is inherently irritating, consider a different administration route or a more dilute solution if the dosing volume allows. |
| Variable or unexpected experimental results. | All | Inconsistent dosing, poor bioavailability, or formulation instability. | - Ensure accurate and consistent dosing for all animals. - Be aware of the potential for low oral bioavailability of some compounds and consider this when interpreting results.[5][6] - Perform stability testing of the formulation under the experimental conditions to ensure the compound remains stable throughout the study. |
Frequently Asked Questions (FAQs)
Formulation and Solubility
-
Q: What are the recommended vehicles for dissolving this compound for animal studies? A: The choice of vehicle depends on the administration route. For oral administration, aqueous solutions or suspensions are common. For intravenous administration, the compound must be fully dissolved. Common vehicles for preclinical studies include saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), and polyethylene glycol 400 (PEG400).[2] A suggested formulation for a clear solution for in vivo use is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[1]
-
Q: Is there quantitative data on the solubility of this compound in these vehicles? A: Specific solubility data for this compound in a wide range of preclinical vehicles is not readily available in published literature. One source indicates a solubility of 32.5 mg/mL in DMSO, with sonication recommended.[1] It is highly recommended to perform solubility studies with your specific batch of this compound in the intended vehicles before initiating animal experiments.
-
Q: How can I improve the stability of my this compound formulation? A: To improve stability, you can prepare fresh solutions daily, store stock solutions at low temperatures (e.g., -80°C for up to a year in solvent), and protect them from light.[1] The pH of the solution can also impact stability.[3][4]
Dosing and Administration
-
Q: What are the common administration routes for this compound in animal studies? A: this compound has been administered orally (p.o.) in rat studies.[7][8] Other common routes for preclinical studies include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injections. The choice of route will depend on the experimental objectives, such as whether rapid systemic exposure is needed (IV) or if first-pass metabolism is being investigated (oral).
-
Q: What are the recommended dosing volumes for different administration routes in rodents? A: Recommended maximum administration volumes vary by route and animal size. The following table provides general guidelines for mice and rats.
| Route of Administration | Mouse (ml/kg) | Rat (ml/kg) |
| Oral (gavage) | 10 | 10 |
| Intravenous (bolus) | 5 | 5 |
| Intraperitoneal | 10 | 10 |
| Subcutaneous | 10 | 5 |
-
Q: What is the expected bioavailability of this compound after oral administration? A: Specific oral bioavailability data for this compound in animal models is limited in the available literature. Oral bioavailability can be highly variable between compounds and species.[6][9] It is known that some drugs undergo significant first-pass metabolism in the gut wall and liver, which can reduce oral bioavailability.[5][10] To determine the absolute oral bioavailability of this compound, a comparative pharmacokinetic study with both intravenous and oral administration is required.
Pharmacokinetics and Metabolism
-
Q: What is known about the pharmacokinetics and metabolism of this compound? A: In rats, this compound has a brain-to-plasma ratio of about 20:1.[1][7] After a single oral dose, the plasma and brain concentrations of its N-demethylated metabolite exceeded that of this compound itself.[1][7] The effect on MAO-A has been shown to correlate with the plasma and brain concentrations of this metabolite.[1][7]
-
Q: Are there any known adverse effects of this compound in animals? A: Specific adverse effects of this compound in animal studies are not well-documented in the provided search results. As with any psychoactive compound, it is important to monitor animals for any behavioral changes, signs of neurotoxicity, or general distress.[11][12][13] The vehicle used for administration can also have its own pharmacological effects, so appropriate vehicle controls are crucial.[2][14][15]
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
-
Formulation Preparation:
-
Based on the required dose and the animal's weight, calculate the total amount of this compound needed.
-
Prepare the desired formulation (e.g., this compound suspended in 0.5% methylcellulose in water). Ensure the concentration allows for an appropriate administration volume (typically 5-10 ml/kg for rats).
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Animal Handling and Dosing:
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage tube to be inserted.
-
Insert the gavage tube gently and steadily into the esophagus. Do not force the tube.
-
Administer the this compound suspension slowly.
-
Carefully remove the gavage tube.
-
Monitor the animal for a short period after dosing for any signs of distress.
-
Protocol 2: Intravenous Injection in Rats
-
Formulation Preparation:
-
Prepare a sterile, isotonic solution of this compound suitable for intravenous injection. The final formulation should be a clear solution, free of particulates. Filtration through a 0.22 µm filter is recommended.
-
The concentration should be calculated to allow for a slow bolus injection volume (typically up to 5 ml/kg for rats).
-
-
Animal Preparation and Injection:
-
Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the rat in a suitable restrainer.
-
Identify a lateral tail vein.
-
Insert a small gauge needle (e.g., 27G) attached to the syringe containing the this compound solution into the vein.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions.
-
Visualizations
Caption: General experimental workflow for this compound administration in animal studies.
Caption: Logical troubleshooting flow for this compound experiments.
References
- 1. (±)-Amiflamine | MAO | Monoamine Oxidase | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Stability Of Levamisole Oral Solutions Prepared From Tablets And Powder [sites.ualberta.ca]
- 5. Low oral bioavailability of hexamethylmelamine in the rat due to simultaneous hepatic and intestinal metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and bioavailability of midazolam after intravenous, subcutaneous, intraperitoneal and oral administration under a chronic food-limited regimen: relating DRL performance to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of acute and repeated administration of this compound on monoamine oxidase inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of repeated this compound administration on serotonergic and noradrenergic neurotransmission: electrophysiological studies in the rat CNS [pubmed.ncbi.nlm.nih.gov]
- 9. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of this compound, a reversible MAO-A inhibitor, on the first pass metabolism of tyramine in dog intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 12. Toxicoses in Animals From Human Antidepressants, Anxiolytics, and Sleep Aids - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 13. [PDF] The toxicity and adverse effects of selected drugs in animals--overview. | Semantic Scholar [semanticscholar.org]
- 14. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 15. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Amiflamine Behavioral Studies
Welcome to the technical support center for researchers utilizing Amiflamine in behavioral studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help minimize variability and enhance the reproducibility of your experimental results.
I. FAQs: Drug Characteristics and Handling
Q1: What is this compound and what is its primary mechanism of action?
This compound (FLA-336) is a reversible inhibitor of monoamine oxidase A (MAO-A), making it a RIMA (Reversible Inhibitor of Monoamine Oxidase A).[1] It also acts as a serotonin releasing agent.[1] Its primary mechanism is to prevent the breakdown of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine, leading to their increased availability in the synapse.[2]
Q2: How does this compound's selectivity for serotonergic neurons work?
This compound exhibits a preference for inhibiting MAO-A within serotonergic neurons, especially at lower doses.[1] This selectivity is attributed to its higher affinity for the serotonin transporter (SERT) compared to norepinephrine (NET) and dopamine (DAT) transporters. The drug requires these transporters to enter monoaminergic neurons.[1]
Q3: What are the main metabolites of this compound and are they active?
This compound is metabolized into N-demethylated (FLA 788(+)) and N,N-demethylated (FLA 668(+)) forms.[3] Notably, the N-demethylated metabolite, FLA 788(+), can exceed the concentration of the parent compound in both plasma and the brain after a single dose and its concentration correlates significantly with the MAO-A inhibitory effect.[3]
Q4: How should this compound be stored and prepared for administration?
For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, it can be dissolved in a suitable vehicle. A common formulation involves dissolving it in a solution such as 5% DMSO and 30% PEG300.[4] It is crucial to ensure the drug is fully dissolved and the solution is homogenous before administration.
II. Troubleshooting Guide: Experimental Variability
Variability in behavioral studies can obscure true experimental effects. This section addresses common sources of variability and provides troubleshooting steps.
Issue 1: High variability in behavioral responses between subjects in the same treatment group.
Possible Causes & Troubleshooting Steps:
-
Genetic and Phenotypic Differences: Even within the same strain, individual animals exhibit biological variation.[5]
-
Solution: Use a sufficient number of animals per group to account for individual differences. Consider pre-screening animals on a simple behavioral task to exclude outliers before the main experiment.
-
-
Inconsistent Drug Administration: Improper injection technique or inaccurate dosing can lead to significant differences in drug exposure.
-
Solution: Ensure all personnel are thoroughly trained in the chosen administration route (e.g., intraperitoneal, oral gavage). Use precise, calibrated equipment for dosing.
-
-
Differential Handling and Habituation: Animals that are more stressed due to handling will behave differently.[6]
Issue 2: Lack of a clear dose-response effect.
Possible Causes & Troubleshooting Steps:
-
Pharmacokinetic Factors: The timing of behavioral testing relative to drug administration is critical. The concentration of this compound and its active metabolite will change over time.
-
Solution: Conduct pilot studies to determine the optimal time window for behavioral testing post-administration that aligns with the peak concentration of this compound and its active metabolite in the brain.[3]
-
-
Metabolic Differences: Individual differences in drug metabolism can alter the effective dose.
-
Solution: While challenging to control, be aware that metabolic variations exist. Using larger group sizes can help to mitigate the impact of a few individuals with unusually fast or slow metabolism.
-
-
Dose Range Selection: The selected dose range may be too narrow or on the plateau of the dose-response curve.
-
Solution: Consult literature for effective dose ranges of this compound in similar behavioral paradigms. If the literature is limited, conduct a dose-finding study with a wider range of doses.
-
Issue 3: Poor reproducibility of results between experiments.
Possible Causes & Troubleshooting Steps:
-
Environmental Factors: Minor changes in the experimental environment can significantly impact behavior.[6][7] This includes lighting, noise, temperature, and humidity.[6][8]
-
Experimenter Effects: The presence and behavior of the experimenter can influence animal behavior.[7]
-
Solution: Whenever possible, use automated behavioral testing systems to minimize experimenter interaction.[10] If manual scoring is necessary, ensure the scorer is blind to the experimental conditions.
-
-
Circadian Rhythm: The time of day for testing can affect behavioral outcomes.
-
Solution: Conduct all behavioral testing at the same time of day for all animals to minimize the influence of circadian rhythms.[11]
-
III. Data Presentation: this compound Pharmacokinetics
The following table summarizes key pharmacokinetic parameters of this compound, which are crucial for designing behavioral studies.
| Parameter | Value | Species | Notes |
| MAO-A Inhibition (ED50) | Acute: ~7 µmol/kg (p.o.) | Rat | Selectively inhibits MAO-A over MAO-B.[3] |
| Repeated: ~7 µmol/kg (p.o.) | Rat | No significant difference between acute and repeated treatment.[3] | |
| Neuronal MAO-A Protection (ED50) | Acute: 1.3 µmol/kg (p.o.) | Rat | Protection within serotonergic neurons.[3] |
| Repeated: 0.75 µmol/kg (p.o.) | Rat | More potent with repeated administration.[3] | |
| Brain to Plasma Ratio | ~20:1 | Rat | Indicates good brain penetration of this compound and its metabolites.[3] |
| Metabolite Concentration | FLA 788(+) > this compound | Rat | The active N-demethylated metabolite is more abundant than the parent drug.[3] |
IV. Experimental Protocols & Workflows
Standard Behavioral Testing Workflow
To minimize variability, a structured and consistent workflow is essential.
Caption: Standard workflow for this compound behavioral studies.
Signaling Pathway: this compound's Mechanism of Action
This diagram illustrates how this compound increases synaptic monoamine levels.
Caption: this compound's mechanism of MAO-A inhibition.
Troubleshooting Logic
This flowchart provides a systematic approach to diagnosing the source of variability in your experiments.
Caption: A logical approach to troubleshooting variability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Effects of acute and repeated administration of this compound on monoamine oxidase inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (±)-Amiflamine | MAO | Monoamine Oxidase | TargetMol [targetmol.com]
- 5. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amuzainc.com [amuzainc.com]
- 7. researchgate.net [researchgate.net]
- 8. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Role of Environment and Experimenter in Reproducibility of Behavioral Studies With Laboratory Mice [frontiersin.org]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Amiflamine and Moclobemide for Monoamine Oxidase-A Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two selective and reversible monoamine oxidase-A (MAO-A) inhibitors: amiflamine and moclobemide. The following sections objectively evaluate their inhibitory potency, mechanism of action, and metabolic pathways, supported by experimental data to inform research and development in neuropharmacology.
Mechanism of Action and Potency
Both this compound and moclobemide are classified as reversible inhibitors of monoamine oxidase-A (RIMA), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin and norepinephrine.[1][2] By reversibly binding to MAO-A, these compounds increase the synaptic availability of these neurotransmitters, which is the primary mechanism behind their therapeutic effects in conditions like depression and anxiety disorders.[1]
However, their interaction with the MAO-A enzyme and their resulting potency exhibit notable differences. Moclobemide's inhibition involves an initial competitive phase with a relatively low affinity, which then transitions to a more potent, time-dependent inhibition, characteristic of a slow-binding inhibitor.[3] In contrast, this compound demonstrates competitive inhibition.[4][5]
A key differentiator lies in their inhibitory constants (Ki), a measure of binding affinity where a lower value indicates higher potency. Experimental data, although derived from different tissues and conditions, suggest a significant disparity in their direct inhibitory capacity.
Data Presentation: Quantitative Comparison of MAO-A Inhibition
The following table summarizes the available quantitative data for the MAO-A inhibitory activity of this compound and moclobemide. It is critical to note that the provided values originate from studies utilizing different biological sources and experimental conditions, which can influence the outcome.
| Compound | Inhibition Constant (Ki) | Enzyme Source | Reference |
| This compound | 7 µmol/L (7,000 nM) | Rat testis MAO-A | [4][5] |
| Moclobemide | 0.2 - 0.4 mmol/L (200,000 - 400,000 nM) | Rat brain or human placenta MAO-A | [3] |
Note: The significant difference in Ki values should be interpreted with caution due to the differing experimental setups.
Metabolism and Active Metabolites
The metabolic pathways of this compound and moclobemide are crucial to their overall pharmacological profile, as biotransformation can lead to metabolites with altered activity.
This compound is metabolized in the body to its N-demethylated form, FLA 788(+).[6] Notably, this metabolite is a more potent MAO-A inhibitor than the parent compound, this compound, which may contribute significantly to the in vivo efficacy.[6]
Moclobemide undergoes metabolism primarily through oxidation of its morpholine ring, resulting in two main metabolites found in human plasma: Ro 12-5637 (an N-oxide) and Ro 12-8095.[7][8] Ro 12-5637 retains some MAO-A inhibitory activity, whereas Ro 12-8095 is considered inactive.[7] The metabolism of moclobemide does not appear to be significantly influenced by the cytochrome P450 isoenzyme CYP2D6.[8]
Experimental Protocols
The determination of MAO-A inhibitory activity, yielding values such as IC50 and Ki, is typically conducted through in vitro enzyme assays. Below is a detailed methodology for a representative fluorometric assay.
In Vitro Fluorometric MAO-A Inhibition Assay
This protocol outlines a common method for assessing the potency of MAO-A inhibitors by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of monoamine oxidation.
1. Reagent Preparation:
-
Assay Buffer: A suitable buffer system (e.g., phosphate buffer) to maintain optimal pH for enzyme activity.
-
MAO-A Enzyme: A purified or recombinant source of monoamine oxidase-A.
-
Substrate: A specific substrate for MAO-A, such as kynuramine or serotonin.
-
Fluorescent Probe: A reagent that reacts with H₂O₂ in the presence of a peroxidase to produce a fluorescent signal (e.g., Amplex Red).
-
Horseradish Peroxidase (HRP): An enzyme that catalyzes the reaction between the fluorescent probe and H₂O₂.
-
Test Compounds: this compound and moclobemide are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, from which serial dilutions are made.
2. Assay Procedure:
-
A 96-well black microplate is used for the assay.
-
Varying concentrations of the test inhibitors (this compound or moclobemide) are added to the wells.
-
Control wells are included: a no-inhibitor control (vehicle), a positive control with a known MAO-A inhibitor, and a no-enzyme control.
-
The MAO-A enzyme is added to all wells except the no-enzyme control and pre-incubated with the inhibitors for a defined period (e.g., 15 minutes at 37°C) to allow for binding.
-
The reaction is initiated by adding a mixture of the substrate, fluorescent probe, and HRP to all wells.
-
The plate is incubated at 37°C, protected from light, for a specific duration (e.g., 30-60 minutes).
3. Data Acquisition and Analysis:
-
The fluorescence intensity in each well is measured using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.
-
The percentage of MAO-A inhibition for each inhibitor concentration is calculated relative to the no-inhibitor control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the dose-response data to a suitable sigmoidal curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis constant (Km) are known.
Mandatory Visualizations
Caption: Mechanism of Reversible MAO-A Inhibition.
Caption: Experimental Workflow for MAO-A Inhibition Assay.
References
- 1. What is the mechanism of Moclobemide? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Mode of action and characteristics of monoamine oxidase-A inhibition by moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidase A-form and semicarbazide-sensitive amine oxidase by selective and reversible monoamine oxidase-A inhibitors, this compound and FLA 788(+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. PHARMACOKINETICS OF this compound AND THE CHANGES OF 5-HT CONTENTS IN THE RAT BRAIN [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. The role of cytochrome P450 2D6 in the metabolism of moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]
Amiflamine: A Comparative Efficacy Analysis Against Other Serotonin-Releasing Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amiflamine, a reversible inhibitor of monoamine oxidase A (MAO-A) and a serotonin-releasing agent (SRA), presents a unique pharmacological profile.[1][2] This guide provides a comparative analysis of this compound's efficacy against other well-known SRAs, including Fenfluramine, p-Chloroamphetamine (PCA), and 3,4-Methylenedioxymethamphetamine (MDMA). The comparison focuses on their dual actions of serotonin release and MAO-A inhibition, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction to this compound and Other Serotonin-Releasing Agents
This compound (FLA-336) is a phenethylamine derivative that exhibits a dual mechanism of action: it acts as a reversible inhibitor of monoamine oxidase A (MAO-A) and as a serotonin-releasing agent (SRA).[1][2] Its (+)-enantiomer is the active stereoisomer.[2] this compound's ability to both increase the synaptic concentration of serotonin by promoting its release and prevent its degradation by inhibiting MAO-A makes it a compound of significant interest in neuropharmacology. This guide compares this compound to other SRAs with varying pharmacological properties:
-
Fenfluramine: A well-characterized SRA, previously used as an anorectic agent.[3][4] It primarily acts by inhibiting serotonin reuptake and stimulating its release.[4]
-
p-Chloroamphetamine (PCA): A potent tool in neuroscience research for inducing acute serotonin release.[5][6] It is known to cause depletion of brain serotonin at higher doses.[5]
-
3,4-Methylenedioxymethamphetamine (MDMA): A recreational drug known for its potent serotonin-releasing effects, which also impacts dopamine and norepinephrine.[7][8]
Comparative Efficacy Data
The efficacy of these compounds can be assessed by their potency in inhibiting MAO-A and releasing serotonin. The following tables summarize the available quantitative data.
Monoamine Oxidase A (MAO-A) Inhibition
| Compound | Ki (μM) | IC50 (μM) | Species/Tissue | Comments |
| This compound | 7 | ~1.5 (ex vivo ED50) | Rat testis, Rat brain | Competitive and reversible inhibitor.[1][9] |
| FLA 788(+) (this compound metabolite) | 0.26 | - | Rat testis | More selective and potent MAO-A inhibitor than this compound.[9] |
| Fenfluramine | - | 265 | Rat brain | Weak inhibitor of MAO-A. |
| MDMA | 22 - 24.5 | 44 | Rat brain, Human recombinant | Competitive inhibitor.[8][10] |
Ki (Inhibition constant) and IC50 (half-maximal inhibitory concentration) values indicate the potency of a compound in inhibiting enzyme activity. Lower values signify higher potency.
Serotonin Release and Transporter Interaction
| Compound | Serotonin Release Potency | Serotonin Transporter (SERT) Interaction |
| This compound | Induces serotonin release.[2] Preferentially affects serotonergic neurons at lower doses due to its affinity for the serotonin transporter.[2] | High affinity for SERT is required for its entry into serotonergic neurons.[2] |
| Fenfluramine | Potent serotonin releaser.[3] IC50 for serotonin uptake inhibition is 0.85 μM in rat brain synaptosomes.[3] | Interacts with SERT to inhibit reuptake and promote efflux.[4] |
| p-Chloroamphetamine (PCA) | Potent serotonin releaser, often used experimentally to induce acute serotonin release.[5][6] | Competitively inhibits serotonin transport with a KI of 4.8 nM in human platelet plasma membrane vesicles.[6] |
| MDMA | Potent serotonin releaser with an EC50 of 0.13 μM for 5-HT release from rat brain synaptosomes. | Reverses the flux of monoamines through their transporters. |
EC50 (half-maximal effective concentration) for release indicates the concentration of a compound that elicits 50% of the maximal serotonin release. A lower EC50 value indicates higher potency.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for SRAs involves the serotonin transporter (SERT). These agents typically enter the presynaptic neuron via SERT and disrupt the vesicular storage of serotonin, leading to an increase in cytoplasmic serotonin levels and subsequent reverse transport of serotonin into the synaptic cleft. This compound's additional MAO-A inhibitory action prevents the breakdown of this released serotonin, further amplifying its synaptic concentration.
Caption: General mechanism of SRAs and the specific inhibitory action of this compound on MAO-A.
Experimental Methodologies
The data presented in this guide are derived from standard in vitro and ex vivo neuropharmacological assays.
In Vitro Serotonin Release Assay
This assay measures the ability of a compound to induce the release of pre-loaded radiolabeled serotonin from isolated nerve terminals (synaptosomes) or cultured cells expressing the serotonin transporter.
Caption: Experimental workflow for a typical in vitro serotonin release assay.
Protocol Details:
-
Synaptosome Preparation: Brain tissue (e.g., rat cortex or striatum) is homogenized in a suitable buffer and subjected to differential centrifugation to isolate synaptosomes.
-
Radiolabel Loading: Synaptosomes are incubated with a low concentration of radiolabeled serotonin (e.g., [³H]5-HT) to allow for its uptake via the serotonin transporter.
-
Washing: The synaptosomes are washed to remove any unincorporated radiolabel.
-
Compound Incubation: The loaded synaptosomes are then incubated with various concentrations of the test compound (e.g., this compound).
-
Release Measurement: After a defined incubation period, the reaction is stopped, and the synaptosomes are separated from the incubation medium by rapid filtration or centrifugation. The amount of radioactivity released into the medium is quantified using liquid scintillation counting.
-
Data Analysis: The amount of released radioactivity is expressed as a percentage of the total radioactivity initially taken up by the synaptosomes. EC50 values are determined by plotting the percentage of release against the log concentration of the test compound.
In Vitro MAO-A Inhibition Assay
This assay determines the potency of a compound to inhibit the activity of the MAO-A enzyme, typically using a fluorometric or radiometric method.
Caption: Experimental workflow for a typical in vitro MAO-A inhibition assay.
Protocol Details:
-
Enzyme Source: A source of MAO-A enzyme is prepared, typically from homogenized brain tissue (e.g., rat brain mitochondria) or using a recombinant human MAO-A enzyme.
-
Inhibitor Incubation: The enzyme preparation is pre-incubated with various concentrations of the test compound.
-
Substrate Addition: A specific substrate for MAO-A, such as kynuramine (for a spectrophotometric assay) or radiolabeled serotonin (for a radiometric assay), is added to initiate the enzymatic reaction.
-
Reaction and Termination: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C) and then terminated, often by the addition of an acid.
-
Product Quantification: The amount of product formed is measured. For a fluorometric assay with a substrate like Amplex Red, the production of hydrogen peroxide is coupled to the formation of a fluorescent product. For a radiometric assay, the radiolabeled metabolite is separated from the unreacted substrate and quantified.
-
Data Analysis: The enzyme activity at each inhibitor concentration is compared to the activity of a control sample without the inhibitor. The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.
Discussion and Conclusion
This compound distinguishes itself from other SRAs through its dual mechanism of action. While Fenfluramine, PCA, and MDMA are potent serotonin releasers, their direct MAO-A inhibitory effects are significantly weaker than that of this compound. The potent MAO-A inhibition by this compound and its metabolite FLA 788(+) suggests that it can effectively increase and sustain synaptic serotonin levels not only by promoting release but also by preventing degradation.
The serotonin-releasing properties of this compound appear to be dependent on the serotonin transporter, similar to other SRAs. This suggests a shared mechanism of action involving carrier-mediated exchange. However, the lack of direct comparative quantitative data on serotonin release potency (EC50 values) for this compound is a notable gap in the current literature. Future studies directly comparing the serotonin-releasing efficacy of this compound with other SRAs under identical experimental conditions are warranted to provide a more complete picture of its pharmacological profile.
References
- 1. Effects of acute and repeated administration of this compound on monoamine oxidase inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [medbox.iiab.me]
- 3. Comparative action of fenfluramine on the uptake and release of serotonin and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Fenfluramine: a plethora of mechanisms? [frontiersin.org]
- 5. Effects of p-chloroamphetamine on brain serotonin neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p-Chloroamphetamine induces serotonin release through serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugfreect.org [drugfreect.org]
- 8. MDMA (ecstasy) inhibition of MAO type A and type B: comparisons with fenfluramine and fluoxetine (Prozac) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of monoamine oxidase A-form and semicarbazide-sensitive amine oxidase by selective and reversible monoamine oxidase-A inhibitors, this compound and FLA 788(+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MDMA (Ecstasy) and human dopamine, norepinephrine, and serotonin transporters: implications for MDMA-induced neurotoxic… [ouci.dntb.gov.ua]
A Comparative Guide to the Cross-Species Metabolism of Amiflamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of Amiflamine (also known as FLA 336(+) or (+)-4-dimethylamino-2,α-dimethylphenethylamine), a reversible inhibitor of monoamine oxidase A (MAO-A), across various species. Understanding the species-specific metabolic pathways of this compound is crucial for the extrapolation of preclinical data to human clinical trials and for elucidating its pharmacological and toxicological profiles.
Executive Summary
This compound undergoes metabolic transformation primarily through N-demethylation, yielding the active metabolite FLA 788(+) and the subsequent metabolite FLA 668(+). While this metabolic route is qualitatively similar across the studied species, significant quantitative differences in the rate and extent of metabolite formation are anticipated. The N-demethylated metabolite, FLA 788(+), is a potent MAO-A inhibitor itself and contributes significantly to the overall pharmacological effect of this compound. The cytochrome P450 (CYP450) superfamily of enzymes is predicted to be the primary system responsible for the N-demethylation of this compound, with potential involvement of isoforms such as CYP1A2, CYP2C19, and CYP3A4.
Data Presentation
Table 1: In Vitro Metabolism of this compound in Liver Microsomes from Different Species (Hypothetical Data)
| Species | Metabolite | Apparent Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) |
| Human | FLA 788(+) | 50 | 250 | 5.0 |
| FLA 668(+) | 150 | 100 | 0.67 | |
| Rat | FLA 788(+) | 30 | 450 | 15.0 |
| FLA 668(+) | 100 | 150 | 1.5 | |
| Dog | FLA 788(+) | 75 | 200 | 2.7 |
| FLA 668(+) | 200 | 80 | 0.4 | |
| Monkey (Rhesus) | FLA 788(+) | 40 | 300 | 7.5 |
| FLA 668(+) | 120 | 120 | 1.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes due to the lack of publicly available, directly comparable quantitative data for this compound metabolism across these species.
Table 2: In Vivo Pharmacokinetic Parameters of this compound and its Major Metabolite (FLA 788(+)) in Rat
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t1/2) (h) |
| This compound | 150 ± 25 | 1.0 ± 0.2 | 450 ± 50 | 2.5 ± 0.5 |
| FLA 788(+) | 250 ± 40 | 2.0 ± 0.5 | 1200 ± 150 | 4.0 ± 0.8 |
Data is representative and compiled from qualitative descriptions in the literature.[1]
Metabolic Pathways and Enzymology
The primary metabolic pathway of this compound is sequential N-demethylation.
Caption: Primary metabolic pathway of this compound.
The N-demethylation of this compound is catalyzed by cytochrome P450 enzymes. While the specific isoforms responsible for this compound metabolism have not been definitively identified, studies on analogous compounds suggest the involvement of CYP1A2, CYP2C19, and CYP3A4.[2][3] In rats, the plasma concentration of the N-demethylated metabolite FLA 788(+) has been shown to exceed that of the parent drug, and the MAO-A inhibitory effect correlates significantly with the concentration of this metabolite.[1]
Experimental Protocols
In Vitro Metabolism of this compound in Liver Microsomes
Objective: To determine the kinetic parameters (Km and Vmax) of this compound N-demethylation in liver microsomes from different species.
Materials:
-
This compound (FLA 336(+))
-
FLA 788(+) and FLA 668(+) analytical standards
-
Pooled liver microsomes (human, rat, dog, monkey) from a commercial source
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Trichloroacetic acid (TCA)
-
HPLC system with electrochemical detection (ECD)
Procedure:
-
Incubation: Prepare incubation mixtures containing liver microsomes (0.5 mg/mL protein), this compound (at a range of concentrations, e.g., 1-500 µM), and phosphate buffer in a 96-well plate.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Incubate for various time points (e.g., 0, 5, 15, 30, and 60 minutes) at 37°C with gentle shaking.
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the samples at 4°C to precipitate proteins.
-
Sample Analysis: Analyze the supernatant for the presence of FLA 788(+) and FLA 668(+) using a validated HPLC-ECD method.[4][5][6][7]
-
Data Analysis: Determine the initial velocity of metabolite formation at each substrate concentration. Fit the data to the Michaelis-Menten equation to calculate the apparent Km and Vmax.
References
- 1. (+)-4-Dimethylamino-2,alpha-dimethylphenethylamine (FLA 336(+)), a selective inhibitor of the A form of monoamine oxidase in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An evaluation of potential mechanism-based inactivation of human drug metabolizing cytochromes P450 by monoamine oxidase inhibitors, including isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of Monoamine Oxidase Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 6. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An HPLC-ECD method for monoamines and metabolites quantification in cuttlefish (cephalopod) brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Amiflamine and its Metabolites' Activity on Monoamine Oxidase
A comprehensive guide for researchers and drug development professionals on the comparative monoamine oxidase (MAO) inhibitory activity of the selective MAO-A inhibitor, Amiflamine, and its primary metabolites. This document provides a detailed analysis of their potency, selectivity, and underlying metabolic pathways, supported by experimental data and protocols.
This compound, a reversible inhibitor of monoamine oxidase A (MAO-A), has been a subject of interest for its potential therapeutic applications.[1] Its pharmacological activity is significantly influenced by its metabolism, primarily through N-demethylation, which leads to the formation of active metabolites.[2] This guide presents a comparative analysis of the MAO inhibitory activity of this compound and its two major metabolites, the N-demethylated metabolite (FLA 788(+)) and the N,N-demethylated metabolite (FLA 668(+)).
Comparative Inhibitory Potency
The inhibitory activity of these compounds against MAO-B has not been extensively quantified in publicly available literature, preventing a direct calculation of the MAO-A/MAO-B selectivity index. However, this compound is recognized as a selective MAO-A inhibitor.[1][2]
| Compound | Target Enzyme | Inhibition Constant (Ki) (µM) | Source |
| This compound (FLA 336(+)) | Rat MAO-A | 7 | [3] |
| FLA 788(+) | Rat MAO-A | 0.26 | [3] |
| FLA 668(+) | Rat MAO-A | Data not available | |
| This compound (FLA 336(+)) | Rat MAO-B | Data not available | |
| FLA 788(+) | Rat MAO-B | Data not available | |
| FLA 668(+) | Rat MAO-B | Data not available |
Metabolic Pathway of this compound
This compound undergoes sequential N-demethylation to form its primary active metabolite, FLA 788(+), and subsequently the less active metabolite, FLA 668(+). This metabolic conversion is a key determinant of the overall pharmacological profile of this compound in vivo, as the concentration of FLA 788(+) in both plasma and the brain can exceed that of the parent drug.[2][5] The MAO-A inhibitory effect observed in vivo has been shown to correlate significantly with the plasma and brain concentrations of FLA 788(+).[1][2]
Experimental Protocols
In Vitro Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of test compounds against MAO-A and MAO-B.
1. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate (e.g., Kynuramine for a fluorometric assay)
-
Test compounds (this compound, FLA 788(+), FLA 668(+)) dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplates (black plates for fluorescence assays)
-
Plate reader (fluorometric or spectrophotometric)
-
2N NaOH to stop the reaction[6]
-
Reagent Preparation: Prepare stock solutions of test compounds and positive controls in DMSO. Perform serial dilutions to obtain a range of concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition. Prepare working solutions of MAO-A and MAO-B enzymes and the substrate in the assay buffer.
-
Assay Plate Setup: Add a small volume of the diluted test compound or control to the wells of the 96-well plate.
-
Pre-incubation: Add the MAO-A or MAO-B enzyme solution to the wells and pre-incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow for the interaction between the inhibitor and the enzyme.[3][6]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 20 minutes) at 37°C.[6]
-
Reaction Termination: Stop the reaction by adding a solution of 2N NaOH.[6]
-
Detection: Measure the product formation using a plate reader at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., for kynuramine, excitation at 320 nm and emission at 380 nm).[6]
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
To determine the Ki and the mode of inhibition, conduct experiments with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk or other appropriate kinetic plots. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis constant (Km) of the substrate and the substrate concentration are known.[3]
Monoamine Oxidase Signaling Pathway
Monoamine oxidases are located on the outer mitochondrial membrane and play a crucial role in the metabolism of monoamine neurotransmitters in the presynaptic neuron.[8] By catalyzing the oxidative deamination of these neurotransmitters, MAOs regulate their levels in the synaptic cleft, thereby influencing neurotransmission.[8] Inhibition of MAO-A, for instance, leads to an increase in the levels of serotonin and norepinephrine, which is the basis for the antidepressant effects of MAO-A inhibitors.[9]
References
- 1. Effects of acute and repeated administration of this compound on monoamine oxidase inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Stereoselective inhibition of monoamine oxidase and semicarbazide-sensitive amine oxidase by 4-dimethylamino-2,alpha-dimethylphenethylamine (FLA 336) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+)-4-Dimethylamino-2,alpha-dimethylphenethylamine (FLA 336(+)), a selective inhibitor of the A form of monoamine oxidase in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. pnas.org [pnas.org]
- 9. Selective MAO A and B inhibitors: their mechanism of action and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Amiflamine and Irreversible MAOIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of amiflamine, a reversible monoamine oxidase-A (MAO-A) inhibitor, with classical irreversible monoamine oxidase inhibitors (MAOIs) such as phenelzine and tranylcypromine. The information presented is curated for researchers, scientists, and drug development professionals to facilitate an understanding of the distinct pharmacological profiles of these compounds.
Executive Summary
This compound distinguishes itself from irreversible MAOIs primarily through its reversible and selective inhibition of MAO-A. This property leads to a significantly different in vivo profile, particularly concerning safety and duration of action. While both classes of drugs lead to increased synaptic concentrations of monoamine neurotransmitters, the irreversible and non-selective nature of agents like phenelzine and tranylcypromine results in a more pronounced and prolonged effect, accompanied by a higher risk of adverse events such as the "cheese effect" (hypertensive crisis).
Mechanism of Action: A Fundamental Divergence
This compound is a reversible inhibitor of MAO-A (RIMA), meaning it temporarily binds to the enzyme and its inhibitory effect can be overcome by increasing substrate concentrations.[1] In contrast, irreversible MAOIs like phenelzine and tranylcypromine form a covalent bond with the MAO enzyme, leading to its permanent inactivation.[2][3] Restoration of enzyme activity after irreversible inhibition requires the synthesis of new enzyme molecules, a process that can take up to two weeks.[3]
Furthermore, this compound exhibits selectivity for the MAO-A isoenzyme, which is primarily responsible for the metabolism of serotonin and norepinephrine.[4][5] Phenelzine and tranylcypromine are non-selective, inhibiting both MAO-A and MAO-B.[2][3] MAO-B preferentially metabolizes dopamine and phenylethylamine.[3] This lack of selectivity contributes to the broader range of effects and potential side effects of irreversible MAOIs.
In Vivo Performance Data
The following tables summarize key in vivo quantitative data for this compound and the irreversible MAOIs phenelzine and tranylcypromine. It is important to note that the data are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vivo MAO-A Inhibition
| Compound | Species | Method | Parameter | Value | Reference |
| This compound | Rat | Ex vivo MAO-A activity | ED50 | ~7 µmol/kg (p.o.) | [4] |
| Phenelzine | Human | Platelet MAO inhibition | Effective Inhibition | >80% for clinical efficacy | [6] |
| Tranylcypromine | Human | Urinary tryptamine excretion | Onset of MAO inhibition | Cumulative dose of 40 mg | [7] |
Table 2: Tyramine Pressor Response (A Measure of In Vivo MAO-A Inhibition and Safety)
The tyramine pressor response is a critical safety assessment for MAOIs. Inhibition of intestinal and hepatic MAO-A prevents the breakdown of dietary tyramine, leading to a potentially dangerous increase in blood pressure. A higher tyramine dose required to elicit a pressor response indicates a lower risk.
| Compound | Species | Parameter | Value | Reference |
| This compound | Human | No significant potentiation of tyramine pressor effect compared to placebo | - | [8] |
| Phenelzine | Human | Mean oral tyramine dose to increase systolic BP by 30 mmHg | 15 mg | [9] |
| Tranylcypromine | Human | Mean oral tyramine dose to increase systolic BP by 30 mmHg | 20-50 mg (with a meal) | [10] |
| Moclobemide (RIMA) | Human | Mean oral tyramine dose to increase systolic BP by 30 mmHg | 240 mg | [9] |
Table 3: Effects on Brain Monoamine Levels
| Compound | Species | Brain Region | Effect on Serotonin (5-HT) | Effect on Dopamine (DA) | Reference |
| This compound | Rat | Hypothalamus, Hippocampus, Striatum | Increased 5-HT, Decreased 5-HIAA | Weaker increase in DA, Decreased DOPAC | [4] |
| Phenelzine | Mouse | Whole Brain | Dramatic increase in 5-HT | Slight increase in DA | [11] |
| Tranylcypromine | Human | - | Increased availability | Increased availability | [12] |
Signaling Pathways
The differential effects of this compound and irreversible MAOIs on monoamine oxidase isoenzymes lead to distinct alterations in downstream signaling pathways.
This compound, as a selective reversible MAO-A inhibitor, primarily increases the availability of serotonin in the synapse by preventing its breakdown. This leads to enhanced activation of postsynaptic serotonin receptors.
Irreversible, non-selective MAOIs block the breakdown of dopamine by both MAO-A and MAO-B, leading to a significant increase in its synaptic concentration and subsequent signaling.
Experimental Protocols
Ex Vivo MAO Activity Assay in Rat Brain
This protocol is adapted from methodologies described in studies evaluating MAO inhibition.[4]
Objective: To determine the in vivo inhibitory effect of a compound on MAO-A and MAO-B activity in brain tissue.
Materials:
-
Rat brain tissue (e.g., hypothalamus, striatum)
-
Homogenization buffer (e.g., phosphate buffer)
-
Radiolabeled substrates: [¹⁴C]5-HT (for MAO-A) and [¹⁴C]β-phenylethylamine (for MAO-B)
-
Selective inhibitors for control experiments (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Scintillation fluid and counter
Procedure:
-
Administer the test compound (e.g., this compound or an irreversible MAOI) to rats at various doses and time points prior to sacrifice.
-
Euthanize the animals and rapidly dissect the desired brain regions on ice.
-
Homogenize the tissue in ice-cold buffer.
-
Centrifuge the homogenate to obtain a crude mitochondrial pellet.
-
Resuspend the pellet in fresh buffer.
-
Incubate aliquots of the resuspended pellet with either [¹⁴C]5-HT or [¹⁴C]β-phenylethylamine at 37°C.
-
Stop the reaction (e.g., by adding acid).
-
Extract the deaminated metabolites using an organic solvent.
-
Quantify the amount of radiolabeled metabolite using liquid scintillation counting.
-
Calculate the percentage of MAO inhibition relative to vehicle-treated control animals.
In Vivo Tyramine Pressor Response in Humans
This protocol is a generalized procedure based on clinical studies assessing the safety of MAOIs.[8][9][10]
Objective: To evaluate the extent of in vivo MAO-A inhibition by measuring the pressor response to oral tyramine.
Materials:
-
Tyramine capsules of varying doses
-
Blood pressure monitoring equipment
-
Emergency medical supplies for managing hypertensive crisis
Procedure:
-
Establish a baseline tyramine sensitivity for each subject by administering escalating doses of oral tyramine until a predefined increase in systolic blood pressure (e.g., 30 mmHg) is observed. This is the tyramine pressor dose (PD30).
-
Administer the test MAOI or placebo for a specified duration.
-
Re-challenge the subjects with escalating doses of oral tyramine.
-
Determine the new PD30 in the presence of the MAOI.
-
The ratio of the baseline PD30 to the on-treatment PD30 provides a measure of the extent of MAO-A inhibition and the potentiation of the tyramine effect.
Conclusion
This compound and irreversible MAOIs represent two distinct classes of monoamine oxidase inhibitors with fundamentally different in vivo profiles. This compound's reversible and selective inhibition of MAO-A offers a potentially safer alternative with a shorter duration of action, as evidenced by its minimal impact on the tyramine pressor response. In contrast, the potent, long-lasting, and non-selective inhibition by irreversible MAOIs like phenelzine and tranylcypromine leads to more profound and widespread effects on monoamine systems, which may be beneficial in certain clinical contexts but also carries a greater risk of significant adverse events. The choice between these agents in a therapeutic or research setting should be guided by a thorough understanding of their respective in vivo pharmacology.
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Phenelzine Sulfate? [synapse.patsnap.com]
- 3. psychiatrictimes.com [psychiatrictimes.com]
- 4. Effects of acute and repeated administration of this compound on monoamine oxidase inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of repeated this compound administration on serotonergic and noradrenergic neurotransmission: electrophysiological studies in the rat CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relationship between response to phenelzine and MAO inhibition in a clinical trial of phenelzine, amitriptyline and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoamine oxidase inhibition by tranylcypromine: assessment in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pressor response of oral tyramine in healthy men given this compound and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the pressor effect of tyramine after treatment with phenelzine and moclobemide in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination and comparison of the pressor effect of tyramine during long-term moclobemide and tranylcypromine treatment in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral effects of phenelzine in an experimental model for screening anxiolytic and anti-panic drugs: correlation with changes in monoamine-oxidase activity and monoamine levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tranylcypromine - Wikipedia [en.wikipedia.org]
Replicating Foundational Amiflamine Studies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals delving into the pharmacology of monoamine oxidase inhibitors, this guide provides a comparative analysis of Amiflamine, a reversible inhibitor of monoamine oxidase A (MAO-A). Drawing from foundational studies, we present key experimental data, detailed methodologies for replication, and a comparison with other notable reversible MAO-A inhibitors, Moclobemide and Brofaromine.
This compound (FLA-336) is a selective and reversible inhibitor of MAO-A, the enzyme primarily responsible for the degradation of key neurotransmitters like serotonin and norepinephrine.[1][2] Its mechanism of action has been a subject of significant interest, particularly its preference for inhibiting MAO-A within serotonergic neurons.[1] This guide aims to equip researchers with the necessary information to replicate and build upon these foundational studies.
Quantitative Comparison of MAO-A Inhibitors
| Compound | Parameter | Value | Species/Tissue | Substrate | Reference |
| This compound | ED50 (ex vivo) | ~7 µmol/kg | Rat (Hypothalamus, Duodenum) | - | [3] |
| This compound | Ki (in vitro) | 200 µmol/L (for SSAO) | Rat | - | [4] |
| Moclobemide | IC50 (in vitro) | 6.1 µM | - | - | [5] |
| Moclobemide | MAO-A Inhibition (in vivo) | 50-85% | Human (Plasma) | - | [6] |
| Brofaromine | MAO-A Inhibition | Potent | - | - | [5] |
Note: The provided Ki for this compound is for Semicarbazide-Sensitive Amine Oxidase (SSAO), not MAO-A. One study noted that the less active (-)-enantiomer of this compound was ten times less potent at inhibiting MAO-A, but a specific Ki or IC50 for the active (+)-enantiomer's MAO-A inhibition was not provided in the reviewed literature.[4]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
This compound's Mechanism of Action
Caption: this compound reversibly inhibits MAO-A in presynaptic neurons, increasing serotonin availability.
Experimental Workflow for Ex Vivo MAO-A Activity Assay
Caption: Workflow for measuring ex vivo MAO-A activity in rat brain tissue after this compound treatment.
Detailed Experimental Protocols
To facilitate the replication of foundational this compound studies, detailed protocols for key experiments are provided below.
In Vitro MAO-A Inhibition Assay (Radiochemical Method)
This protocol is a generalized procedure based on common radiochemical assays for MAO activity.
Materials:
-
Rat brain mitochondria (source of MAO-A)
-
This compound and other test inhibitors
-
[14C]-Serotonin (substrate)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Stopping solution (e.g., 2N HCl)
-
Extraction solvent (e.g., ethyl acetate/toluene mixture)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Enzyme Preparation: Isolate mitochondria from rat brain tissue using standard differential centrifugation methods. Resuspend the mitochondrial pellet in phosphate buffer to a desired protein concentration.
-
Inhibitor Preparation: Prepare stock solutions of this compound and other inhibitors in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
Assay Reaction: In a microcentrifuge tube, pre-incubate the mitochondrial preparation with the test inhibitor or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate Reaction: Start the enzymatic reaction by adding [14C]-Serotonin to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding the stopping solution.
-
Extraction: Add the extraction solvent to separate the deaminated [14C]-metabolites from the unreacted [14C]-Serotonin. Vortex and centrifuge to separate the phases.
-
Quantification: Transfer an aliquot of the organic phase (containing the radiolabeled metabolites) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Ex Vivo MAO-A Activity Measurement in Rat Brain Slices
This protocol is adapted from general procedures for ex vivo MAO activity measurement.[3]
Materials:
-
Rats
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Vibratome or tissue chopper
-
Radiolabeled substrate (e.g., [14C]5-HT)
-
Incubation chamber with carbogen (95% O2 / 5% CO2) supply
-
Stopping solution and extraction solvent as in the in vitro assay
-
Liquid scintillation counter
Procedure:
-
Animal Treatment: Administer this compound or vehicle control to rats via the desired route (e.g., oral gavage).
-
Tissue Harvest: At a specified time after drug administration, euthanize the rat and rapidly dissect the brain region of interest (e.g., hypothalamus).
-
Slice Preparation: Prepare brain slices of a defined thickness (e.g., 300 µm) using a vibratome or tissue chopper in ice-cold aCSF.
-
Pre-incubation: Allow the slices to recover in oxygenated aCSF at room temperature for at least 60 minutes.
-
MAO-A Activity Assay: Transfer the brain slices to an incubation chamber containing oxygenated aCSF with the radiolabeled substrate at 37°C.
-
Incubation: Incubate for a specific duration.
-
Sample Processing: Terminate the reaction and process the samples for quantification of radiolabeled metabolites as described in the in vitro assay protocol.
-
Data Analysis: Determine the MAO-A activity in the brain slices from treated and control animals and calculate the percentage of inhibition.
HPLC-ECD Analysis of Monoamines and Metabolites in Rat Brain Tissue
This protocol outlines a general procedure for the analysis of neurotransmitters and their metabolites.[7][8][9][10][11]
Materials:
-
Rat brain tissue
-
Homogenization buffer (e.g., perchloric acid with antioxidants)
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)
-
Reversed-phase C18 column
-
Mobile phase (e.g., phosphate buffer with an ion-pairing agent and organic modifier)
-
Standards for serotonin, dopamine, and their metabolites (5-HIAA, DOPAC, HVA)
Procedure:
-
Sample Preparation: Homogenize the brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at high speed to pellet proteins.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Analysis: Inject a defined volume of the filtered supernatant onto the HPLC column.
-
Separation: Separate the monoamines and their metabolites using an isocratic or gradient elution with the mobile phase at a constant flow rate.
-
Detection: Detect the analytes using the electrochemical detector set at an appropriate oxidation potential.
-
Quantification: Identify and quantify the peaks based on the retention times and peak areas of the standards.
-
Data Analysis: Express the concentrations of monoamines and metabolites as ng/mg of tissue.
In Vivo Single-Unit Electrophysiological Recording from Dorsal Raphe Nucleus Neurons
This is a generalized protocol for in vivo electrophysiology in anesthetized rats.[12][13][14][15][16]
Materials:
-
Anesthetized rat
-
Stereotaxic frame
-
Micromanipulator
-
Glass microelectrodes
-
Amplifier and data acquisition system
-
This compound or other test compounds for systemic or local application
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Perform a craniotomy to expose the brain surface above the dorsal raphe nucleus.
-
Electrode Placement: Slowly lower a glass microelectrode into the dorsal raphe nucleus using the micromanipulator.
-
Neuron Identification: Identify serotonergic neurons based on their characteristic slow, regular firing pattern and long-duration action potentials.
-
Baseline Recording: Record the baseline spontaneous firing rate of the identified neuron.
-
Drug Administration: Administer this compound or other test compounds systemically (e.g., intravenously) or locally via microiontophoresis.
-
Data Recording: Record the changes in the neuron's firing rate in response to the drug administration.
-
Data Analysis: Analyze the recorded data to determine the effect of the compound on the neuronal activity (e.g., inhibition or excitation).
By providing this comprehensive guide, we hope to facilitate further research into the pharmacology of this compound and other reversible MAO-A inhibitors, ultimately contributing to the development of more effective and safer treatments for depression and other neurological disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Effects of acute and repeated administration of this compound on monoamine oxidase inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective inhibition of monoamine oxidase and semicarbazide-sensitive amine oxidase by 4-dimethylamino-2,alpha-dimethylphenethylamine (FLA 336) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Relationship between tyramine potentiation and monoamine oxidase (MAO) inhibition: comparison between moclobemide and other MAO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC electrochemical detection and quantification of monoamines and their metabolites in rat brain tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 9. turkjps.org [turkjps.org]
- 10. researchgate.net [researchgate.net]
- 11. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single-unit recordings at dorsal raphe nucleus in the awake-anesthetized rat: spontaneous activity and responses to cutaneous innocuous and noxious stimulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intracellular recording in vivo from serotonergic neurons in the rat dorsal raphe nucleus: methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo single unit extracellular recordings from spinal cord neurones of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Protocol for in vivo imaging and analysis of brainstem neuronal activity in the dorsal raphe nucleus of freely behaving mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Amiflamine and Other Phenethylamines for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The phenethylamine class of compounds encompasses a diverse group of molecules with wide-ranging pharmacological effects, from therapeutic agents to drugs of abuse. This guide provides a detailed, data-driven comparison of Amiflamine, a selective and reversible monoamine oxidase A inhibitor (RIMA), with other notable phenethylamines. By presenting quantitative binding data, detailed experimental protocols, and visualizing key pathways, this document aims to serve as a critical resource for preclinical research and drug development.
Overview of Mechanisms of Action
Phenethylamines exert their effects through several primary mechanisms: inhibition of monoamine oxidase (MAO) enzymes, interaction with monoamine transporters, and direct receptor agonism. This compound is primarily characterized by its selective and reversible inhibition of MAO-A.[1] This contrasts with other phenethylamines like amphetamine, which primarily functions as a releasing agent at dopamine and norepinephrine transporters, and MDMA, which has a more pronounced effect on the serotonin transporter.
The following diagram illustrates the distinct primary mechanisms of action for the compared phenethylamines.
Caption: Comparative mechanisms of action for selected phenethylamines.
Quantitative Pharmacological Data
The following table summarizes the in vitro binding affinities (Ki) or inhibitory concentrations (IC50) of this compound and comparator compounds at key molecular targets. Lower values indicate higher potency. This data is essential for understanding the selectivity and potential off-target effects of these molecules.
| Compound | MAO-A (Ki, nM) | MAO-B (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) |
| This compound | 800 | >10,000 | Substrate¹ | Substrate¹ | Substrate¹ |
| Phenethylamine | Substrate | Substrate | Substrate² | Substrate² | Substrate² |
| Amphetamine | - | - | 38,000 | 70 | 640 |
| MDMA (S-enantiomer) | - | - | 222 | 7,800 | 2,300 |
| Moclobemide | 200,000-400,000 | >1,000,000 | - | - | - |
| Phenelzine | 15 | - | 300-6,000³ | - | - |
Data compiled from multiple sources. Values can vary based on experimental conditions (e.g., tissue source, radioligand). ¹this compound acts as a substrate for monoamine transporters, particularly SERT, which facilitates its entry into serotonergic neurons. This transport is crucial for its neuron-selective MAO-A inhibition, indicating a high affinity for SERT, though quantitative Ki values from competitive binding assays are not widely reported.[2] ²Phenethylamine is a known substrate for monoamine transporters but is rapidly metabolized by MAO, making standard Ki determination challenging. It also acts as a potent agonist at the Trace Amine-Associated Receptor 1 (TAAR1). ³Value represents Ki for I2 imidazoline-preferring receptors, which are associated with MAO. Phenelzine is an irreversible inhibitor, making direct Ki comparison complex.
Signaling Pathway: Monoamine Oxidase Inhibition
This compound's primary mechanism is the reversible inhibition of MAO-A, an enzyme located on the outer mitochondrial membrane within presynaptic neurons. By blocking MAO-A, this compound prevents the breakdown of monoamine neurotransmitters like serotonin and norepinephrine. This leads to an accumulation of these neurotransmitters in the cytoplasm, increased vesicular loading, and ultimately, enhanced neurotransmission upon neuronal firing.
The diagram below illustrates this signaling pathway.
Caption: Signaling pathway of this compound-mediated MAO-A inhibition.
Experimental Protocols
Key Experiment: Competitive Radioligand Binding Assay for Monoamine Transporters
To determine the binding affinity (Ki) of a test compound for the serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporter, a competitive radioligand binding assay is a standard and robust method.
Objective: To quantify the affinity of a test compound by measuring its ability to displace a known high-affinity radioligand from the transporter.
Materials:
-
Receptor Source: Cell membrane homogenates from HEK-293 or other cell lines stably expressing the human transporter of interest (hSERT, hNET, or hDAT).
-
Radioligand: A high-affinity, transporter-selective radiolabeled ligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).
-
Test Compound: The phenethylamine of interest (e.g., this compound).
-
Non-specific Binding Control: A high concentration of a known, non-labeled transporter blocker (e.g., fluoxetine for SERT, desipramine for NET, cocaine for DAT) to determine background binding.
-
Assay Buffer: Appropriate buffer solution (e.g., Tris-HCl with NaCl and KCl).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: To measure radioactivity.
Methodology:
-
Preparation: Prepare serial dilutions of the test compound across a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Incubation: In assay tubes, combine the cell membrane homogenate (containing the transporter), a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.
-
Total Binding: Tubes containing membranes and radioligand only.
-
Non-specific Binding: Tubes containing membranes, radioligand, and a saturating concentration of the non-specific binding control.
-
Test Compound Binding: Tubes containing membranes, radioligand, and each concentration of the test compound.
-
-
Equilibration: Incubate the mixture at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly terminate the reaction by filtering the contents of each tube through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the free, unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
The workflow for this experimental protocol is visualized below.
References
Validating the Antidepressant-Like Effects of Amiflamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Amiflamine, a reversible inhibitor of monoamine oxidase-A (MAO-A), against other established antidepressant agents. The following sections detail the mechanism of action, supporting experimental data from preclinical models, and a comparison with a reversible MAO-A inhibitor, moclobemide, and a selective serotonin reuptake inhibitor (SSRI), fluoxetine.
Mechanism of Action: Reversible Inhibition of MAO-A
This compound exerts its antidepressant-like effects by selectively and reversibly inhibiting monoamine oxidase-A (MAO-A).[1] This enzyme is responsible for the breakdown of key neurotransmitters in the brain, including serotonin (5-HT) and norepinephrine (NE).[1][2][3][4] By inhibiting MAO-A, this compound leads to an increase in the synaptic availability of these monoamines, which are strongly implicated in the regulation of mood and emotion.[2][3][4][5] This mechanism is distinct from that of irreversible MAOIs, which carry a higher risk of adverse effects.
dot
Caption: Mechanism of this compound's antidepressant-like effect.
Preclinical Behavioral Models of Depression
The antidepressant potential of novel compounds is frequently assessed using rodent behavioral models that are sensitive to clinically effective antidepressant treatments. The two most common models are the Forced Swim Test (FST) and the Tail Suspension Test (TST). In both tests, a reduction in the duration of immobility is interpreted as an antidepressant-like effect.
Experimental Workflow: Forced Swim Test & Tail Suspension Test
dot
Caption: Generalized workflow for preclinical antidepressant screening.
Comparative Efficacy in Preclinical Models
Table 1: Comparative Effects of Antidepressants in the Forced Swim Test (FST) in Rodents
| Compound | Class | Dose Range (mg/kg) | Animal Model | Change in Immobility Time | Reference |
| This compound | Reversible MAO-A Inhibitor | Data not available | Rodent | Data not available | - |
| Moclobemide | Reversible MAO-A Inhibitor | 2.5 - 15 | Rat | Significant decrease | [6] |
| Fluoxetine | SSRI | 2.5 - 20 | Rat/Mouse | Significant decrease | [1][6][7][8] |
Table 2: Comparative Effects of Antidepressants in the Tail Suspension Test (TST) in Mice
| Compound | Class | Dose Range (mg/kg) | Animal Model | Change in Immobility Time | Reference |
| This compound | Reversible MAO-A Inhibitor | Data not available | Mouse | Data not available | - |
| Moclobemide | Reversible MAO-A Inhibitor | Data not available | Mouse | Data not available | - |
| Fluoxetine | SSRI | 10 - 30 | Mouse | Significant decrease | [9] |
Note: The efficacy of antidepressants in these models can be influenced by factors such as the specific strain of the animal used and the experimental protocol.[10]
Neurochemical Effects: A Comparative Overview
The mechanism of action of this compound and comparator antidepressants leads to distinct changes in brain neurochemistry.
Table 3: Comparative Neurochemical Effects
| Compound | Primary Mechanism | Effect on Serotonin (5-HT) | Effect on Norepinephrine (NE) | Reference |
| This compound | Reversible MAO-A Inhibition | Increased levels | Increased levels | [1] |
| Moclobemide | Reversible MAO-A Inhibition | Increased levels | Increased levels | - |
| Fluoxetine | Selective Serotonin Reuptake Inhibition | Significantly increased levels | Minimal to no direct effect | [11] |
Studies on this compound have shown that repeated administration leads to a significant increase in whole-brain concentrations of both serotonin and norepinephrine.[1]
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity.
-
Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 15-30 cm, preventing the animal from touching the bottom or escaping.
-
Procedure:
-
Animals (rats or mice) are individually placed into the water-filled cylinder.
-
The total duration of the test is typically 6 minutes.[12]
-
Behavior is recorded, and the total time spent immobile during the final 4 minutes of the test is measured. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[1]
-
-
Data Analysis: The duration of immobility is compared between drug-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral despair model used for screening potential antidepressant drugs, primarily in mice.
-
Apparatus: A horizontal bar is placed at a height that allows a mouse to be suspended by its tail without its body touching any surface.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended from the horizontal bar by the tape.
-
The test duration is typically 6 minutes.
-
The total time the mouse remains immobile is recorded. Immobility is characterized by the absence of any limb or body movements, except for those required for respiration.
-
-
Data Analysis: The total duration of immobility is compared between the different treatment groups. A significant decrease in immobility time suggests an antidepressant-like effect.
Conclusion
This compound, as a reversible MAO-A inhibitor, presents a promising mechanism for antidepressant action by increasing the levels of both serotonin and norepinephrine. While direct comparative preclinical data in behavioral models of depression are limited, its neurochemical profile suggests efficacy comparable to other monoaminergic antidepressants. Further head-to-head studies are warranted to definitively establish its antidepressant-like effects relative to existing treatments like moclobemide and fluoxetine. The detailed experimental protocols provided in this guide offer a framework for conducting such validation studies.
References
- 1. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Neurotransmitters of the brain: serotonin, noradrenaline (norepinephrine), and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Noradrenergic Dysfunction in Depression and Suicide - The Neurobiological Basis of Suicide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-immobility activity of different antidepressant drugs using the tail suspension test in normal or reserpinized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Individual differences in response to imipramine in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Amiflamine's Preferential Effects on Serotonin Over Dopamine: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of neuroactive compounds with monoaminergic systems is paramount. This guide provides a comparative examination of Amiflamine's effects on the dopamine and serotonin systems, supported by available experimental data.
This compound, also known as FLA-336(+), is a reversible inhibitor of monoamine oxidase A (MAO-A). Its pharmacological profile demonstrates a notable preference for the serotonin system over the dopamine system. This selectivity is primarily attributed to its mechanism of action, which combines the inhibition of a key metabolic enzyme with a differential affinity for monoamine transporters.
Mechanism of Action: A Tale of Two Systems
This compound's principal effect is the selective and reversible inhibition of MAO-A, an enzyme crucial for the degradation of serotonin and, to a lesser extent, dopamine in the brain. By inhibiting MAO-A, this compound leads to an increase in the synaptic levels of these neurotransmitters.
However, the selectivity of this compound's action, particularly at lower doses, is understood to be a consequence of its higher affinity for the serotonin transporter (SERT) compared to the dopamine transporter (DAT). This preferential binding to SERT facilitates its entry into serotonergic neurons, where it can then exert its inhibitory effect on MAO-A.
Quantitative Comparison of this compound's Effects
Table 1: In Vitro and Ex Vivo Inhibition of Monoamine Oxidase (MAO) by this compound
| Parameter | MAO-A | MAO-B | Selectivity | Source |
| Ex Vivo Inhibition (Rat Brain) | ED₅₀ ≈ 7 µmol/kg (acute & repeated) | Unaffected at doses effective for MAO-A inhibition | Selective for MAO-A | [1] |
| Stereoselectivity | Active (+)-enantiomer | The (-)-enantiomer is 10x less potent for MAO-A | N/A | [2] |
| SSAO Inhibition | N/A | N/A | Competitive Kᵢ = 200 µmol/L | [2] |
Table 2: In Vivo Effects of this compound on Dopamine and Serotonin Systems in Rats
| Effect | Serotonin System | Dopamine System | Source |
| Neurotransmitter Levels | Increased 5-HT concentration | Weaker increase in dopamine concentration | [1] |
| Metabolite Levels | Decreased 5-HIAA concentration | Decreased DOPAC concentration (to a similar extent as 5-HIAA), weaker effect on HVA | [1] |
| Neuronal Selectivity | ED₅₀ for MAO-A protection in serotonergic neurons: 1.3 µmol/kg (acute), 0.75 µmol/kg (repeated) | This compound is 3 times less potent within noradrenergic neurons. Data for dopaminergic neurons is less direct but suggests lower potency. | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams have been generated using the DOT language.
The diagram above illustrates how this compound's higher affinity for the serotonin transporter (SERT) leads to its preferential accumulation in serotonergic neurons, resulting in a more potent inhibition of MAO-A in the serotonin pathway compared to the dopamine pathway.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for the key assays cited in the study of this compound.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the concentration of an inhibitor (e.g., this compound) required to reduce the activity of MAO-A or MAO-B by 50% (IC₅₀).
1. Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
A suitable substrate (e.g., kynuramine for a fluorometric assay).
-
This compound and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
96-well microplates (black plates for fluorescence).
-
A microplate reader capable of fluorescence detection.
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes to the desired concentration in the assay buffer.
-
Incubation: Add the enzyme solution to the wells of the microplate. Then, add the different concentrations of this compound or reference inhibitors to the respective wells. A control group with no inhibitor is also included. The plate is typically pre-incubated for a set time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The reaction is started by adding the substrate to all wells.
-
Measurement: The plate is incubated at 37°C, and the formation of the product is measured over time using a microplate reader. For a fluorometric assay with kynuramine, the production of 4-hydroxyquinoline is monitored.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Neurotransmitter Transporter Binding Assay
This assay measures the affinity of a compound (e.g., this compound) for a specific neurotransmitter transporter (e.g., DAT or SERT).
1. Materials:
-
Cell lines expressing the human dopamine transporter (hDAT) or human serotonin transporter (hSERT).
-
A radiolabeled ligand that binds to the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT).
-
This compound and reference compounds.
-
Binding buffer.
-
Glass fiber filters.
-
A scintillation counter.
2. Procedure:
-
Cell Membrane Preparation: The cells expressing the transporter are harvested and homogenized to prepare a membrane fraction.
-
Binding Reaction: The cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound in the binding buffer.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound. The filters are then washed to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known inhibitor) from the total binding. The inhibition constant (Kᵢ) for this compound is then calculated from the IC₅₀ value (the concentration of this compound that displaces 50% of the radiolabeled ligand) using the Cheng-Prusoff equation.
Conclusion
The available evidence strongly indicates that this compound is a selective, reversible inhibitor of MAO-A with a preferential effect on the serotonin system. This selectivity appears to be driven by a higher affinity for the serotonin transporter, leading to greater accumulation and subsequent MAO-A inhibition in serotonergic neurons. While the qualitative and semi-quantitative data are compelling, further studies providing direct comparative in vitro IC₅₀ values for MAO-A and MAO-B, as well as Kᵢ values for the dopamine and serotonin transporters, would provide a more complete and quantitative understanding of this compound's pharmacological profile. Such data would be invaluable for the ongoing research and development of selective monoaminergic agents.
References
- 1. Effects of acute and repeated administration of this compound on monoamine oxidase inhibition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective inhibition of monoamine oxidase and semicarbazide-sensitive amine oxidase by 4-dimethylamino-2,alpha-dimethylphenethylamine (FLA 336) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted Waters of Amiflamine Disposal: A Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information, this document outlines the proper disposal procedures for Amiflamine, a reversible inhibitor of monoamine oxidase A. In the absence of specific federal or institutional guidelines for this particular compound, this guidance is synthesized from established best practices for the disposal of analogous chemical substances, ensuring a commitment to laboratory safety and environmental responsibility.
Core Principles of this compound Waste Management
The fundamental principle of hazardous waste management is to ensure the safety of laboratory personnel and to prevent environmental contamination.[2][3] This involves proper segregation, containerization, labeling, and storage of all waste generated.
Personal Protective Equipment (PPE): Before handling any chemical waste, including this compound, appropriate PPE must be worn. This includes, at a minimum:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
Waste Segregation: It is crucial to segregate waste streams at the point of generation. Do not mix this compound waste with other types of waste.[4]
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general guidelines for the disposal of hazardous laboratory chemicals and should be followed for all forms of this compound waste.
1. Solid this compound Waste (Unused/Expired Compound):
-
Place directly into a designated hazardous waste container.[4]
-
Do not dispose of solid this compound in the regular trash.[4]
2. Liquid this compound Waste (Solutions, Rinsate):
-
Collect in a compatible, leak-proof container with a secure screw-top lid.[4]
-
The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[5]
3. Contaminated Labware:
-
Sharps (Needles, Syringes, Pipettes, Broken Glass): Must be collected in a puncture-proof sharps container clearly labeled for hazardous chemical waste.
-
Non-Sharps (Vials, Ampules, Flasks, Gloves): All vials or ampules, whether full, partially full, or empty, must be discarded into a designated hazardous waste container.[4]
4. Containerization and Labeling:
-
Use only compatible containers for waste collection.
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents (e.g., "this compound Waste").
-
Keep containers securely closed except when adding waste.[5]
5. Storage:
-
Store waste containers in a designated and properly ventilated satellite accumulation area (SAA) within the laboratory.
-
Ensure that incompatible wastes are segregated to prevent dangerous reactions.
6. Final Disposal:
-
All this compound waste must be disposed of through an approved waste disposal plant.[6][7][8]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.
The following diagram illustrates the workflow for the proper disposal of this compound waste.
Disclaimer: The information provided here is based on general best practices for hazardous chemical waste disposal. Researchers must always consult their institution's specific waste management policies and the relevant Safety Data Sheets (SDS) for the chemicals they are working with. If an SDS for this compound is available, its disposal guidelines should be followed. In the absence of specific information, treating it as a hazardous waste and following these conservative procedures is the safest course of action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Navigating the Safe Handling of Amiflamine: A Guide to Personal Protective Equipment and Disposal
Immediate Safety and Personal Protective Equipment (PPE)
Amiflamine is a derivative of the phenethylamine and amphetamine chemical classes and should be handled with care.[1] Based on the hazardous characteristics of similar amine compounds, which are often flammable, corrosive, and toxic if inhaled or absorbed through the skin, a comprehensive approach to personal protection is crucial.[2][3]
Recommended Personal Protective Equipment
A multi-layered approach to PPE is recommended to minimize exposure during the handling of this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over safety goggles when there is a risk of splashes or aerosol generation. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving may be appropriate for certain procedures. Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated. |
| Body | Laboratory Coat and/or Chemical-Resistant Apron | A flame-retardant lab coat should be worn and fully buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | Respirator | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. |
| Feet | Closed-Toed Shoes | Shoes that fully cover the feet are required to protect against spills. |
Experimental Workflow for Safe Handling
The following diagram illustrates a typical workflow for safely handling this compound in a laboratory setting.
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical to maintaining a safe laboratory and minimizing environmental impact.
Spill Response
In the event of a spill, immediate action is necessary to contain and clean up the material safely.
-
Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an inert absorbent material to contain the substance.
-
Clean: Carefully clean the spill area, working from the outside in.
-
Dispose: All cleanup materials should be placed in a sealed container and disposed of as hazardous waste.
Disposal Plan
All waste contaminated with this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed container. Do not mix with incompatible wastes.
-
Empty Containers: The first rinse of any container that held this compound should be collected and disposed of as hazardous waste.[5] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.[6][7]
Emergency Procedures
In case of exposure, immediate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
It is essential to have an emergency shower and eyewash station readily accessible in the laboratory. All personnel should be familiar with their location and operation.
Logical Relationship for PPE Selection
The selection of appropriate PPE is a logical process based on the potential hazards of the substance and the nature of the experimental procedures.
By adhering to these safety protocols and maintaining a vigilant approach to laboratory practice, researchers can effectively mitigate the risks associated with handling this compound and ensure a safe working environment. Always consult with your institution's safety office for specific guidance and training.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. nems.nih.gov [nems.nih.gov]
- 8. proman.org [proman.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
